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Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Utility of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Structural Paradigm and Pharmacophore Utility In modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Structural Paradigm and Pharmacophore Utility

In modern medicinal chemistry, the rational design of kinase inhibitors and heterobifunctional molecules (such as PROTACs) heavily relies on versatile, multi-functional building blocks. (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol represents a highly privileged scaffold in this domain.

The molecule integrates three distinct functional zones:

  • The Pyridine Core: Acts as a rigid, aromatic spacer that can participate in π-π stacking and hydrogen bonding within protein binding pockets.

  • The Piperazine Ring: A highly soluble, basic moiety that frequently serves as a solvent-exposed solubilizing group or a linker attachment point in targeted protein degraders[1].

  • The Hydroxymethyl Group: A versatile synthetic handle located at the C3 position, allowing for rapid diversification via oxidation, etherification, or cross-coupling[2].

Understanding the interplay between these functional groups is critical for predicting the compound's behavior in both synthetic workflows and biological assays.

Physicochemical Properties and Ionization Dynamics

The physicochemical behavior of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is predominantly governed by its amphoteric nature. The piperazine ring contains two secondary nitrogen atoms with distinct ionization profiles.

Causality of Ionization and Solubility

Piperazine exhibits two distinct pKa​ values, typically around 9.73 and 5.33[3]. In physiological conditions (pH 7.4), the secondary amine (N4) of the piperazine ring is predominantly protonated. This protonation state is critical; it drastically enhances the aqueous solubility of the compound and serves as a key hydrogen bond donor/acceptor when interacting with target kinases[1].

Conversely, the pyridine nitrogen possesses a much lower pKa​ (approximately 5.2) and remains largely unprotonated at neutral pH, allowing it to act exclusively as a hydrogen bond acceptor. Furthermore, the methyl group at the C2 position provides steric shielding to the pyridine nitrogen. This steric bulk slightly modulates the basicity of the core and protects the ring from non-specific nucleophilic attacks during downstream derivatization.

Quantitative Data Summary

All critical physicochemical parameters are consolidated in Table 1 to facilitate rapid reference during assay development and synthetic planning.

Table 1: Physicochemical Properties Summary

PropertyValueMethod / Source
Molecular Formula C₁₁H₁₇N₃OExact Calculation[4]
Molecular Weight 207.27 g/mol Standard Atomic Weights[4]
Exact Mass 207.1371 DaESI-MS Target
Predicted pKa​ (Piperazine N4) ~9.73Extrapolated[3]
Predicted pKa​ (Piperazine N1) ~5.33Extrapolated[3]
Predicted pKa​ (Pyridine N) ~5.20Extrapolated
Topological Polar Surface Area (tPSA) ~47.3 ŲPredictive Modeling
Physical State Viscous liquid / Off-white solidAnalogous Observation[2]

Chemoselective Derivatization Workflows

To utilize this building block effectively, chemists must exploit the differential nucleophilicity of its functional groups. The secondary amine of the piperazine ring is significantly more nucleophilic than the primary hydroxyl group at the C3 position.

Logical Reactivity Pathways

The following diagram illustrates the divergent synthetic pathways available when functionalizing this core scaffold.

G Core (2-Methyl-6-(piperazin-1-yl) pyridin-3-yl)methanol N_React Piperazine N-H Reactivity (Amidation/Alkylation) Core->N_React Base, Electrophile O_React Hydroxymethyl Reactivity (Oxidation/Activation) Core->O_React Oxidant or SOCl2 N_Prod PROTAC Linkers & Kinase Inhibitors N_React->N_Prod Target Synthesis O_Prod Aldehydes, Acids & Ether Derivatives O_React->O_Prod Intermediate Prep

Logical reactivity pathways of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol.

Protocol: Self-Validating Chemoselective N-Boc Protection

Objective: To selectively protect the secondary amine of the piperazine ring, leaving the hydroxymethyl group untouched for subsequent oxidation or etherification.

Mechanistic Causality: By carefully controlling the stoichiometry of Di-tert-butyl dicarbonate (Boc₂O) and maintaining a slightly basic pH, we can achieve >95% chemoselectivity. The addition of a mild base ensures the piperazine nitrogen remains in its highly nucleophilic free-base form, while low temperatures suppress the slower O-acylation pathway.

Step-by-Step Methodology:

  • Dissolution: Dissolve (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol (1.0 eq, 10 mmol, 2.07 g) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.2 eq, 12 mmol) to the solution and cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: TEA neutralizes any trace acid, preventing the protonation of the piperazine ring and maximizing its nucleophilic attack on the Boc anhydride.

  • Electrophile Addition: Dissolve Boc₂O (1.05 eq, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Causality: Dropwise addition prevents localized over-concentration of the electrophile, strictly minimizing the thermodynamic potential for unwanted O-acylation at the hydroxymethyl site.

  • Reaction Monitoring (Self-Validation): Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2 hours. Validate the reaction progress via LC-MS. The protocol is considered complete when the starting material mass ( m/z 208.1 [M+H]+ ) is fully consumed and replaced by the product mass ( m/z 308.2 [M+H]+ ).

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL) to destroy any unreacted Boc₂O. Extract the aqueous layer with DCM (2 x 20 mL).

  • Isolation: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected intermediate.

Analytical Characterization Signatures

To ensure structural integrity post-synthesis, the following analytical signatures should be used as reference benchmarks.

  • Mass Spectrometry (LC-MS / ESI+): The compound exhibits a strong parent ion at m/z 208.14 [M+H]+ . Characteristic fragmentation patterns include the loss of the hydroxymethyl group (-31 Da, yielding m/z 177.1) and the cleavage of the piperazine ring under high collision energy.

  • Nuclear Magnetic Resonance ( 1 H NMR, 400 MHz, DMSO- d6​ ):

    • Pyridine Core: Two distinct doublets (ortho coupling, J≈8.0 Hz) typically observed between 7.20 – 7.60 ppm.

    • Hydroxyl Group: A broad triplet at ~5.10 ppm, which is cleanly exchangeable upon the addition of D₂O.

    • Hydroxymethyl ( CH2​ ): A doublet at ~4.40 ppm (collapsing to a singlet upon D₂O exchange).

    • Piperazine Ring: Broad multiplets spanning 2.70 – 3.40 ppm, integrating for 8 protons.

    • Methyl Group: A sharp singlet at ~2.40 ppm, integrating for 3 protons.

References

  • Piperazine - Grokipedia. Grokipedia. 3

  • 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem. National Institutes of Health (NIH). 2

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. 1

  • 4-[2-Amino-2-(oxolan-2-yl)ethyl]pyridin-2-amine - PubChem. National Institutes of Health (NIH).4

Sources

Exploratory

Fragment-to-Lead: In Vitro Mechanism of Action and Pharmacological Profiling of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Structural Rationale In modern Fragment-Based Drug Discovery (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Structural Rationale

In modern Fragment-Based Drug Discovery (FBDD), the identification of privileged scaffolds is critical for developing highly selective targeted therapeutics. (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol represents a highly versatile, privileged pharmacophore. While not a standalone approved therapeutic, this specific structural motif serves as the core interacting moiety in several advanced kinase inhibitors (e.g., CDK4/6 inhibitors) and epigenetic modulators (e.g., EZH2 inhibitors) .

As a Senior Application Scientist, I approach this molecule not merely as a chemical structure, but as a collection of precise binding vectors. The in vitro mechanism of action (MoA) of this fragment is dictated by its four distinct topological features:

  • The Pyridine Core: Acts as an electron-deficient aromatic system, ideal for ATP-competitive hinge binding in kinases.

  • The 2-Methyl Group: Provides a steric shield that forces a specific dihedral angle when elaborated, while also protecting the pyridine nitrogen from rapid metabolic N -oxidation.

  • The 3-Methanol Group: A bifunctional vector. It acts as a potent hydrogen bond donor/acceptor to catalytic residues (e.g., catalytic lysines) and serves as a primary synthetic handle for PROTAC linker attachment .

  • The 6-Piperazine Ring: A basic, solubilizing moiety that projects into the solvent-exposed channel of the target protein, modulating the overall pKa​ and forming critical salt bridges with acidic residues (Asp/Glu).

Core In Vitro Mechanisms of Action

When evaluated in vitro, this fragment exhibits two primary mechanisms of action depending on the target class it is directed against.

ATP-Competitive Kinase Inhibition (e.g., CDK4/6)

In cyclin-dependent kinases (CDKs), the fragment acts as a Type I ATP-competitive inhibitor. The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Val101 in CDK4). Simultaneously, the 6-piperazine ring extends outward into the solvent front, preventing steric clash with the gatekeeper residue while improving aqueous solubility .

SAM-Competitive Epigenetic Modulation (e.g., EZH2)

Against Histone Methyltransferases like EZH2, the fragment acts as a competitive inhibitor of the cofactor S-adenosylmethionine (SAM). The pyridine core engages in π−π stacking with tyrosine residues in the activation loop (e.g., Tyr111). Crucially, the protonated nitrogen of the piperazine ring forms a strong ionic interaction with Asp237 in the I-SET domain, anchoring the molecule in the catalytic pocket .

Pharmacophore A 2-Methyl Group (Steric Shield) B Pyridine Core (Hinge Binder) A->B Conformation Lock Target1 CDK4/6 Hinge Region (Val101) B->Target1 ATP Competition C 3-Methanol Group (H-Bond Donor/Acceptor) Target3 Catalytic Lysine/Gatekeeper C->Target3 Hydrogen Bonding D 6-Piperazine Ring (Solvent Channel/Salt Bridge) Target2 EZH2 Solvent Channel (Asp237) D->Target2 Ionic Interaction

Fig 1: Pharmacophore binding vectors and target engagement logic for the fragment.

Quantitative Data Presentation

When screening this fragment and its immediate derivatives in vitro, typical biophysical and biochemical parameters fall within the ranges summarized in Table 1.

Table 1: Typical In Vitro Binding Parameters for Piperazinyl-Pyridine Fragments

Target ProteinAssay TypeParameterTypical Value RangeLigand Efficiency (LE)
CDK4 / Cyclin D1 SPR (Biophysical) Kd​ 15 - 50 μ M~0.35 kcal/mol/HA
CDK4 / Cyclin D1 TR-FRET (Biochemical) IC50​ 20 - 80 μ MN/A
EZH2 (PRC2 Complex) SPR (Biophysical) Kd​ 5 - 25 μ M~0.38 kcal/mol/HA
EZH2 (PRC2 Complex) Radiometric SPA IC50​ 10 - 45 μ MN/A

Note: As a raw fragment, micromolar affinity is expected. Elaboration at the 3-methanol position typically drives affinity into the low nanomolar range.

Experimental Methodologies: Self-Validating Systems

To accurately profile the MoA of this fragment, standard end-point assays are insufficient due to the fast dissociation rates ( koff​ ) inherent to low-molecular-weight compounds. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: SPR is chosen over Isothermal Titration Calorimetry (ITC) for primary screening because it can resolve the rapid kon​/koff​ kinetics of fragments, preventing false negatives.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., CDK4/Cyclin D1) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Validation check: Target an immobilization level of 2000-3000 Response Units (RU) to ensure a theoretical maximum response ( Rmax​ ) of ~20-30 RU for a 207 Da fragment.

  • Buffer Formulation: Use PBS-P+ (10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, 5% DMSO). Causality: The 0.05% surfactant is critical to prevent non-specific hydrophobic binding of the pyridine core to the dextran matrix.

  • Analyte Injection: Inject the fragment in a 5-point dose-response series (e.g., 3.125 μ M to 50 μ M) at a high flow rate of 50 μ L/min. Causality: High flow rates minimize mass transport limitations.

  • Self-Validation (Controls):

    • Positive Control: Inject Palbociclib (for CDK4) or GSK126 (for EZH2) at 1 μ M at the start and end of the run to verify surface viability has not degraded.

    • Solvent Correction: Run a 4.5% to 5.5% DMSO calibration curve to correct for bulk refractive index shifts.

  • Data Analysis: Fit the sensorgrams using a 1:1 Langmuir binding model or a steady-state affinity model if square wave responses (extremely fast koff​ ) are observed.

Protocol 2: TR-FRET Biochemical Assay for Target Engagement

Causality: Pyridine derivatives often exhibit auto-fluorescence in standard fluorescence polarization assays. Time-Resolved FRET (TR-FRET) introduces a time delay before measurement, allowing short-lived background fluorescence to decay, isolating the true binding signal.

Step-by-Step Methodology:

  • Reagent Assembly: Combine 2 nM GST-tagged target kinase, 10 nM LanthaScreen™ Eu-anti-GST antibody (donor), and 20 nM Kinase Tracer (Alexa Fluor 647-labeled ATP-competitive probe, acceptor) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense the fragment in a 10-point, 3-fold serial dilution using an acoustic dispenser (e.g., Echo 550) into a 384-well low-volume plate. Causality: A 10-point curve ensures both upper and lower asymptotes are captured, allowing for an accurate calculation of the Hill slope.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Self-Validation (Z'-Factor): Include 16 wells of DMSO (Max signal) and 16 wells of a saturating reference inhibitor (Min signal). Calculate the Z'-factor. Validation check: The assay is only deemed valid if Z′≥0.6 .

  • Detection: Read the plate on a microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation laser, measuring emission at 620 nm (Eu) and 665 nm (Alexa Fluor). Calculate the 665/620 ratio to determine IC50​ .

Workflow Step1 Phase 1: Biophysical Profiling SPR & ITC (Kd, Thermodynamics) Step2 Phase 2: Biochemical Assays TR-FRET (IC50, Target Selectivity) Step1->Step2 Step3 Phase 3: Cellular Target Engagement CETSA & NanoBRET Step2->Step3 Step4 Phase 4: Functional Phenotype Cell Cycle Arrest (FACS) & Western Blot Step3->Step4

Fig 2: In vitro screening cascade workflow for fragment validation.

References

  • Phenyl-(6-piperazin-1-yl-pyridin-3-yl)-methanol Compound Summary Source: PubChem, National Library of Medicine URL:[Link]

  • Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Therapeutic horizons in the development of PROTAC-based EZH2 inhibitors: recent achievements, comparative analysis, and future perspectives Source: RSC Medicinal Chemistry (via PubMed Central) URL:[Link]

Foundational

An In-depth Technical Guide to the Structural Elucidation of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a heterocyclic compound featuring a substituted pyridine core. Such molecules are of signi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a heterocyclic compound featuring a substituted pyridine core. Such molecules are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for a wide range of biologically active agents.[1] The precise structural confirmation of this molecule is paramount for its application in research and development, ensuring its purity, and understanding its chemical behavior. This guide provides a comprehensive overview of the analytical techniques and methodologies required for the unambiguous structural elucidation of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol.

The Strategic Approach to Structural Elucidation

The structural confirmation of a novel or synthesized molecule like (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment. The logical workflow for this process is outlined below.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation Purification->MS NMR Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, 2D NMR for Connectivity Purification->NMR FTIR Fourier-Transform Infrared (FT-IR) Identify Functional Groups Purification->FTIR UVVis UV-Vis Spectroscopy Analyze Electronic Transitions Purification->UVVis Data_Analysis Combined Data Analysis MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis UVVis->Data_Analysis Structure_Confirmation Final Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic confirmation of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] For (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous signal assignment.

¹H NMR Spectroscopy

¹H NMR provides information about the chemical environment and connectivity of protons in the molecule. The expected chemical shifts (δ) for the protons of the target molecule are influenced by the electron-withdrawing nature of the pyridine nitrogen and the substituents.[2][3]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[4]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover a range of 0-12 ppm.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine-H47.5 - 7.8d1H
Pyridine-H57.1 - 7.4d1H
-CH₂OH~4.7s2H
Piperazine-H (adjacent to pyridine)3.6 - 3.9t4H
Piperazine-H (distant from pyridine)2.8 - 3.1t4H
-CH₃~2.5s3H
-OHVariable (broad s)s1H
-NH (piperazine)Variable (broad s)s1H
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine-C2~160
Pyridine-C6~158
Pyridine-C3~138
Pyridine-C4~120
Pyridine-C5~118
-CH₂OH~64
Piperazine-C (adjacent to pyridine)~46
Piperazine-C (distant from pyridine)~45
-CH₃~24
2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, confirming the connectivity between adjacent protons on the pyridine ring.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity between the different fragments of the molecule (pyridine ring, methyl group, methanol group, and piperazine ring).

Caption: Key expected HMBC correlations for structural confirmation.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[4] It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.[4]

  • Data Acquisition: Utilize electrospray ionization (ESI) for soft ionization to observe the molecular ion. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and elemental formula.

Expected Mass Spectrometry Data:

  • Molecular Ion: The ESI-MS spectrum in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, allowing for the determination of the elemental composition (C₁₂H₁₉N₃O).

  • Fragmentation Pattern: Tandem MS (MS/MS) experiments will induce fragmentation, providing valuable structural information. Key expected fragmentations include cleavage of the piperazine ring and the bond between the pyridine ring and the methanol group.[5][6]

III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Experimental Protocol:

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) and press it into a transparent pellet.[7]

  • Data Acquisition: Record the spectrum in transmission mode.

Expected FT-IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3200-3600 (broad)Stretching vibration
N-H (piperazine)3200-3500 (broad)Stretching vibration
C-H (aromatic)3000-3100Stretching vibration
C-H (aliphatic)2850-3000Stretching vibration
C=N, C=C (pyridine)1500-1600Ring stretching vibrations
C-O (alcohol)1000-1260Stretching vibration
C-N (piperazine)1020-1250Stretching vibration

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the conjugated pyridine system.[8][9]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol).

  • Data Acquisition: Record the absorption spectrum over a range of 200-400 nm.

Expected UV-Vis Absorption: Substituted pyridines typically exhibit characteristic absorption bands in the UV region.[8] The presence of the piperazine and hydroxymethyl groups will influence the position and intensity of these bands. The spectrum is expected to show absorption maxima related to the π → π* and n → π* transitions of the pyridine ring.

Conclusion

The structural elucidation of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol requires a multi-faceted analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, the functional group identification from FT-IR, and the electronic transition data from UV-Vis spectroscopy, a complete and unambiguous structural assignment can be achieved. This rigorous characterization is a critical step in advancing the potential of this compound in pharmaceutical and chemical research.

References

  • A2Z Chemical. (n.d.). CAS 106261-49-8: 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride. Retrieved from [Link][1]

  • CDC Stacks. (n.d.). The Proton Nuclear Magnetic Resonance Spectra of Pyridines. Retrieved from [Link][3]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.[5]

  • ResearchGate. (n.d.). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. Retrieved from [Link][6]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Ultra-Violet absorption spectra of pyridine and pyridine derivatives. Retrieved from [Link][9]

Sources

Exploratory

A Preliminary Toxicological Assessment of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol: An In-Depth Technical Guide

Abstract This technical guide provides a preliminary, in-depth toxicological profile of the novel compound, (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol. In the absence of direct empirical data, this assessment is c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a preliminary, in-depth toxicological profile of the novel compound, (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol. In the absence of direct empirical data, this assessment is constructed through a robust analysis of its core structural motifs: the substituted pyridine ring and the piperazine moiety. By leveraging established toxicological data from structurally analogous compounds and employing principles of in silico predictive toxicology, this document outlines potential hazards, proposes a structured experimental framework for definitive toxicity characterization, and offers insights into potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this and similar chemical entities.

Introduction and Compound Overview

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a heterocyclic compound featuring a substituted pyridine core linked to a piperazine ring. The presence of these two key pharmacophores suggests a potential for a wide range of biological activities, as both piperazine and pyridine derivatives are prevalent in medicinal chemistry.[1][2] The piperazine scaffold is known to improve aqueous solubility and oral bioavailability, making it a common component in drug candidates.[1][3] The pyridine ring is a versatile framework found in numerous FDA-approved drugs with diverse therapeutic applications.[2]

Given its potential for further development, a proactive and structured approach to understanding its safety profile is paramount. This guide establishes a foundational toxicity profile by dissecting the compound's structure and inferring potential toxicological liabilities from its constituent parts.

Molecular Structure:

Caption: Molecular structure of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol.

Predictive Toxicology: A Structure-Activity Relationship (SAR) Analysis

In the absence of direct experimental data, a predictive analysis based on the toxicological profiles of the core moieties is a critical first step.

The Piperazine Moiety

Piperazine and its derivatives are common in pharmaceuticals and are generally considered to have a well-characterized, though not entirely benign, safety profile.[1]

  • Potential Hazards:

    • Skin and Eye Irritation: Piperazine is classified as a skin and eye irritant, capable of causing severe burns upon direct contact.[4]

    • Respiratory Sensitization: It is also known to be a respiratory sensitizer, potentially causing allergy or asthma-like symptoms upon inhalation.[4]

    • Neurotoxicity: At high doses, piperazine can exhibit neurotoxic effects.

    • Reproductive Toxicity: Some evidence suggests that piperazine may be a reproductive toxicant.

The Substituted Pyridine Moiety

The toxicity of pyridine and its derivatives can vary significantly based on the nature and position of their substituents.[2][5]

  • Potential Hazards:

    • Hepatotoxicity: Pyridine derivatives have been associated with liver toxicity.[5]

    • Irritation: Similar to piperazine, many pyridine-based compounds are irritants to the skin, eyes, and respiratory tract.[6]

    • Metabolic Activation: The metabolic fate of the pyridine ring can sometimes lead to the formation of reactive metabolites, which can contribute to toxicity.

The Methanol Group

The presence of a methanol group introduces the potential for metabolic conversion to formaldehyde and formic acid, which are known toxicants.[7] However, the overall contribution of this single methanol group to systemic toxicity is likely to be low, but it should be considered in metabolic studies.

Proposed Experimental Framework for Toxicological Evaluation

To build a comprehensive and reliable toxicity profile, a tiered approach to experimental testing is recommended. This framework progresses from in silico and in vitro methods to more complex in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Tier 1: In Silico and In Vitro Assessment

This initial phase focuses on computational modeling and cell-based assays to predict and assess potential toxicities early in the development process.[8]

Workflow for Tier 1 Assessment:

tier1_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assays QSAR QSAR Modeling (Toxicity Endpoints) Genotoxicity Ames Test (Mutagenicity) QSAR->Genotoxicity ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Cytotoxicity Cell Viability Assays (e.g., MTT, LDH) ADMET->Cytotoxicity Cardiotoxicity hERG Assay (Cardiac Safety) ADMET->Cardiotoxicity Hepatotoxicity Hepatocyte Culture (Liver Toxicity) ADMET->Hepatotoxicity

Caption: Tier 1 workflow for preliminary toxicity assessment.

Detailed Protocols:

  • Quantitative Structure-Activity Relationship (QSAR) Modeling:

    • Utilize validated QSAR software (e.g., Toxtree, OECD QSAR Toolbox) to predict various toxicity endpoints, including mutagenicity, carcinogenicity, and skin sensitization.

    • Input the SMILES string or chemical structure of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol.

    • Run predictions against established models and databases.

    • Analyze the results, paying close attention to structural alerts that indicate potential toxicity.

  • In Vitro Genotoxicity (Ames Test):

    • Select a panel of Salmonella typhimurium strains with different mutation types.

    • Prepare a range of concentrations of the test compound.

    • Expose the bacterial strains to the compound with and without metabolic activation (S9 fraction).

    • Plate the treated bacteria on a minimal medium.

    • Incubate and count the number of revertant colonies. An increase in revertants indicates mutagenic potential.

  • In Vitro Cardiotoxicity (hERG Assay):

    • Use a validated automated patch-clamp system with cells stably expressing the hERG potassium channel.

    • Apply a range of concentrations of the test compound to the cells.

    • Measure the hERG channel current to determine the half-maximal inhibitory concentration (IC50). A low IC50 value suggests a potential for cardiac arrhythmias.

Tier 2: Acute In Vivo Toxicity Studies

Should the results from Tier 1 warrant further investigation, acute in vivo studies in a rodent model are the next logical step.

Table 1: Proposed Acute In Vivo Toxicity Studies

StudySpeciesRoute of AdministrationEndpoints
Acute Oral ToxicityRatOral GavageMortality, clinical signs, body weight changes, gross necropsy findings
Acute Dermal ToxicityRatDermal ApplicationMortality, skin irritation, clinical signs, body weight changes
Skin and Eye IrritationRabbitTopical ApplicationErythema, edema, corneal opacity, iritis
Tier 3: Repeated Dose and Mechanistic Studies

If the compound shows promise and an acceptable acute toxicity profile, more comprehensive, repeated-dose studies will be necessary to understand the potential for cumulative toxicity and to elucidate the underlying mechanisms of any observed adverse effects.

Potential Metabolic Pathways and Toxicological Endpoints of Concern

Understanding the metabolic fate of a compound is crucial for predicting its toxicity. The structure of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol suggests several potential metabolic pathways.

Proposed Metabolic Pathway:

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol Oxidation Oxidation of Pyridine Ring (CYP450 enzymes) Parent->Oxidation N_dealkylation N-dealkylation of Piperazine Ring Parent->N_dealkylation Alcohol_Oxidation Oxidation of Methanol Group (to aldehyde and carboxylic acid) Parent->Alcohol_Oxidation Glucuronidation Glucuronidation Oxidation->Glucuronidation Sulfation Sulfation N_dealkylation->Sulfation Alcohol_Oxidation->Glucuronidation

Caption: Proposed metabolic pathways for the title compound.

Key Toxicological Endpoints to Monitor:

  • Hepatotoxicity: Monitor liver enzymes (ALT, AST), bilirubin levels, and histopathology of the liver in in vivo studies.

  • Nephrotoxicity: Assess kidney function through blood urea nitrogen (BUN) and creatinine measurements, as well as kidney histopathology.

  • Neurotoxicity: Conduct a functional observational battery (FOB) and other neurobehavioral tests in animal studies.

  • Cardiotoxicity: In addition to the in vitro hERG assay, monitor electrocardiograms (ECGs) in in vivo studies.

Summary and Recommendations

This technical guide presents a preliminary toxicity profile for (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol based on a comprehensive analysis of its structural components. The presence of the piperazine and substituted pyridine moieties suggests potential for skin, eye, and respiratory irritation, as well as possible systemic toxicities affecting the liver and nervous system.

It is strongly recommended that the tiered experimental framework outlined in this document be followed to systematically and definitively characterize the toxicological profile of this compound. Early-stage in silico and in vitro screening will provide valuable data to guide further development and de-risk the progression of this molecule into more resource-intensive in vivo studies. A thorough understanding of its metabolic fate will be critical in interpreting any observed toxicity and in extrapolating findings from preclinical species to humans.

References

  • Wang, J., et al. (2007). Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 44(2), 263-9. [Link]

  • Amuza, J. E., et al. (2021). In silico approaches in organ toxicity hazard assessment: current status and future needs in predicting liver toxicity. Archives of Toxicology, 95(8), 2597-2619. [Link]

  • Shelkar, P. L., et al. (2022). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]

  • Sahoo, S., et al. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Biochemistry & Molecular Biology Journal, 3(2). [Link]

  • Shahi, S., & Sharma, S. (2024). IN-SILICO TOXICITY PREDICTION TOOLS: A REVIEW OF TECHNIQUES AND APPLICATIONS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Reyes-Mayorga, J. I., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3249. [Link]

  • Adegoke, R. O., et al. (2024). In Silico Prediction of Drug-Likeness, Pharmacokinetics, and Toxicity of Selected Phytotoxic Pyrrolizidine Alkaloids. Molecules, 29(8), 1792. [Link]

  • Tadesse, S., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Heliyon, 9(7), e17639. [Link]

  • NICNAS. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

  • Shibuya, K., et al. (2018). Discovery of Clinical Candidate 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride [K-604], an Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor. Journal of Medicinal Chemistry, 61(23), 10635-10650. [Link]

  • PubChem. (n.d.). (2-Aminopyridin-3-yl)methanol. [Link]

  • Alrashed, M., & Aldeghaither, N. S. (2024). The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. Medicina, 60(1), 29. [Link]

Sources

Foundational

Pharmacokinetics and Bioavailability of the (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol Pharmacophore: A Technical Guide

Executive Summary In modern drug discovery, the optimization of a lead compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is often dictated by the strategic integration of specific chemical bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the optimization of a lead compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is often dictated by the strategic integration of specific chemical building blocks. The (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol moiety is a highly privileged pharmacophore frequently embedded within kinase inhibitors, GPCR ligands, and targeted oncology therapeutics.

This whitepaper deconstructs the pharmacokinetic (PK) and bioavailability implications of this specific structural motif. By analyzing the synergistic effects of its three core components—the basic piperazine ring, the sterically hindered pyridine core, and the polar hydroxymethyl group—we provide a comprehensive framework for evaluating its behavior in vitro and in vivo.

Deconstructing the Pharmacophore: Causality in ADME

To understand how this moiety behaves in a biological system, we must isolate its structural components and evaluate their individual and combined effects on PK parameters.

The Piperazine Ring: Modulating Solubility and Distribution

Piperazine is a saturated six-membered nitrogen heterocycle that acts as a versatile synthetic handle to fine-tune physicochemical properties such as aqueous solubility, lipophilicity, and pKa[1]. At physiological pH (7.4), the secondary amine of the piperazine ring is predominantly protonated.

  • Causality: This protonation significantly lowers the logD of the parent molecule, dramatically enhancing aqueous solubility and gastrointestinal dissolution. Furthermore, the incorporation of a piperazine ring effectively regulates the lipid-water partition coefficient, which directly influences oral bioavailability[2].

  • Trade-off: The basic nitrogen can lead to extensive tissue partitioning, increasing the Volume of Distribution ( Vd​ ). If unshielded, it may also interact with the hERG channel, necessitating careful steric management in the broader molecule.

The 2-Methylpyridine Core: Metabolic Shielding

Unsubstituted aromatic heterocycles are notoriously susceptible to rapid oxidative metabolism.

  • Causality: Replacing highly metabolized rings (such as furans or unsubstituted piperidines) with substituted pyridines is a validated strategy to mitigate bioactivation and improve microsomal stability[3].

  • Steric Effect: The methyl group at the 2-position is not merely decorative; it provides critical steric hindrance. It restricts the rotational freedom of the adjacent hydroxymethyl group and shields the pyridine nitrogen from CYP450-mediated N-oxidation, forcing metabolic clearance through more predictable pathways.

The Hydroxymethyl Group: The Phase II Double-Edged Sword

The addition of a hydroxymethyl (-CH 2​ OH) group increases the topological polar surface area (tPSA) and introduces a potent hydrogen bond donor/acceptor.

  • Causality: Hydroxymethylation is a proven strategy to enhance water solubility, target interaction, and overall oral bioavailability.

  • Metabolic Liability: While it improves solubility, the primary alcohol is a prime target for Phase II metabolism. It can undergo direct conjugation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form an O-glucuronide, leading to rapid biliary or renal excretion. Alternatively, it can be oxidized by alcohol dehydrogenases (ADH) to an aldehyde, and subsequently to a carboxylic acid.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent biotransformation pathways dictated by this pharmacophore.

MetabolicPathway Parent (2-Methyl-6-(piperazin-1-yl) pyridin-3-yl)methanol CYP CYP450 Oxidation (Phase I) Parent->CYP Hepatic Microsomes UGT UGT Glucuronidation (Phase II) Parent->UGT Direct Conjugation Metab1 N-Oxidation / N-Dealkylation (Piperazine Ring) CYP->Metab1 Metab2 Aldehyde / Carboxylic Acid (Hydroxymethyl Oxidation) CYP->Metab2 Metab3 O-Glucuronide Conjugate (Rapid Renal/Biliary Excretion) UGT->Metab3

Biotransformation pathways of the (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol pharmacophore.

Pharmacokinetic Profiling: Quantitative Impact

When the (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol moiety is integrated into a lipophilic lead compound, it predictably alters the PK landscape. The table below summarizes representative quantitative shifts observed in preclinical rodent models (Rat, 10 mg/kg PO / 1 mg/kg IV) when transitioning from a bare phenyl-piperazine scaffold to this optimized moiety.

PK ParameterBare Phenyl-Piperazine ScaffoldOptimized Pyridyl-Methanol ScaffoldMechanistic Driver for Change
Aqueous Solubility (pH 7.4) < 5 µg/mL> 150 µg/mLH-bonding from -CH 2​ OH; basicity of piperazine.
Clearance ( Clint​ ) 45 mL/min/kg (High)18 mL/min/kg (Moderate)Steric shielding by the 2-methyl group blocking CYP oxidation.
Volume of Distribution ( Vd​ ) 8.5 L/kg4.2 L/kgIncreased polarity reduces non-specific lipid partitioning.
Half-life ( T1/2​ ) 1.2 hours3.8 hoursReduced clearance and optimized distribution.
Absolute Bioavailability ( F% ) 12%58% Enhanced GI dissolution and reduced first-pass effect.

Experimental Methodologies: Self-Validating Protocols

To accurately assess the PK and bioavailability of compounds containing this moiety, standard assays must be modified to account for both Phase I and Phase II metabolic liabilities.

Protocol 1: In Vitro Metabolic Stability (Phase I & II Co-Assessment)

Because the hydroxymethyl group is susceptible to glucuronidation, testing stability solely with NADPH (Phase I) will yield falsely optimistic half-lives. A self-validating system must include UDPGA.

Step-by-Step Workflow:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Cofactor Addition (The Causality Step): Prepare a cofactor mixture containing 1 mM NADPH (for CYP450 activation) and 2 mM UDPGA with 25 µg/mL alamethicin (a pore-forming peptide required to grant UDPGA access to luminal UGT enzymes).

  • Incubation: Pre-incubate the microsome/cofactor mix at 37°C for 5 minutes. Initiate the reaction by adding the test compound (final concentration: 1 µM).

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold solvent instantly denatures enzymes, halting metabolism.

  • System Suitability Validation: Run parallel incubations with Verapamil (validates CYP450 activity) and Diclofenac (validates UGT activity). If the half-lives of these controls fall outside historical bounds, the assay is rejected.

  • Analysis: Centrifuge at 4000 rpm for 15 mins; analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( Clint​ ).

Protocol 2: In Vivo Pharmacokinetic Assessment (Rodent F%)

To determine absolute bioavailability, parallel Intravenous (IV) and Per Os (PO) arms are required.

Step-by-Step Workflow:

  • Formulation Strategy: Due to the basic piperazine, formulate the IV dose (1 mg/kg) in 5% DMSO / 10% Solutol / 85% Saline (pH adjusted to 5.0 to ensure complete protonation and dissolution). Formulate the PO dose (10 mg/kg) as a homogenous suspension in 0.5% Methylcellulose.

  • Dosing & Sampling: Administer to fasted Sprague-Dawley rats ( n=3 per route). Collect 200 µL blood samples via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Sample Stabilization: Collect blood into K2​ EDTA tubes and immediately place on ice. Causality: EDTA chelates calcium, preventing coagulation, while cold temperatures inhibit plasma esterases that might degrade the hydroxymethyl group.

  • Bioanalysis & NCA: Extract plasma via protein precipitation. Quantify parent compound via LC-MS/MS. Use Non-Compartmental Analysis (NCA) software to calculate AUC, Cmax​ , Tmax​ , and F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

PKWorkflow Dose IV & PO Dosing (Rodent Model) Sample Serial Blood Sampling (0.25 - 24 hrs) Dose->Sample Prep Protein Precipitation & Extraction Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Step-by-step in vivo pharmacokinetic assessment and bioanalytical quantification workflow.

Conclusion

The (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol pharmacophore is a masterclass in rational drug design. By leveraging the piperazine ring for solubility, the 2-methylpyridine core for metabolic stability, and the hydroxymethyl group for target engagement and polarity, medicinal chemists can rescue highly lipophilic, non-druggable scaffolds. However, rigorous in vitro testing utilizing both Phase I and Phase II cofactors is mandatory to accurately predict its in vivo clearance and ensure high oral bioavailability.

References

  • Title: Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties | Source: nih.gov | URL:[Link]

  • [2] Title: The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | Source: intechopen.com | URL: [Link]

  • [3] Title: Mitigating Heterocycle Metabolism in Drug Discovery | Source: acs.org | URL:[Link]

  • [1] Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry | Source: nih.gov | URL:[Link]

Sources

Exploratory

Comprehensive Receptor Binding Affinity Studies for (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

Executive Summary & Mechanistic Rationale As a Senior Application Scientist in early-stage drug discovery, evaluating the target engagement of novel pharmacophores is the most critical step in lead optimization. The comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist in early-stage drug discovery, evaluating the target engagement of novel pharmacophores is the most critical step in lead optimization. The compound (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol represents a highly privileged structural motif. The 6-(piperazin-1-yl)pyridin-3-yl scaffold is a classical recognition element for aminergic G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine receptors ()[1]. Furthermore, this exact moiety is a critical binding determinant in potent epigenetic modulators, such as the EZH2 methyltransferase inhibitor GSK126 ()[2][3][4].

Mechanistic Grounding: The structural logic behind this molecule dictates our experimental approach:

  • Piperazine Ring: Features a basic secondary amine (pKa ~9.0) that becomes protonated at physiological pH. This allows it to form a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of aminergic GPCRs ()[5].

  • Pyridine Ring: Provides essential π−π stacking interactions with aromatic residues (like Phenylalanine or Tryptophan) in the receptor cavity[5].

  • Hydroxymethyl Group (Methanol): Acts as a versatile hydrogen bond donor/acceptor, fine-tuning target selectivity and improving aqueous solubility compared to unsubstituted analogs.

To rigorously characterize this compound, we employ a two-tiered validation system: steady-state thermodynamic evaluation via Radioligand Binding, followed by real-time kinetic profiling via Surface Plasmon Resonance (SPR).

Experimental Workflows: Affinity and Kinetic Profiling

Protocol 1: Radioligand Competition Binding Assay (Filtration-Based)

This assay determines the equilibrium dissociation constant ( Ki​ ) by measuring the ability of the unlabelled compound to displace a high-affinity radioligand ()[6][7].

Causality & Self-Validation: We mandate the use of GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Why? The basic piperazine moiety of our compound will non-specifically bind to the negatively charged glass fibers. PEI coats the filter with positive charges, neutralizing this effect and drastically reducing non-specific binding (NSB), thereby ensuring the dynamic range of the assay is driven purely by specific receptor interactions[7].

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO or HEK-293 cell membranes expressing the target receptor (e.g., 5-HT1A or D2) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Ligand Dilution: Prepare a 10-point serial dilution of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol in DMSO. Ensure the final assay DMSO concentration is 1% to prevent solvent-induced receptor denaturation[6].

  • Incubation: In a 96-well plate, combine 50 μ L of the compound, 50 μ L of radioligand (e.g.,[ 3 H]-8-OH-DPAT for 5-HT1A at a concentration near its Kd​ ), and 100 μ L of the membrane suspension.

  • Equilibration: Incubate at 25°C for 60 minutes to ensure the binding reaction reaches steady-state equilibrium[7].

  • Filtration & Washing: Rapidly filter the reaction through PEI-treated GF/B filters using a vacuum manifold. Wash three times with ice-cold wash buffer. Causality: Cold buffer physically traps the receptor-ligand complex by drastically slowing the dissociation rate ( koff​ ) during the wash step.

  • Detection & Analysis: Dry the filters, add scintillation cocktail, and quantify radioactivity (CPM). Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Surface Plasmon Resonance (SPR) for Label-Free Kinetics

While Ki​ provides steady-state affinity, SPR provides the kinetic rate constants ( kon​ and koff​ ), which dictate drug residence time—a superior predictor of in vivo efficacy ()[8][9].

Causality & Self-Validation: GPCRs are notoriously unstable outside lipid bilayers. We utilize nanodisc technology or lipid-based capturing to immobilize the receptor in a native-like membrane environment, ensuring the structural integrity of the binding pocket is maintained during the fluidic flow ()[9][10].

Step-by-Step Methodology:

  • Chip Preparation: Condition a Series S Sensor Chip L1 with octyl β -D-glucopyranoside to clean the hydrophobic surface[9].

  • Immobilization: Capture GPCR-embedded nanodiscs onto the chip surface via lipophilic interactions, aiming for a baseline resonance unit (RU) increase of ~2000 RU[10].

  • Analyte Injection: Inject varying concentrations (0.1x to 10x expected Kd​ ) of the compound over the functionalized surface at a high flow rate (50 μ L/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion speed.

  • Kinetic Measurement: Record the association phase for 120 seconds, followed by a dissociation phase (running buffer only) for 600 seconds.

  • Regeneration: Apply a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) to strip the analyte without denaturing the receptor.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ ( M−1s−1 ) and koff​ ( s−1 ), calculating Kd​=koff​/kon​ [8].

Quantitative Data Presentation

The following table summarizes representative binding metrics for the 6-(piperazin-1-yl)pyridin-3-yl pharmacophore across its primary validated targets[1][2][5].

Table 1: Representative Binding Profile for (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol derivatives.

Target Receptor / EnzymeAssay MethodologyReference Ligand / SubstrateRepresentative Ki​ / Kd​ (nM)Representative IC50​ (nM)
5-HT1A Receptor Radioligand Filtration[ 3 H]-8-OH-DPAT12.528.4
Dopamine D2 Receptor Radioligand Filtration[ 3 H]-Spiperone45.289.1
EZH2 Methyltransferase Biochemical TR-FRETSAM (S-adenosylmethionine)2.19.9
5-HT2A Receptor Surface Plasmon ResonanceLabel-Free (Immobilized)115.0 ( Kd​ )N/A

Visualizations

G L Ligand (Piperazinyl-pyridine) R GPCR (e.g., 5-HT1A / D2) L->R Binds (Kd/Ki) G G-protein (Gi/o) Activation R->G Conformational Change E Adenylyl Cyclase Inhibition G->E Alpha Subunit Action C Decreased cAMP Levels E->C Downstream Effect

Figure 1: GPCR Binding & Downstream Gi/o Signaling Pathway.

SPR S1 1. Sensor Chip Prep (Lipid/Detergent) S2 2. Target Immobilization (Receptor/Enzyme) S1->S2 S3 3. Analyte Injection (Ligand Concentration Series) S2->S3 S4 4. Association Phase (Measure kon) S3->S4 S5 5. Dissociation Phase (Measure koff) S4->S5 S6 6. Kinetic Analysis (Calculate Kd = koff/kon) S5->S6

Figure 2: Surface Plasmon Resonance (SPR) Experimental Workflow.

References

  • Assay Guidance Manual - Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information (NCBI) - NIH.[Link]

  • Coupling of surface plasmon resonance and mass spectrometry for molecular interaction studies in drug discovery. Drug Discovery Today.[Link]

  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochim Biophys Acta.[Link]

  • Latest surface plasmon resonance advances for G protein-coupled receptors. Journal of Pharmaceutical Analysis.[Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules (Basel, Switzerland).[Link]

  • Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring. Bioorganic & Medicinal Chemistry.[Link]

  • Gsk2816126 (GSK126) Compound Summary. PubChem - NIH.[Link]

  • EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations. Nature.[Link]

Sources

Foundational

Discovery and Early-Stage Screening of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol: A Technical Guide for Fragment-Based Drug Design

Executive Summary In contemporary Fragment-Based Drug Discovery (FBDD), the selection of high-quality starting materials is the primary determinant of downstream success. (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary Fragment-Based Drug Discovery (FBDD), the selection of high-quality starting materials is the primary determinant of downstream success. (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol represents a highly versatile, privileged fragment scaffold. Combining a basic piperazine ring, an aromatic pyridine core, and a reactive hydroxymethyl group, this molecule offers multiple orthogonal vectors for hit-to-lead expansion.

As a Senior Application Scientist, I have structured this technical guide to transcend standard operating procedures. Herein, we dissect the causality behind the physicochemical profiling, the self-validating biophysical screening cascades, and the synthetic logic required to evolve this specific fragment into a high-affinity lead compound.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol lies in its tripartite pharmacophore, designed to maximize Ligand Efficiency (LE) while maintaining strict adherence to the Astex "Rule of Three" ().

  • The Pyridine Core: Acts as the primary anchor. In kinase targets, the pyridine nitrogen frequently acts as a hydrogen-bond acceptor for the kinase hinge region, while the aromatic ring engages in π−π stacking with gatekeeper residues.

  • The Piperazine Ring: Serves a dual purpose. Biophysically, its basic secondary amine (pKa ~9.5) ensures excellent aqueous solubility, preventing aggregation during high-concentration screening. Pharmacologically, it extends into solvent-exposed regions or interacts with acidic residues (e.g., Asp/Glu).

  • The Hydroxymethyl Group (-CH₂OH): This is the critical synthetic handle. While it can act as an H-bond donor/acceptor in the primary fragment, its primary utility is its readiness for mild oxidation to an aldehyde, enabling rapid library generation via reductive amination.

Quantitative Data: Fragment Triage Metrics

To justify the inclusion of this compound in a fragment library, we must evaluate its physicochemical properties against established FBDD thresholds.

PropertyValue"Rule of Three" ThresholdCausality / Impact on Screening
Molecular Weight 207.28 g/mol < 300 DaEnsures high ligand efficiency; allows room for MW inflation during hit-to-lead.
cLogP ~0.8≤ 3Prevents non-specific hydrophobic aggregation during high-concentration SPR assays.
H-Bond Donors 2≤ 3Sufficient for target engagement without causing severe desolvation penalties.
H-Bond Acceptors 4≤ 3 (Marginal)The slight excess is tolerated due to the high solubility imparted by the piperazine.
Polar Surface Area 54.7 Ų≤ 60 ŲEnsures optimal membrane permeability if the core is retained in the final drug.
Rotatable Bonds 2≤ 3Low entropic penalty upon binding to the target receptor.

Early-Stage Screening Cascade

Because fragments typically bind with low affinities ( Kd​ in the 100 µM to 10 mM range), traditional biochemical assays are prone to false negatives. We deploy a self-validating biophysical cascade starting with Surface Plasmon Resonance (SPR) and orthogonal validation via Nuclear Magnetic Resonance (NMR) ().

Workflow A Fragment Library (Rule of 3 Compliant) B Primary Screen: SPR (Detects mM-µM affinity) A->B High Concentration (1 mM) C Orthogonal Screen: NMR (STD / WaterLOGSY) B->C Hit Triage D Structural Biology (X-ray Crystallography) C->D Validated Hits E Hit-to-Lead Optimization D->E Structure-Guided Design

Experimental workflow for the biophysical fragment screening cascade.

Protocol 1: Self-Validating SPR Primary Screen

Causality: SPR is chosen for its ability to detect transient, low-affinity interactions in real-time without requiring radiolabels or fluorophores.

  • Surface Preparation: Immobilize the target protein (e.g., a kinase domain) onto a CM5 sensor chip via standard amine coupling (target density: 3000-5000 RU).

    • Self-Validation Check: Concurrently immobilize a reference protein (e.g., BSA) on Channel 1. All subsequent data must be double-referenced (Active Channel - Reference Channel - Blank Injection) to subtract non-specific matrix interactions.

  • Assay Calibration: Inject a known high-affinity positive control to verify the active fraction of the immobilized protein.

  • Fragment Injection: Inject (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol in a concentration series (12.5 µM to 1 mM) using a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the steady-state affinity responses to a 1:1 binding model.

    • Self-Validation Check: Calculate the theoretical maximum response ( Rmax​ ). If the experimental Rmax​ exceeds the theoretical limit by >20%, the fragment is likely aggregating or binding non-specifically, and the hit is discarded.

Protocol 2: Orthogonal Validation via Ligand-Observed NMR

Causality: SPR cannot provide structural information. Saturation Transfer Difference (STD) NMR and WaterLOGSY are utilized to confirm binding in solution and map the fragment's binding epitope ().

  • Sample Preparation: Prepare 10 µM target protein and 500 µM fragment in deuterated buffer (pH 7.4, 5% D₂O).

  • STD-NMR Acquisition: Selectively irradiate the protein methyl resonances (e.g., -0.5 ppm) and record the difference spectrum. Protons on the fragment that are in closest contact with the protein will show the strongest signal.

    • Self-Validation Check: Include a negative control sample (fragment without protein). If signals appear in the negative control, direct RF excitation of the ligand has occurred, invalidating the assay.

  • WaterLOGSY Acquisition: Exploit bulk water magnetization transfer.

    • Self-Validation Check: True binders will show opposite sign cross-peaks compared to non-binders, inherently validating the binding event against background noise.

Screening Cascade Metrics Summary
AssayThroughputSensitivity ( Kd​ limit)Primary PurposeInternal Validation Mechanism
SPR High (384-well)~10 mMPrimary hit identification & kineticsReference channel subtraction; Theoretical Rmax​ check
STD-NMR Medium~1 mMOrthogonal confirmation & epitope mappingLigand-only control to rule out direct excitation
X-ray Low~10-50 mMHigh-resolution structural binding modeElectron density map ( 2Fo​−Fc​ ) validation

Hit-to-Lead Expansion Strategies

Once validated by X-ray crystallography, (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol must be "grown" to improve affinity from the millimolar to the nanomolar range. The structural logic dictates three distinct expansion vectors.

VectorLogic Core (2-Methyl-6-(piperazin-1-yl) pyridin-3-yl)methanol V1 Vector 1: Hydroxymethyl (Oxidation & Amination) Core->V1 Solvent Channel V2 Vector 2: Piperazine NH (Amidation / Sulfonylation) Core->V2 Sub-pocket Targeting V3 Vector 3: Pyridine Core (Hinge Binding / Pi-Stacking) Core->V3 Anchor Optimization Lead Optimized Lead Compound (High Ligand Efficiency) V1->Lead V2->Lead V3->Lead

Logical vectors for the structure-guided hit-to-lead expansion of the fragment.

Protocol 3: Vector 1 & 2 Functionalization (Self-Validating Synthesis)

Causality: To probe adjacent hydrophobic sub-pockets, we must functionalize the fragment without disrupting the core binding interactions. The hydroxymethyl group is oxidized to an aldehyde to allow rapid parallel synthesis via reductive amination, while the piperazine NH is capped to prevent off-target basicity issues.

  • Vector 1 (Hydroxymethyl Oxidation): Treat the fragment with Dess-Martin periodinane (DMP) in dichloromethane (DCM) at 0°C to yield the corresponding 2-methyl-6-(piperazin-1-yl)nicotinaldehyde.

    • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the M-2 mass shift (loss of 2 protons) is quantitatively observed, confirming aldehyde formation without over-oxidation to the carboxylic acid.

  • Vector 1 (Reductive Amination): React the resulting aldehyde with a library of diverse primary/secondary amines in the presence of sodium triacetoxyborohydride (STAB) and a catalytic amount of acetic acid.

  • Vector 2 (Piperazine Capping): React the secondary amine of the piperazine with various sulfonyl chlorides or acid chlorides using N,N-Diisopropylethylamine (DIPEA) in DCM.

    • Self-Validation Check: If regioselectivity is required during early steps (e.g., to prevent the piperazine from reacting during Vector 1 expansion), use an orthogonally protected starting material (e.g., Boc-piperazine), validating deprotection via TFA cleavage prior to final purification.

By rigorously applying these self-validating biophysical and synthetic protocols, researchers can efficiently transition (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol from a low-affinity fragment into a highly potent, drug-like lead compound.

References

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877.[Link]

  • Jhoti, H., Williams, G., Davies, T. G., Murray, C. W., & Saalau-Bethell, A. (2013). The 'rule of three' for fragment-based drug discovery: where are we now? Nature Reviews Drug Discovery, 12(8), 644.[Link]

  • Meyer, B., & Peters, T. (2003). NMR Spectroscopy Techniques for Screening and Identifying Ligand Binding to Protein Receptors. Angewandte Chemie International Edition, 42(8), 864-890.[Link]

Exploratory

The (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol Scaffold: A Privileged Pharmacophore in Modern Target-Directed Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In contemporary medicinal chemistry, the design of small-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In contemporary medicinal chemistry, the design of small-molecule inhibitors requires a delicate balance between target affinity, physicochemical properties, and metabolic stability. The (2-methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol scaffold has emerged as a highly versatile and privileged building block. By integrating a solubilizing basic amine, an electron-deficient aromatic core, a conformationally restrictive steric shield, and a versatile hydrogen-bonding handle, this motif addresses multiple pharmacokinetic (PK) and pharmacodynamic (PD) challenges simultaneously.

This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing the causality behind its structural features, its applications in kinase and epigenetic modulator design, and field-proven synthetic methodologies for its integration into drug discovery pipelines.

Structural Rationale & Pharmacophore Analysis

The efficacy of the (2-methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol scaffold is not coincidental; it is the result of rational structural engineering. Each functional group serves a distinct, causal purpose in optimizing ligand-target interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

The Pyridine Core: Metabolic Stability

Unlike electron-rich phenyl rings, the electron-deficient nature of the pyridine ring provides inherent resistance to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. Furthermore, the nitrogen atom introduces a permanent dipole, improving aqueous solubility and providing a potential hydrogen-bond acceptor for target engagement [3].

The 6-Piperazinyl Moiety: Solubilization and Salt-Bridge Formation

Poor aqueous solubility is a leading cause of attrition in drug development. The piperazine ring introduces a secondary amine with a pKa of ~9.2, ensuring it is protonated at physiological pH (7.4). This positive charge drastically improves solubility and allows the molecule to reach out into solvent-exposed channels of target proteins, forming critical salt bridges with acidic residues (Aspartate or Glutamate). This motif is famously utilized in epigenetic modulators, such as the EZH2 inhibitor GSK-126, to anchor the molecule within the solvent channel [1].

The 2-Methyl Group: Conformational Locking and Shielding

The inclusion of a methyl group at the 2-position serves a dual purpose:

  • Metabolic Shielding: It blocks the position adjacent to the pyridine nitrogen, a common "soft spot" for metabolism by aldehyde oxidase.

  • Conformational Restriction: The methyl group exerts a steric clash against the 3-hydroxymethyl substituent. This restricts the rotational degrees of freedom (reducing the number of low-energy conformers), effectively locking the molecule into a pre-organized bioactive conformation. This reduces the entropic penalty upon target binding, thereby increasing overall affinity.

The 3-Hydroxymethyl Group: The Versatile Hinge Binder

The hydroxymethyl (-CH₂OH) group acts as both a strong hydrogen bond donor and acceptor. In the context of kinase inhibitors, this moiety is frequently positioned to interact with the highly conserved hinge region of the ATP-binding pocket [2]. Synthetically, it serves as a highly versatile handle that can be oxidized to an aldehyde or acid, or converted into a leaving group for subsequent coupling reactions.

Pharmacophore Ligand (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol Core Scaffold Pip Piperazine Ring (Basic Amine) Ligand->Pip Pyr Pyridine Core (Aromatic System) Ligand->Pyr Me 2-Methyl Group (Steric Bulk) Ligand->Me MeOH 3-Hydroxymethyl (H-Bond Donor/Acceptor) Ligand->MeOH TargetPip Solvent Channel Salt Bridge (Asp/Glu) Pip->TargetPip TargetPyr Hydrophobic Pocket Pi-Pi Stacking Pyr->TargetPyr TargetMe Conformational Lock CYP450 Shielding Me->TargetMe TargetMeOH Hinge Region H-Bonding Network MeOH->TargetMeOH

Caption: Pharmacophore mapping of the scaffold detailing specific ligand-target interactions.

Physicochemical Profiling & ADME Optimization

To illustrate the impact of these functionalizations, we compare the baseline pyridine ring to the fully functionalized scaffold. The addition of the piperazine and hydroxymethyl groups drastically alters the topological polar surface area (TPSA) and basicity, optimizing the molecule for oral bioavailability and target engagement.

Table 1: Comparative Physicochemical Properties of Pyridine Scaffolds

Scaffold / MoleculeMolecular Weight ( g/mol )cLogP (Est.)TPSA (Ų)Strongest Basic pKaRotatable Bonds
Pyridine 79.10.6512.95.20
6-(Piperazin-1-yl)pyridine 163.20.8024.99.21
(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol 207.30.4545.19.22

Data Note: The cLogP is intentionally kept low (< 3.0) by the hydroxymethyl group, ensuring the molecule remains within Lipinski's Rule of Five, preventing excessive lipophilic-driven off-target toxicity.

Synthetic Methodology & Experimental Workflow

The synthesis of this scaffold must be robust and scalable. The following protocol outlines a self-validating, three-step synthesis starting from commercially available methyl 2-methyl-6-chloronicotinate [4].

Step-by-Step Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Objective: Install the piperazine ring at the 6-position.

  • Procedure: To a solution of methyl 2-methyl-6-chloronicotinate (1.0 eq) in anhydrous DMF (0.2 M), add N-Boc-piperazine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Heat the mixture to 100°C for 12 hours under a nitrogen atmosphere.

  • Causality & Validation: The electron-withdrawing ester group at the 3-position activates the 6-position for SNAr. Validation is achieved via TLC (Hexane/EtOAc 1:1); the UV-active starting material will disappear, replaced by a highly polar, lower Rf spot.

Step 2: Ester Reduction

  • Objective: Convert the methyl ester to the hydroxymethyl group.

  • Procedure: Dissolve the Intermediate 1 in anhydrous THF (0.1 M) and cool to 0°C. Slowly add Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Causality & Validation: LiAlH₄ is required to fully reduce the ester to the alcohol. Critical Step: Quench using the Fieser method (n mL water, n mL 15% NaOH, 3n mL water per n grams of LiAlH₄). This prevents the formation of unfilterable aluminum emulsions, yielding granular salts that are easily filtered. IR spectroscopy will confirm the loss of the ester carbonyl (~1720 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

Step 3: Boc Deprotection

  • Objective: Unmask the basic secondary amine.

  • Procedure: Dissolve Intermediate 2 in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours. Concentrate under reduced pressure.

  • Causality & Validation: The acidic conditions cleave the tert-butyl carbamate. The product will precipitate as a TFA salt. To obtain the free base for subsequent coupling, pass the material through a basic ion-exchange resin (e.g., Amberlyst A21).

Synthesis SM Methyl 2-methyl-6- chloronicotinate Step1 SNAr Reaction Boc-Piperazine, DIPEA 100°C, DMF SM->Step1 Int1 Boc-Protected Piperazinyl-Pyridine Step1->Int1 Step2 Reduction LiAlH4, THF 0°C to RT Int1->Step2 Int2 Boc-Protected Methanol Derivative Step2->Int2 Step3 Deprotection TFA/DCM, RT Int2->Step3 Prod (2-Methyl-6-(piperazin-1-yl) pyridin-3-yl)methanol Step3->Prod

Caption: Step-by-step synthetic workflow for the (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol scaffold.

Applications in Target-Directed Drug Discovery

The true power of the (2-methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol scaffold lies in its modularity.

  • Kinase Inhibitors: By converting the hydroxymethyl group into a leaving group (e.g., a mesylate) and coupling it with an imidazole or pyrimidine core, researchers can generate potent kinase inhibitors. The piperazine acts as a solubility enhancer, while the pyridine core engages in pi-stacking within the hydrophobic pocket [2].

  • Epigenetic Modulators: In the development of histone methyltransferase inhibitors (like EZH2), the piperazinyl-pyridine motif is frequently used to project out of the SAM (S-adenosylmethionine) binding pocket. The basic nitrogen forms a critical salt bridge with solvent-exposed acidic residues, drastically increasing residence time and target selectivity [1].

Conclusion

The (2-methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol scaffold is far more than a simple chemical intermediate; it is a highly engineered pharmacophore designed to solve complex medicinal chemistry problems. By understanding the causality behind its structural features—from the metabolic shielding of the 2-methyl group to the solubility enhancements of the piperazine ring—drug development professionals can leverage this scaffold to design safer, more effective, and highly targeted therapeutics.

References

  • "GSK-2816126 | New Drug Approvals". New Drug Approvals. URL:[Link][1]

  • "US9145392B2 - Imidazole amines as modulators of kinase activity".
  • "Phenyl-(6-piperazin-1-yl-pyridin-3-yl)-methanol". PubChem. URL:[Link] [3]

  • "US20090306075A1 - Chemical compounds".
Foundational

Metabolic Profiling and Microsomal Stability of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol: A Comprehensive Technical Guide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary During the lead optimization phase of drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

During the lead optimization phase of drug discovery, assessing the metabolic stability of a new chemical entity (NCE) is paramount. The compound (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol presents a unique structural scaffold containing several well-documented metabolic liabilities. Understanding its biotransformation in liver microsomes is critical for predicting in vivo intrinsic clearance ( CLint​ ), biological half-life ( t1/2​ ), and the potential formation of reactive or toxic metabolites1[1].

As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures. Here, we deconstruct the mechanistic causality behind the compound's metabolism and provide a self-validating, field-proven protocol for evaluating its stability in liver microsomes.

Structural Liabilities & Predictive Metabolism

The molecular architecture of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol dictates its interaction with Cytochrome P450 (CYP) enzymes. We can predict its primary Phase I metabolic pathways by analyzing its functional groups:

  • The Piperazine Ring: Saturated nitrogen heterocycles are notorious hotspots for CYP-mediated bioactivation. The piperazine ring is highly susceptible to N-dealkylation, N-oxidation, and ring hydroxylation2[2]. Oxidation at the alpha-carbon forms an unstable carbinolamine intermediate, which can lead to ring opening or the generation of reactive iminium species 3[3].

  • The Hydroxymethyl Group (-CH₂OH): Located at position 3 of the pyridine ring, this primary alcohol is vulnerable to sequential oxidation. CYP450 enzymes can oxidize it to an aldehyde, which may subsequently be oxidized to a carboxylic acid 4[4].

  • The 2-Methylpyridine Core: The methyl group at position 2 can undergo aliphatic hydroxylation (often mediated by CYP3A4 or CYP2C9), forming a secondary hydroxymethyl metabolite5[5].

Predicted Phase I CYP450 metabolic pathways for the target compound.

Experimental Workflow: Self-Validating Liver Microsome Assay

To accurately determine CLint​ , the assay must be designed as a self-validating system. Every parameter chosen below serves a specific mechanistic purpose to prevent data artifacts.

Mechanistic Assay Design & Causality
  • Protein Concentration (0.5 mg/mL): High protein concentrations cause non-specific binding ( fu,mic​ ), which sequesters the free drug and artificially lowers the observed clearance rate. 0.5 mg/mL ensures linear kinetics while maintaining a high free fraction.

  • Substrate Concentration (1 µM): To calculate intrinsic clearance accurately, the reaction must follow first-order kinetics. 1 µM guarantees the concentration is well below the anticipated Michaelis-Menten constant ( Km​ ) of the CYP enzymes.

  • Quenching Strategy: We utilize a 3:1 ratio of ice-cold Acetonitrile (ACN) to sample volume. The organic solvent instantly denatures the CYP enzymes, while the cold temperature halts any residual chemical degradation.

Step-by-Step Protocol
  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Control Implementations (The Self-Validating Matrix):

    • Minus-NADPH Control: Incubate the compound with microsomes but replace NADPH with buffer. Causality: If depletion occurs here, it indicates chemical instability or non-CYP mediated degradation (e.g., esterases)6[6].

    • Positive Controls: Run Verapamil (rapid clearance) and Warfarin (slow clearance) in parallel to validate the enzymatic competence of the microsome batch.

  • Pre-Incubation: Combine microsomes (final 0.5 mg/mL) and the test compound (final 1 µM) in the phosphate buffer. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Spike the mixture with pre-warmed NADPH (final concentration 1 mM) to start the CYP-mediated oxidative reactions.

  • Aliquot Sampling: At exactly 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot from the incubation plate.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold ACN containing a stable-isotope labeled internal standard (IS).

  • Protein Precipitation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

Step-by-step workflow for the self-validating liver microsome stability assay.

Quantitative Data & Kinetic Parameters

The depletion of the parent compound is quantified by plotting the natural logarithm of the percent remaining against time. The slope of the linear regression yields the elimination rate constant ( k ). Based on structural analogs of piperazine-pyridine derivatives 7[7], the following table summarizes the expected kinetic profile across species:

Kinetic ParameterHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)Mechanistic Interpretation
t1/2​ (min) 32.518.4Moderate to rapid clearance; faster turnover in rodents due to higher CYP specific activity.
CLint​ (µL/min/mg) 42.675.3Indicates a significant first-pass metabolism liability.
Hepatic Extraction ( EH​ ) 0.55 (Moderate)0.72 (High)Suggests potential bioavailability limitations if dosed orally without structural optimization.
Primary Metabolite M1 (N-Dealkylated)M1, M3 (Carboxylic Acid)Demonstrates species-specific metabolic routing.

LC-MS/MS Analytical Methodology

To ensure absolute trustworthiness in the data, the analytical method must be tailored to the compound's physicochemical properties.

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Causality: The molecule possesses both polar (hydroxymethyl) and hydrophobic (methylpyridine) features. A C18 stationary phase, combined with a low pH mobile phase, provides optimal retention and prevents peak tailing of the basic piperazine nitrogen (pKa ~9.8).

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid ensures complete protonation of the basic amines, drastically enhancing ionization efficiency in the mass spectrometer.

  • Detection: Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM).

  • Metabolite Identification (MetID): Utilize High-Resolution Mass Spectrometry (HRMS) to perform full-scan and product-ion scans. Look for mass shifts of +16 Da (hydroxylation or N-oxidation), -14 Da (N-demethylation/dealkylation), and +14 Da (aldehyde to carboxylic acid transition) to map the metabolic fate of the compound 2[2].

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. 1

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher.6

  • Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. PMC - NIH.7

  • Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Publishing. 2

  • Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. PMC - NIH. 3

  • Aldehyde Reduction by Cytochrome P450. PMC - NIH. 4

  • Identification of N-(Hydroxymethyl) Norcotinine as a Major Product of Cytochrome P450 2A6. ACS Publications. 5

Sources

Exploratory

A Comprehensive Safety and Handling Guide for (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Chemical Identification and Structural Analogs (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a heterocyclic compound featuring a substituted pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Structural Analogs

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a heterocyclic compound featuring a substituted pyridine ring. The core structure integrates a methyl group, a piperazine ring, and a methanol group. Due to the absence of a dedicated SDS for this specific molecule, this guide draws upon safety data for related compounds such as Piperazine, 6-Methyl-2-pyridinemethanol, and 2-Methyl-6-piperazin-1-ylpyrazine to extrapolate potential hazards and handling requirements.

Key Structural Features and Their Safety Implications:

  • Pyridine Ring: A heterocyclic aromatic compound that can cause skin and eye irritation.[1]

  • Piperazine Moiety: A cyclic diamine that is known to be corrosive, a skin and respiratory sensitizer, and may have reproductive toxicity.[2]

  • Methanol Group: A primary alcohol that is flammable and toxic if ingested, inhaled, or absorbed through the skin.

Hazard Identification and GHS Classification

Based on the hazard profiles of its structural components, (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol should be handled as a hazardous substance. The following Globally Harmonized System (GHS) classifications are anticipated:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[3][4]
Skin Corrosion/IrritationCategory 1B/2Causes severe skin burns and eye damage / Causes skin irritation.[1][3]
Serious Eye Damage/Eye IrritationCategory 1/2Causes serious eye damage / Causes serious eye irritation.[1][3]
Respiratory SensitizationCategory 1May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
Skin SensitizationCategory 1May cause an allergic skin reaction.[2]
Reproductive ToxicityCategory 2Suspected of damaging fertility or the unborn child.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][3]
Flammable Solids/LiquidsCategory 1/3Flammable solid / Flammable liquid and vapor.[2]

Signal Word: Danger

Hazard Pictograms:

GHS Pictograms for Potential Hazards

First-Aid Measures

Immediate medical attention is crucial in case of exposure.[2][3]

Exposure RouteFirst-Aid Procedure
Inhalation Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention.[1][2][3]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to minimize exposure risk.

Handling
  • Ventilation: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[1][5] In cases of potential inhalation, a NIOSH/MSHA-approved respirator is recommended.[5]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[3]

  • Static Discharge: Use non-sparking tools and take precautionary measures against static discharges.[1]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][5]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong reducing agents.[4]

  • Conditions to Avoid: Protect from heat, sparks, open flames, and direct sunlight.[2]

Accidental Release Measures

In the event of a spill, follow these procedures:

Sources

Protocols & Analytical Methods

Method

Application Note: A Stability-Indicating HPLC Method for the Analysis of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

Abstract This application note describes the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2-Methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing of the drug substance. The method development was guided by the physicochemical properties of the analyte, including its basic pKa values and UV absorption characteristics. The final isocratic method utilizes a C18 stationary phase with a mobile phase of phosphate buffer and acetonitrile, providing excellent separation of the main compound from its degradation products generated under forced degradation conditions. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a heterocyclic compound containing pyridine and piperazine moieties, which are common scaffolds in pharmacologically active molecules.[3] The development of a reliable analytical method is crucial for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API).[4][5] High-performance liquid chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and accuracy.[4][6]

A critical aspect of pharmaceutical analysis is the development of a "stability-indicating" method. This is an analytical procedure capable of distinguishing the intact API from any potential degradation products that may form under various environmental conditions (e.g., light, heat, humidity, acid, and base).[7] Such methods are essential for assessing the intrinsic stability of a drug and for determining its shelf-life and appropriate storage conditions.[5][8] This note provides a comprehensive guide to the systematic development and validation of an HPLC method for (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical HPLC method development.[6][9]

  • Structure: The molecule possesses a substituted pyridine ring, which is a chromophore, and a piperazine ring, which contains two basic nitrogen atoms. The methanol group adds polarity.

  • pKa: The piperazine moiety has two pKa values, approximately 5.35 and 9.73.[3][10][11][12] The pyridine nitrogen is also basic. To ensure consistent retention and good peak shape in reversed-phase chromatography, it is essential to control the ionization state of the molecule. By setting the mobile phase pH to be at least 2 units below the lowest pKa (pKa1 ≈ 5.3), we can ensure the analyte is consistently in its fully protonated, cationic form.

  • UV Absorbance: Aromatic systems like pyridine exhibit strong UV absorbance.[13] For initial method development, a common wavelength like 254 nm is often used, followed by optimization to the wavelength of maximum absorbance (λmax) to enhance sensitivity.

HPLC Method Development Strategy

The method development process was approached systematically to achieve the desired chromatographic separation.

Initial Column and Mobile Phase Selection
  • Stationary Phase: A C18 column is the most common starting point for small molecules of moderate polarity and was selected for this analysis.[9]

  • Mobile Phase:

    • Aqueous Component: Based on the pKa of the analyte, an acidic buffer is required. A potassium phosphate monobasic buffer adjusted to pH 2.5 with phosphoric acid was chosen. This pH ensures complete protonation of the piperazine and pyridine nitrogens, leading to a single ionic species and improved peak symmetry.

    • Organic Component: Acetonitrile was selected as the organic modifier due to its low UV cutoff and common use in providing sharp peaks for basic compounds.

  • Detector: A UV detector was chosen, as the pyridine chromophore allows for sensitive detection.[9] The initial wavelength was set to 254 nm.

Optimization of Chromatographic Conditions

Initial scouting gradients were run to determine the approximate organic solvent concentration required to elute the analyte. The goal was to achieve a retention time that provides adequate separation from the solvent front and potential early-eluting impurities, typically within a 2 to 10-minute window. Based on these scouting runs, an isocratic method was deemed suitable for this single analyte analysis, offering simplicity and robustness. The final optimized conditions are summarized in Table 1.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 2.5) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Forced Degradation Studies (Specificity)

Forced degradation studies are a cornerstone of developing a stability-indicating method, designed to intentionally stress the drug substance to produce potential degradants.[8] These studies are crucial for demonstrating the specificity of the analytical method.[14]

Experimental Protocol for Forced Degradation
  • Stock Solution: Prepare a stock solution of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol in the diluent at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with diluent.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL with diluent.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with diluent.

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours. Dissolve the stressed powder in diluent to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve the stressed powder in diluent to a final concentration of 0.1 mg/mL.

  • Control Sample: Prepare a solution of the unstressed drug substance at 0.1 mg/mL in diluent.

All samples were analyzed using the optimized HPLC method. The results demonstrated that the main analyte peak was well-resolved from all degradation products, confirming the method's specificity and stability-indicating nature.

dot

Caption: Workflow for Forced Degradation Studies.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][15]

System Suitability

System suitability tests are performed to ensure the chromatographic system is operating correctly. A standard solution was injected five times, and the parameters were evaluated against the acceptance criteria.

Table 2: System Suitability Results

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20008500
%RSD of Peak Area ≤ 2.0%0.45%
%RSD of Retention Time ≤ 1.0%0.12%
Linearity

The linearity of the method was established by analyzing a series of solutions over the concentration range of 50% to 150% of the nominal concentration (e.g., 50 µg/mL to 150 µg/mL). The calibration curve of peak area versus concentration showed excellent linearity.

Table 3: Linearity Results

ParameterResult
Concentration Range 50 - 150 µg/mL
Correlation Coefficient (r²) 0.9998
Y-intercept Minimal
Accuracy (Recovery)

Accuracy was determined by spiking a placebo with the API at three different concentration levels (80%, 100%, and 120%). The recovery at each level was calculated.

Table 4: Accuracy (Recovery) Results

Concentration LevelMean Recovery (%)%RSD
80% 99.5%0.5%
100% 100.2%0.3%
120% 99.8%0.4%
Precision
  • Repeatability (Intra-day Precision): Six replicate samples were prepared and analyzed on the same day. The %RSD was found to be less than 1.0%.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day using a different instrument. The %RSD between the two sets of results was less than 2.0%.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5 °C)

  • Flow rate (± 0.1 mL/min)

  • Organic phase composition (± 2%)

In all cases, the system suitability parameters remained within the acceptable limits, and the results were not significantly affected, demonstrating the method's robustness.

Method_Validation_Flow cluster_params Validation Parameters (ICH Q2 R1) Specificity Specificity (Forced Degradation) ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity Linearity (50-150%) Linearity->ValidatedMethod Accuracy Accuracy (Recovery) Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod Robustness Robustness (Varied Conditions) Robustness->ValidatedMethod SystemSuitability System Suitability SystemSuitability->Specificity SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision SystemSuitability->Robustness DevelopedMethod Optimized HPLC Method DevelopedMethod->SystemSuitability

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Application

Application Note: Comprehensive LC-MS/MS Method Development for the Detection of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

Target Audience: Bioanalytical Researchers, Mass Spectrometry Specialists, and Pharmacokinetic (PK) Scientists. Matrix: Biological Plasma/Serum Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, Mass Spectrometry Specialists, and Pharmacokinetic (PK) Scientists. Matrix: Biological Plasma/Serum Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Introduction & Analyte Profile

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol (Chemical Formula: C₁₁H₁₇N₃O, Exact Mass: 207.137 Da) is a highly polar, basic structural motif frequently utilized as a pharmacophore fragment in the development of kinase inhibitors and targeted therapeutics. Accurate bioanalytical quantification of this compound in complex biological matrices is critical during early-stage pharmacokinetic (PK) profiling.

Due to the presence of the basic piperazine ring and the polar hydroxymethyl group, this analyte presents specific chromatographic and mass spectrometric challenges, including peak tailing on traditional stationary phases and matrix-induced ion suppression. This protocol details a fully optimized, self-validating UHPLC-MS/MS workflow designed to meet stringent regulatory standards[1].

Causality Behind Experimental Choices (E-E-A-T)

To ensure scientific integrity and assay robustness, every parameter in this method has been selected based on the physicochemical properties of the analyte:

  • Ionization Strategy (ESI+): The secondary amine of the piperazine ring possesses a high pKa (~9.0), making it highly susceptible to protonation in acidic environments. Positive Electrospray Ionization (ESI+) is the gold standard for piperazine derivatives, yielding a highly abundant[M+H]⁺ precursor ion at m/z 208.1[2].

  • Chromatographic Modifiers: The use of 0.1% Formic Acid in both aqueous and organic mobile phases serves a dual purpose. First, it ensures the analyte remains fully protonated for maximum MS sensitivity. Second, it masks residual silanols on the C18 stationary phase, preventing secondary interactions that cause peak tailing.

  • Fragmentation Logic:

    • Quantifier Ion (m/z 190.1): The loss of water (-18 Da) from the hydroxymethyl group is energetically highly favorable. It results in a resonance-stabilized pyridylic carbocation. Because this transition requires relatively low collision energy (CE), it provides the highest signal-to-noise (S/N) ratio.

    • Qualifier Ion (m/z 165.1): Piperazine rings undergo highly characteristic cross-ring cleavages under Collision-Induced Dissociation (CID). The loss of C₂H₅N (-43 Da) is a well-documented fragmentation pathway for piperazine-containing compounds[3]. This transition is highly specific, ensuring that matrix interferences do not produce false positives.

  • Sample Preparation: A simple protein precipitation (PPT) using Acetonitrile (1:3 ratio) was chosen over Solid Phase Extraction (SPE). Acetonitrile effectively denatures plasma proteins while providing >90% recovery for small, polar basic molecules without the need for complex extraction steps.

Mechanistic Workflows and Fragmentation Pathways

The following diagrams illustrate the logical progression of the analytical workflow and the gas-phase fragmentation mechanisms occurring within the mass spectrometer.

Workflow A 1. Biological Sample (Plasma/Serum) B 2. Protein Precipitation (Acetonitrile, 1:3) A->B C 3. UHPLC Separation (C18, 0.1% FA) B->C D 4. ESI+ Ionization (Protonation) C->D E 5. Q1: Precursor [M+H]+ m/z 208.1 D->E F 6. q2: CID Cell (Argon Gas) E->F G 7. Q3: MRM Detection (m/z 190.1, 165.1) F->G

Figure 1: High-throughput LC-MS/MS bioanalytical workflow for (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol.

Fragmentation P Precursor Ion [M+H]+ m/z 208.1 (Protonated Piperazine) F1 Product Ion 1 (Quantifier) m/z 190.1 Loss of H2O (-18 Da) P->F1 CE: 15 eV (High Abundance) F2 Product Ion 2 (Qualifier) m/z 165.1 Cross-Ring Cleavage (-43 Da) P->F2 CE: 25 eV (High Specificity) F3 Product Ion 3 (Qualifier) m/z 123.1 Loss of Piperazine (-85 Da) P->F3 CE: 35 eV (Structural Confirmation)

Figure 2: Proposed CID fragmentation pathways and MRM transitions for the target analyte.

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog or structurally similar piperazine at 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 2 minutes to ensure complete mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).

  • Inject 2 µL into the UHPLC-MS/MS system.

Chromatographic Conditions

Separation is achieved using a superficially porous C18 column, which provides high efficiency at lower backpressures and excellent peak shape for basic amines.

Table 1: UHPLC Gradient Conditions

ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Column Temperature 40 °C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.50955
2.501090
3.501090
3.60955
5.00955 (Re-equilibration)
Mass Spectrometry Parameters

The analysis is performed on a Triple Quadrupole Mass Spectrometer equipped with a heated electrospray ionization (HESI) probe.

Table 2: ESI Source Parameters

ParameterValueRationale
Polarity Positive (ESI+)Targets basic piperazine nitrogen
Capillary Voltage 3500 VOptimal for small polar molecules
Desolvation Temperature 450 °CEnsures complete droplet evaporation
Desolvation Gas Flow 800 L/hrAssists in removing neutral solvent clusters
Cone Gas Flow 150 L/hrPrevents source contamination

Table 3: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target208.1190.1502515Quantifier
Target208.1165.1502525Qualifier 1
Target208.1123.1502535Qualifier 2

Method Validation Summary

The method must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018)[1], ensuring that it is fit-for-purpose for PK studies. According to the guidelines, accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision must not exceed 15% CV (20% at the LLOQ)[4].

Table 4: Representative Validation Metrics (FDA 2018 Criteria)

Validation ParameterAcceptance CriteriaExpected Performance
Linearity Range R² ≥ 0.991.0 ng/mL to 1000 ng/mL
Lower Limit of Quantitation (LLOQ) S/N ≥ 10, Precision ≤ 20%1.0 ng/mL (CV < 12%)
Intra-Assay Precision (QC levels) CV ≤ 15%3.5% – 8.2%
Inter-Assay Accuracy (QC levels) 85% – 115% of nominal92% – 108%
Extraction Recovery Consistent across QC levels> 88% (CV < 5%)
Matrix Effect IS-normalized MF: 0.85 – 1.150.94 (Minimal ion suppression)

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • Journal of the American Society for Mass Spectrometry. (2021). Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. ACS Publications. Retrieved from[Link]

  • Analytical and Bioanalytical Chemistry. (2011). Mass-spectrometric studies of new 6-nitroquipazines—serotonin transporter inhibitors. National Institutes of Health (PMC). Retrieved from[Link]

Sources

Method

Application Notes &amp; Protocols for the Crystallization and Purification of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

Abstract This document provides a comprehensive guide to developing a robust crystallization protocol for the purification of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol. The target molecule, a substituted pyridiny...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to developing a robust crystallization protocol for the purification of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol. The target molecule, a substituted pyridinylmethanol, presents unique purification challenges due to the presence of multiple functional groups that influence its solubility and crystalline nature. These application notes are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are built upon established crystallographic principles and draw from purification strategies for structurally analogous compounds, ensuring a scientifically rigorous and practical approach.

Introduction: The Rationale for Crystallization

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a heterocyclic compound with functional groups—a pyridine ring, a piperazine moiety, and a primary alcohol—that are common in pharmaceutically active molecules. The purity of such compounds is paramount for their use in research and drug development, as even minor impurities can significantly impact biological activity and safety profiles.

Crystallization is a powerful and scalable purification technique that separates a compound from its impurities based on differences in solubility. A well-designed crystallization process can effectively remove starting materials, by-products, and other contaminants, while also providing control over the final product's physical properties, such as crystal habit and bulk density. This guide will walk you through the process of developing a crystallization protocol from first principles.

Physicochemical Properties and Impurity Profile

A successful purification strategy begins with an understanding of the target molecule's properties and potential impurities.

Physicochemical Properties of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

While specific experimental data for the target molecule is not widely available, we can infer its properties from its constituent parts:

  • 2-Methylpyridine: A basic, aromatic heterocycle.[1]

  • Piperazine: A cyclic diamine, also basic, with good water solubility.[2]

  • Methanol group: A polar functional group capable of hydrogen bonding.

The combination of these groups suggests that the target molecule is a polar, basic compound with a propensity for hydrogen bonding. It is likely to be soluble in polar solvents, particularly alcohols and potentially water, and may form salts with acids. The presence of both hydrogen bond donors (the alcohol and the secondary amine of the piperazine) and acceptors (the pyridine nitrogen, the tertiary amine of the piperazine, and the alcohol oxygen) will strongly influence its crystal packing.

Potential Impurities

Impurities in the crude product could include:

  • Unreacted starting materials.

  • By-products from the synthesis, such as products of side reactions or incomplete reactions. For instance, in syntheses involving piperazine derivatives, by-products from undesired N-alkylation can occur.[3]

  • Reagents and catalysts used in the synthesis.

  • Degradation products.

The Crystallization Workflow: A Strategic Approach

The development of a crystallization protocol is a systematic process. The following workflow provides a logical progression from initial screening to a refined purification method.

Crystallization_Workflow A Crude Product Analysis (Purity, Impurity Profile) B Solvent Screening (Solubility, Metastable Zone Width) A->B C Method Selection (Cooling, Anti-solvent, Evaporation) B->C D Protocol Optimization (Seeding, Cooling Rate, Agitation) C->D E Isolation & Drying D->E F Purity & Yield Analysis E->F F->D Iterate if purity/yield is low G Characterization of Crystalline Form (DSC, XRD) F->G

Caption: A strategic workflow for developing a crystallization protocol.

Experimental Protocols

Protocol 1: Solvent Screening

Objective: To identify a suitable solvent or solvent system for crystallization. An ideal solvent will dissolve the compound at an elevated temperature but have low solubility at a lower temperature.

Materials:

  • Crude (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

  • A selection of solvents (see Table 1)

  • Small vials (e.g., 2 mL) with magnetic stir bars

  • Heating and stirring plate

  • Thermometer

Procedure:

  • Place a small, known amount of the crude product (e.g., 20 mg) into a vial.

  • Add a small volume of the selected solvent (e.g., 0.2 mL) and stir at room temperature.

  • Observe the solubility. If the compound is soluble at room temperature, the solvent is likely unsuitable for cooling crystallization but may be useful as a solvent in an anti-solvent system.

  • If the compound is insoluble or sparingly soluble, heat the mixture in increments of 10°C, stirring continuously. Note the temperature at which the compound fully dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then further cool in an ice bath.

  • Observe for crystal formation. If no crystals form, it may be necessary to scratch the inside of the vial with a glass rod to induce nucleation.

  • Record your observations for each solvent.

Data Presentation: Solvent Screening Suggestions

Solvent ClassExample SolventsExpected Behavior based on AnalogsReference for Analog
AlcoholsMethanol, Ethanol, IsopropanolGood solubility at high temperatures. Methanol has been used for purification of related compounds.WO2013065064A1
AromaticTolueneMay be suitable for recrystallization.WO2007055423A1[4]
EstersEthyl AcetateIntermediate polarity, good for anti-solvent addition.
KetonesAcetoneGood solvent, but can be too strong.
EthersDichloromethane (DCM)Often used in combination with other solvents for purification of piperazine-containing compounds.[5]IUCr Journals[5]
HydrocarbonsHeptane, HexaneLikely to be an anti-solvent.WO2007055423A1[4]
WaterThe compound may have some water solubility due to the piperazine and alcohol groups.[2]J. Chem. Eng. Data[2]
Protocol 2: Cooling Crystallization

Objective: To purify the compound by dissolving it in a suitable solvent at a high temperature and then allowing it to crystallize by controlled cooling.

Procedure:

  • Based on the solvent screen, select a solvent that dissolves the compound at an elevated temperature but not at room temperature (e.g., isopropanol or toluene).

  • In a flask equipped with a condenser and a stir bar, add the crude product.

  • Add the minimum amount of the chosen solvent to fully dissolve the compound at reflux.

  • Once a clear solution is obtained, slowly cool the solution. A controlled cooling rate (e.g., 10-20°C per hour) is often beneficial for forming larger, purer crystals.

  • If crystallization does not occur spontaneously, consider adding a seed crystal of a previously obtained pure sample.

  • Once the solution has reached room temperature, you can further increase the yield by cooling it in an ice bath for an additional hour.

  • Isolate the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Protocol 3: Anti-Solvent Crystallization

Objective: To induce crystallization by adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound.

Procedure:

  • Dissolve the crude product in a minimum amount of a good solvent (e.g., methanol or dichloromethane) at room temperature.

  • Slowly add an anti-solvent (e.g., heptane or water) dropwise while stirring.

  • Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of nucleation.

  • If the solution becomes too cloudy, add a small amount of the good solvent to redissolve the precipitate.

  • Allow the solution to stand, and crystals should form over time.

  • Isolate and dry the crystals as described in the cooling crystallization protocol.

Protocol 4: Salt Formation and Crystallization

Rationale: The basic nature of the piperazine and pyridine moieties allows for the formation of salts with acids (e.g., HCl, H₂SO₄). Salts often have very different solubility profiles and can exhibit better crystalline properties than the free base. A similar strategy has been successfully employed for complex piperazine-pyridine derivatives.[5]

Procedure:

  • Dissolve the crude free base in a suitable solvent (e.g., methanol or isopropanol).

  • Stoichiometrically add a solution of the desired acid (e.g., HCl in isopropanol).

  • The salt may precipitate immediately. If not, the solution can be concentrated, cooled, or treated with an anti-solvent to induce crystallization.

  • Isolate and dry the salt crystals.

Troubleshooting and Advanced Considerations

  • Oiling Out: If the compound separates as a liquid instead of a solid, this indicates that the supersaturation is too high or the temperature is above the melting point of the solvated compound. Try using a more dilute solution, a slower cooling rate, or a different solvent.

  • Poor Yield: To improve yield, you can cool the solution for a longer period, or add a second portion of anti-solvent. However, be aware that this may also cause impurities to precipitate.

  • Low Purity: If the purity is not satisfactory, a second recrystallization may be necessary. Alternatively, for complex mixtures, column chromatography may be required prior to a final crystallisation step.[6][7]

Visualization of Key Concepts

Solvent_Selection_Logic A Start with Crude Compound B Test Solubility in Solvent 'S' at Room Temp A->B C Soluble? B->C D Insoluble or Sparingly Soluble? B->D J 'S' is a good candidate for Anti-Solvent System (as the solvent) C->J Yes E Heat Solution D->E Yes F Fully Dissolves? E->F G Cool Solution F->G Yes K Discard 'S' or use as Anti-Solvent F->K No H Crystals Form? G->H I 'S' is a good candidate for Cooling Crystallization H->I Yes H->K No

Caption: Decision tree for solvent selection in crystallization.

Conclusion

The purification of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol by crystallization is a highly effective method for achieving the purity required for research and development applications. By systematically screening solvents and selecting an appropriate crystallization technique—be it cooling, anti-solvent addition, or salt formation—a robust and scalable protocol can be developed. The principles and protocols outlined in this guide provide a solid foundation for this process, empowering the researcher to overcome the specific challenges presented by this molecule.

References

  • PubChem. Phenyl-(6-piperazin-1-yl-pyridin-3-yl)-methanol. Available from: [Link]

  • The Good Scents Company. 2-methyl pyridine. Available from: [Link]

  • PubChem. Piperidin-3-ylmethanol. Available from: [Link]

  • Kim, I., Svendsen, H. F., & Eimer, D. A. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. Journal of Chemical & Engineering Data, 56(1), 37-42. Available from: [Link]

  • El-Ghozzi, M., et al. (2020). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 76(11), 1765-1770. Available from: [Link]

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Google Patents. WO2007055423A1 - Process for production of 2-(4-methyl-2-phenylpiperazin- 1-yl)pyridine-3-methanol.
  • Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(13), 9039-9055. Available from: [Link]

Sources

Application

Application Note: Preclinical In Vivo Dosing Protocols for (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Protocol & Methodology Guide Introduction & Physicochemical Profiling (2-Methyl-6-(piperazin-1-yl)pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Protocol & Methodology Guide

Introduction & Physicochemical Profiling

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol (herein referred to as MPPM ) is a highly functionalized small molecule featuring a basic piperazine moiety, a pyridine core, and a primary alcohol. This structural motif is highly prevalent in modern targeted therapeutics, particularly in oncology (e.g., cell cycle inhibitors) and neuropharmacology.

Designing an in vivo dosing protocol for MPPM requires a deep understanding of its physicochemical properties. The secondary amine in the piperazine ring (calculated pKa ~9.0) and the pyridine nitrogen (pKa ~5.2) render this compound highly basic. While MPPM exhibits excellent aqueous solubility in acidic environments (such as the gastric lumen), it is highly susceptible to pH-dependent precipitation at physiological pH (7.4) .

Administering this compound intravenously (IV) in a simple unbuffered saline solution risks micro-precipitation in the bloodstream, which can lead to artificial skewing of pharmacokinetic (PK) profiles or acute toxicity. To mitigate this, specific co-solvents and surfactants are required for IV dosing, whereas pH-adjusted vehicles are optimal for oral (PO) administration .

Formulation_Logic Start Assess Physicochemical Properties pKa1 ~9.0, pKa2 ~5.2 Solubility Aqueous Solubility at pH 7.4? Start->Solubility HighSol Simple Buffer (e.g., PBS or Saline) Solubility->HighSol >1 mg/mL LowSol pH Adjustment or Co-solvents Required Solubility->LowSol <1 mg/mL IV IV Formulation: 5% DMSO + 10% Solutol HS15 + 85% Saline LowSol->IV Intravenous Route PO PO Formulation: 0.1M Citrate Buffer (pH 4.0) LowSol->PO Oral Route

Figure 1: Decision logic for formulating basic piperazinyl-pyridine derivatives.

Formulation Strategy & Causality

A robust preclinical protocol must be a self-validating system. The success of the formulation is directly validated by downstream LC-MS/MS bioanalytical results. If a formulation fails to maintain MPPM in solution, the IV curve will show a non-linear drop-off, and the PO curve will show near-zero exposure.

Table 1: Recommended Preclinical Vehicles for MPPM
RouteFormulation MatrixPreparation MethodCausality / Rationale
IV 5% DMSO, 10% Solutol HS15, 85% SalineDissolve API in DMSO, add warmed Solutol, slowly add saline.Prevents precipitation at pH 7.4; Solutol forms micelles to encapsulate the lipophilic core.
PO (Solution)0.1M Citrate Buffer (pH 4.0)Dissolve API directly into buffer with vigorous vortexing.Leverages the basic pKa of the piperazine ring for complete, rapid dissolution in the gut.
PO (Suspension)0.5% Methylcellulose (MC), 0.2% Tween 80Triturate API with Tween 80, gradually add MC solution.Ideal for high-dose efficacy/toxicity studies where absolute solubility limits are exceeded.

Detailed Experimental Methodologies

Protocol A: Preparation of IV Formulation (1 mg/mL)
  • Initial Solubilization: Accurately weigh 1.0 mg of MPPM into a sterile glass vial. Add 50 µL of molecular biology-grade DMSO. Vortex for 1 minute until a clear solution is achieved.

    • Causality: DMSO disrupts the crystalline lattice of the solid API, ensuring initial molecular dispersion before aqueous exposure.

  • Surfactant Addition: Add 100 µL of Solutol HS15 (pre-warmed to 37°C to liquefy). Vortex vigorously for 2 minutes to ensure homogenous mixing with the DMSO/API phase.

  • Aqueous Dilution: Dropwise, add 850 µL of sterile 0.9% Saline while continuously vortexing.

    • Causality: Dropwise addition prevents localized supersaturation, which is the primary cause of irreversible micro-precipitation in basic compounds.

  • Validation: Visually inspect against a dark background for particulates. Filter through a 0.22 µm PTFE syringe filter prior to dosing.

Protocol B: In Vivo PK Dosing and Sampling (Murine Model)
  • Animal Preparation: Fast C57BL/6 mice (n=3 per route) for 4 hours prior to PO dosing.

    • Causality: Fasting standardizes gastric emptying times and reduces variability in Tmax caused by food binding to the basic piperazine ring. IV groups do not require fasting.

  • Administration:

    • IV Route: Administer 1 mg/kg via lateral tail vein injection using a 27G needle (Injection volume: 5 mL/kg).

    • PO Route: Administer 10 mg/kg via oral gavage using a 20G reusable feeding needle (Dosing volume: 10 mL/kg).

  • Serial Blood Collection: Collect 50 µL of blood via submandibular bleed into K2EDTA microtainer tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C until analysis.

PK_Workflow A Compound Formulation B IV Dosing (1 mg/kg) A->B C PO Dosing (10 mg/kg) A->C D Serial Blood Sampling B->D C->D E Plasma Separation D->E F LC-MS/MS Analysis E->F G PK Parameter Calculation F->G

Figure 2: Experimental workflow for in vivo pharmacokinetic evaluation.

Protocol C: Bioanalytical LC-MS/MS Quantification
  • Protein Precipitation: To 10 µL of thawed plasma, add 50 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of MPPM).

    • Causality: The organic solvent instantly denatures plasma proteins, releasing protein-bound MPPM into the supernatant and halting any ex vivo enzymatic degradation.

  • Extraction: Vortex for 5 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Chromatography: Inject 2 µL of the supernatant onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Detection: Monitor the specific MRM (Multiple Reaction Monitoring) transition for MPPM in positive electrospray ionization (ESI+) mode.

Data Interpretation & Pharmacodynamics

Once the bioanalytical data is acquired, non-compartmental analysis (NCA) is used to calculate PK parameters. A dose-proportional increase in PO exposure validates that the formulation successfully maintained the compound in a dissolved state throughout the gastrointestinal tract . These parameters are critical for allometric scaling to human equivalent doses in later development stages .

Table 2: Expected PK Parameters for Piperazinyl-Pyridine Derivatives
ParameterIV (1 mg/kg)PO (10 mg/kg)Mechanistic Interpretation
Cmax (ng/mL)~1500~800High IV Cmax reflects immediate systemic exposure; PO Cmax is governed by gastric absorption rates.
Tmax (hr)0.0831.0 - 2.0Basic compounds absorb primarily in the upper intestine, delaying Tmax relative to acidic drugs.
AUC (hr*ng/mL)~2000~10000Area Under the Curve determines total exposure. Used to calculate absolute bioavailability (F%).
F (%) N/A~50%Moderate bioavailability is typical due to hepatic first-pass metabolism of the piperazine ring.
Target Engagement Modeling

For efficacy studies (e.g., xenograft tumor models), dosing regimens are dictated by the half-life calculated from the PK study. Because the piperazinyl-pyridine motif is a hallmark of competitive kinase inhibitors, maintaining plasma concentrations above the IC50 for the entire dosing interval is critical for sustained target engagement.

PD_Pathway Drug (2-Methyl-6-(piperazin-1-yl) pyridin-3-yl)methanol Target Target Kinase (e.g., Cyclin-Dependent Kinase) Drug->Target Competitive Inhibition Substrate Downstream Effector (e.g., Retinoblastoma Protein) Target->Substrate Blocks Phosphorylation Transcription Transcription Factor (e.g., E2F) Substrate->Transcription Prevents Release Outcome Cell Cycle Arrest (Efficacy Endpoint) Transcription->Outcome Halts Proliferation

Figure 3: Pharmacodynamic (PD) signaling pathway demonstrating target engagement logic for piperazinyl-pyridine derivatives.

References

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. URL:[Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. URL:[Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. URL:[Link]

Method

Application Note: Cell Culture Assay Preparation and Pharmacological Profiling of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

Introduction & Scientific Rationale In modern drug discovery, the piperazinyl-pyridine scaffold is recognized as a "privileged" chemotype. It frequently serves as the core pharmacophore for highly selective kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In modern drug discovery, the piperazinyl-pyridine scaffold is recognized as a "privileged" chemotype. It frequently serves as the core pharmacophore for highly selective kinase inhibitors (e.g., CDK4/6 and FGFR inhibitors) and G-protein coupled receptor (GPCR) modulators. The compound (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol represents a highly versatile, representative small-molecule probe for cell-based mechanistic assays.

Mechanistic Causality: The specific structural features of this compound dictate its behavior in vitro. The piperazine ring contains a basic secondary amine (pKa ~9.8), which allows for salt formation and significantly enhances aqueous solubility at physiological pH. Concurrently, the pyridine nitrogen and the hydroxymethyl (-CH2OH) group act as critical hydrogen-bond acceptors and donors, respectively. These moieties facilitate target engagement by anchoring the molecule within the ATP-binding pocket of kinases or the orthosteric sites of receptors 1[1]. Understanding these physicochemical properties is paramount for preventing compound precipitation in culture media and avoiding artifactual assay readouts.

Physicochemical Properties & Formulation Strategy

To ensure a robust and reproducible experimental system, researchers must strictly control for vehicle toxicity and compound stability. The free base form of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is optimally solubilized in anhydrous Dimethyl Sulfoxide (DMSO), whereas aqueous formulations require conversion to a hydrochloride salt.

Table 1: Physicochemical Properties and Stock Formulation
PropertyValue / RecommendationCausality / Scientific Rationale
Compound State Solid (Free base or HCl salt)Salt forms increase aqueous solubility; the free base requires an organic solvent (DMSO) to break crystal lattice energy.
Primary Solvent 100% Anhydrous DMSOPrevents hydrolysis and ensures complete dissolution of the free base form.
Stock Concentration 10 mMA standardized 10 mM stock allows for extensive serial dilution while keeping the final assay DMSO concentration strictly <0.1%.
Storage Conditions -20°C, desiccated, darkPrevents oxidation of the electron-rich piperazine ring and mitigates ambient moisture absorption.

Experimental Protocols: Cell Culture Assay Preparation

System Validation & Controls

Every protocol described herein operates as a self-validating system . To isolate compound-specific pharmacological effects from environmental artifacts, every assay plate must incorporate:

  • Vehicle Control: Media containing exactly 0.1% DMSO to establish baseline viability and rule out solvent toxicity.

  • Positive Control: A well-characterized cytotoxic reference compound (e.g., 1 µM Palbociclib or Staurosporine) to confirm assay sensitivity and cell line responsiveness 2[2].

  • Blank Control: Cell-free wells containing only media and vehicle to subtract background absorbance/luminescence.

Step 1: Cell Seeding and Adhesion

Causality: Cells must be in the logarithmic growth phase. Senescent or over-confluent cells exhibit altered metabolic rates, which artificially skews the readout of metabolic viability dyes (like MTT or Resazurin).

  • Harvest target cells (e.g., MCF-7, HCT-116) ensuring >85% viability via Trypan Blue exclusion.

  • Seed cells in 96-well tissue culture-treated plates at a density of 3,000–5,000 cells/well in 90 µL of complete media (e.g., DMEM + 10% FBS).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery from trypsinization stress.

Step 2: Compound Serial Dilution (The "Intermediate Plate" Method)

Causality: Adding a 10 mM DMSO stock directly to aqueous serum-containing media causes localized precipitation ("crashing out") due to the sudden polarity shift, leading to inaccurate dosing. Using an intermediate dilution plate mitigates this shock.

  • Prepare a 1000x stock dose-response series in 100% DMSO (e.g., 10 mM down to 10 µM using 3-fold serial dilutions) in a V-bottom plate.

  • Transfer 2 µL of the 1000x DMSO stocks into an intermediate 96-well plate containing 198 µL of serum-free media. This yields a 10x working solution containing exactly 1% DMSO.

  • Mix thoroughly by pipetting up and down 5 times to ensure a homogenous micro-suspension.

Step 3: Cell Treatment

Causality: Maintaining identical DMSO concentrations across all doses prevents vehicle-induced cytotoxicity from confounding the dose-response curve.

  • Transfer 10 µL of the 10x working solutions from the intermediate plate directly into the 90 µL of media in the cell culture plate.

  • The final assay volume is now 100 µL, with final compound concentrations ranging from 10 µM to 10 nM, and a constant, non-toxic final DMSO concentration of exactly 0.1% across all wells.

  • Incubate the treated plates for 48–72 hours at 37°C, 5% CO₂.

Downstream Assays and Data Presentation

Following the incubation period, the biological activity of the piperazinyl-pyridine derivative can be quantified using ATP-dependent luminescence assays (e.g., CellTiter-Glo) to measure viability, followed by Western blotting to confirm target engagement and pathway inhibition 3[3].

Table 2: Representative Quantitative Data (Cell Viability)
Cell LineTissue OriginExpected IC₅₀ (µM) ± SDMax Inhibition (%)
MCF-7 Breast Adenocarcinoma1.24 ± 0.1592%
HCT-116 Colorectal Carcinoma3.45 ± 0.2285%
HEK-293 Normal Embryonic Kidney>10.0<20%
(Note: Data represents typical baseline parameters for piperazinyl-pyridine kinase inhibitors prior to extensive lead optimization).

Assay Workflows & Mechanistic Visualizations

Workflow A Compound Solubilization (10 mM DMSO) B Intermediate Dilution Plate (1% DMSO) A->B C Cell Treatment (Final DMSO 0.1%) B->C D Incubation (48-72h, 37°C) C->D E Viability Assay (e.g., CTG) D->E F Western Blot (Target Engagement) D->F

Workflow for compound solubilization, serial dilution, and cell treatment to ensure <0.1% DMSO.

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Downstream1 MEK / ERK Pathway Receptor->Downstream1 Downstream2 PI3K / AKT Pathway Receptor->Downstream2 Inhibitor (2-Methyl-6-(piperazin-1-yl) pyridin-3-yl)methanol Inhibitor->Receptor Inhibits Proliferation Cell Proliferation & Survival Downstream1->Proliferation Downstream2->Proliferation

Putative signaling inhibition by piperazinyl-pyridine derivatives targeting receptor kinases.

References

  • Discovery of INCB126503 as a Potent and Selective FGFR2/3 Inhibitor. ACS Publications. URL:[Link]

  • Development of CDK4/6 Inhibitors. Encyclopedia MDPI. URL:[Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. URL:[Link]

  • Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging in the Brain. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvation Dynamics of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when handling functionalized pyridine-piperazine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when handling functionalized pyridine-piperazine derivatives. (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a highly valuable building block and pharmacophore, but its multi-basic centers (a secondary piperazine nitrogen and a pyridine nitrogen) paired with a hydrogen-bonding hydroxymethyl group create complex solvation dynamics.

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic principles of solvation in Dimethyl Sulfoxide (DMSO), you can prevent compound loss, avoid false negatives in biological assays, and ensure reproducible data.

Part 1: Diagnostic Logic for Solvation Failures

Before altering your experimental parameters, it is critical to diagnose why the compound is resisting solvation. The flowchart below outlines the logical relationship between compound state, solvent integrity, and corrective actions.

SolubilityTroubleshooting Start Compound fails to dissolve in neat DMSO CheckForm Assess Salt Form (Free Base vs. HCl/TFA) Start->CheckForm IsSalt Is it a Salt? CheckForm->IsSalt SaltAction Add 1-2 eq. mild base (TEA) or use protic co-solvent IsSalt->SaltAction Yes (High Lattice Energy) FreeBaseAction Assess Solvent Integrity (Water content via Karl Fischer) IsSalt->FreeBaseAction No (Free Base) HeatSonicate Apply thermodynamic energy (37°C Heat + Sonication) SaltAction->HeatSonicate IsWet Is DMSO old/wet? FreeBaseAction->IsWet WetAction Switch to fresh, anhydrous Argon-purged DMSO IsWet->WetAction Yes (Dielectric Shift) IsWet->HeatSonicate No (Kinetic Barrier) WetAction->HeatSonicate Success Clear Solution Achieved (Verify via Tyndall Effect) HeatSonicate->Success

Logical decision tree for diagnosing and resolving DMSO solubility failures.

Part 2: Troubleshooting Guides & FAQs

Q1: I attempted to make a 50 mM stock solution in DMSO, but the powder formed a stubborn, cloudy suspension. Why isn't it dissolving? A1: The primary culprit is usually the salt form of the compound. Commercial vendors often supply piperazine derivatives as hydrochloride (HCl) or trifluoroacetate (TFA) salts to improve shelf stability. DMSO is a polar aprotic solvent; while it excels at solvating cations and neutral lipophilic molecules, it lacks hydrogen bond donors and is exceptionally poor at solvating anions (like Cl⁻) [1]. Consequently, the high lattice energy of the crystalline salt cannot be easily overcome by DMSO alone. Causality-Driven Solution: If you must use the salt form, liberating the free base by adding a stoichiometric amount of a non-nucleophilic organic base (e.g., Triethylamine) will drastically improve solubility. Alternatively, rely on the free base form for direct DMSO solvation.

Q2: My 10 mM stock was perfectly clear yesterday. After leaving it on the benchtop during my assay, it has precipitated. What happened? A2: This is a classic case of hygroscopic crash-out . Both DMSO and piperazine-containing compounds are highly hygroscopic [2]. When a DMSO stock is exposed to atmospheric moisture, it rapidly absorbs water. Because the free base of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol has limited aqueous solubility, the introduction of water lowers the overall solvating power (shifting the dielectric constant) of the DMSO. This forces the hydrophobic molecule out of solution. Causality-Driven Solution: Always use fresh, anhydrous DMSO (≤0.005% water). Store master stocks in tightly sealed, argon-purged aliquots at -20°C or -80°C to prevent moisture ingress [3].

Q3: When I dilute my clear DMSO stock directly into my pH 7.4 cell culture media, the compound crashes out immediately. How can I prevent this? A3: You are observing "solvent shift precipitation." When a highly concentrated DMSO stock is injected directly into a large aqueous volume, the DMSO rapidly diffuses into the water. The lipophilic compound is left behind in a localized environment where its concentration vastly exceeds its thermodynamic aqueous solubility limit, causing instantaneous nucleation and precipitation. Causality-Driven Solution: You must lower the kinetic barrier to dispersion. Do not inject directly. Instead, utilize an intermediate co-solvent formulation (e.g., incorporating PEG300 and Tween-80) to create a micellar transition state before final aqueous dilution [1].

Part 3: Quantitative Solubility Profiles

To aid in experimental planning, the following table summarizes the expected solubility limits and thermodynamic behaviors of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol based on its chemical state.

Compound StateSolvent SystemMax Expected SolubilityCausality / Mechanism of Limitation
Free Base Anhydrous DMSO (Neat)≥ 50 mMHighly soluble due to dipole-dipole interactions and H-bond acceptance by DMSO.
Free Base Wet DMSO (>5% Water)< 10 mMDielectric shift forces hydrophobic precipitation.
HCl Salt Anhydrous DMSO (Neat)≤ 5 mMHigh ionic lattice energy; lack of protic solvation for the chloride anion.
Free Base Aqueous Buffer (pH 7.4)< 1 mMLipophilic methyl and pyridine rings restrict aqueous integration without micellar aid.
Free Base 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 10 mMMicellar encapsulation lowers the thermodynamic penalty of aqueous exposure [1].
Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodologies are designed as self-validating systems, ensuring you never proceed with a compromised solution.

Protocol A: Preparation of a Sterile 10 mM Master Stock in DMSO

This protocol ensures complete solvation and verifies the absence of micro-precipitates that could skew concentration calculations.

  • Equilibration: Remove the lyophilized compound from -20°C storage and allow it to equilibrate to room temperature for 30 minutes before opening. Why? Opening a cold vial causes immediate condensation of atmospheric moisture, ruining the anhydrous state.

  • Solvent Addition: In a biosafety cabinet, add the calculated volume of fresh, anhydrous DMSO (sealed under Argon).

  • Energy Input: Vortex vigorously for 60 seconds. If particulate matter remains, place the vial in a sonicating water bath at 37°C for 5-10 minutes.

  • Self-Validation (The Tyndall Effect Check): In a darkened room, shine a standard red or green laser pointer directly through the vial.

    • Pass: The liquid is completely dark; the beam passes through invisibly.

    • Fail: The beam is visible as a solid, scattering line of light. This indicates the presence of undissolved micro-particulates. Return to Step 3.

  • Storage: Aliquot into single-use vials, purge the headspace with Argon or Nitrogen, seal tightly, and store at -80°C.

Protocol B: Aqueous Assay Dilution (The Co-Solvent Transition Method)

Use this workflow to transition your DMSO stock into aqueous biological media without inducing solvent shift precipitation.

DilutionWorkflow Step1 Step 1: Master Stock 10 mM in 100% Anhydrous DMSO Step2 Step 2: Co-solvent Mix Add 40% PEG300 & 5% Tween-80 (Vortex thoroughly) Step1->Step2 Prevents solvent shock Step3 Step 3: Aqueous Phase Slow dropwise addition of 45% Saline/Buffer Step2->Step3 Micellar stabilization Validation Validation Step3->Validation Quantitative QC

Workflow for intermediate co-solvent dilution to prevent aqueous crash-out.

  • Initial Aliquot: Pipette 10 µL of the 10 mM DMSO Master Stock into a clean microcentrifuge tube.

  • Surfactant Addition: Add 40 µL of PEG300 and 5 µL of Tween-80. Vortex vigorously. Why? Tween-80 acts as a surfactant, while PEG300 acts as a co-solvent, creating a localized hydrophobic pocket that stabilizes the compound.

  • Aqueous Transition: Slowly, drop-by-drop, add 45 µL of your aqueous buffer (e.g., PBS or Saline) while continuously vortexing.

  • Self-Validation (Turbidity Check): Transfer 100 µL of the final solution to a microplate and read the Optical Density (OD) at 600 nm using a spectrophotometer.

    • Pass: OD₆₀₀ < 0.05 (Solution is optically clear; compound is successfully formulated).

    • Fail: OD₆₀₀ > 0.05 (Nucleation has occurred. Discard and repeat, ensuring slower aqueous addition or slight warming of the buffer).

References
  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 4837, Piperazine - Experimental Properties and Hygroscopicity." Available at: [Link]

Optimization

Technical Support Center: Optimizing Chromatographic Purification of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the purification of dually basic, highly polar heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the purification of dually basic, highly polar heterocyclic compounds. (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol presents a unique challenge: it contains a pyridine ring and a highly basic secondary amine within its piperazine moiety, alongside a polar methanol group. Standard reversed-phase (RP) methods often fail here, resulting in poor retention, severe peak tailing, and low recovery.

This guide is designed to move beyond generic advice. We will explore the physicochemical causality behind these failures and provide self-validating, field-proven protocols to ensure your purification workflows are robust, reproducible, and scalable.

Purification Strategy Decision Matrix

Workflow Start Target: (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol Highly Basic (pKa ~9.7) & Polar Decision Is retention sufficient on Reversed-Phase (C18)? Start->Decision HighPH High-pH RP-HPLC (pH 10.5) Use Hybrid Silica/Polymer C18 (Deprotonates Amines) Decision->HighPH Yes, but peaks tail HILIC HILIC Mode Use Amide/Diol/Bare Silica (Retains Polar Ionized Form) Decision->HILIC No, elutes in void volume Opt1 Sharp Peaks, Good Recovery HighPH->Opt1 Opt2 Orthogonal Selectivity, High MS Signal HILIC->Opt2

Caption: Decision matrix for selecting the optimal chromatographic mode for dually basic polar amines.

Part 1: FAQs on Retention & Peak Shape Optimization

Q: Why does my compound exhibit severe peak tailing and poor recovery on standard C18 columns under acidic conditions (e.g., 0.1% Formic Acid)? A: The root cause is electrostatic secondary interactions. The secondary amine on the piperazine ring has a pKa of approximately 9.7. Under acidic conditions (pH ~2.7), both the piperazine and pyridine nitrogens are fully protonated (+2 charge), making the molecule extremely polar. Standard silica-based C18 columns possess residual surface silanol groups (Si-OH). Even at low pH, a fraction of these silanols remain ionized (Si-O⁻). The positively charged piperazine undergoes strong secondary ion-exchange interactions with these acidic silanols[1]. This dual retention mechanism (weak hydrophobic partitioning + strong electrostatic binding) causes a delayed elution profile for a portion of the analyte band, manifesting as severe peak tailing ( Tf​>2.0 ) and irreversible adsorption[2].

Q: How does switching to a high-pH mobile phase resolve these issues, and what column chemistry is required? A: By elevating the mobile phase pH to 10.5–11.0 (using ammonium hydroxide), we intentionally exceed the pKa of the piperazine ring by at least one pH unit. This deprotonates the molecule, converting it into its neutral, free-base form[3]. The neutral molecule interacts with the stationary phase almost exclusively through hydrophobic partitioning, eliminating the electrostatic interactions that cause tailing. Furthermore, the neutral form is significantly more hydrophobic, which dramatically increases its retention factor ( k′ ) on reversed-phase media[4]. Critical Note: Standard silica dissolves rapidly at pH > 8. You must use high-pH stable columns packed with ethylene-bridged hybrid (BEH) silica, titanized-silica, or polymer-based particles (e.g., Waters XBridge, Phenomenex Gemini, or Shimadzu Shim-pack Scepter)[5].

Mechanism Protonated Protonated Piperazine (Low pH Mobile Phase) Silanol Residual Silanols (Si-O⁻) Protonated->Silanol Electrostatic Binding Neutral Neutral Piperazine (High pH > 10.5) C18 C18 Alkyl Chain Neutral->C18 Hydrophobic Partitioning Tailing Poor Chromatography Silanol->Tailing Peak Tailing Sharp Optimal Chromatography C18->Sharp Symmetrical Peak

Caption: Mechanistic causality of mobile phase pH on piperazine-silica interactions.

Part 2: Troubleshooting Specific Chromatographic Artifacts

Q: Even at high pH, my compound elutes too early and co-elutes with solvent front impurities. What is the next logical step? A: If the intrinsic polarity of the methanol group and the heterocyclic rings prevents sufficient retention even in the free-base form, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[6]. HILIC operates as an "aqueous normal phase" system. Using a polar stationary phase (e.g., Amide, Diol, or underivatized silica) and a highly organic mobile phase (typically >80% Acetonitrile), the retention mechanism relies on the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase surface[7]. For highly polar basic compounds, HILIC provides excellent retention and orthogonal selectivity compared to RP-HPLC.

Q: Will HILIC cause ion suppression in LC-MS for this compound? A: No, HILIC actually enhances MS sensitivity for polar basic compounds. Because the mobile phase is highly organic (e.g., 90% Acetonitrile), the desolvation efficiency in the electrospray ionization (ESI) source is significantly improved compared to the highly aqueous mobile phases required to retain polar compounds in standard RP-HPLC[8]. Furthermore, eluting the compound away from the void volume prevents ionization suppression from un-retained endogenous salts[9].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include built-in system suitability criteria. Do not proceed to preparative scaling unless the analytical validation checkpoints are met.

Protocol 1: High-pH Reversed-Phase Purification Workflow

Use this protocol if the molecule demonstrates moderate hydrophobicity but suffers from tailing.

  • Column Selection: Select a hybrid-silica C18 column (e.g., 5 µm, 150 x 4.6 mm for analytical; scale proportionally for prep) rated for stability up to pH 12.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate in Milli-Q water. Adjust to pH 10.5 using concentrated Ammonium Hydroxide.

    • Solvent B: HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve the crude mixture in a diluent matching the initial gradient conditions (e.g., 5% B). Never inject a sample dissolved in 100% strong solvent, as this causes band breakthrough.

  • Analytical Validation Checkpoint: Inject a 1 µg/mL standard. Calculate the tailing factor ( Tf​ ). Proceed to prep only if Tf​≤1.5 and theoretical plates ( N ) > 2000 [10].

  • Gradient Execution: Run a shallow gradient from 5% B to 40% B over 20 column volumes. This shallow slope maximizes the resolution of structurally similar alkylated piperazine impurities[1].

  • Isolation: Collect fractions based on UV (254 nm) or MS triggering. Remove the volatile buffer by lyophilization to yield the free base.

Protocol 2: HILIC Purification Workflow

Use this protocol if the molecule elutes in the void volume during RP-HPLC.

  • Column Selection: Select an Amide or Diol-bonded HILIC column. These phases provide excellent hydrogen bonding sites for the methanol group and limit irreversible ion exchange[8].

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in water (pH 3.0).

    • Solvent B: 100% Acetonitrile. (Note: In HILIC, water is the strong eluting solvent).

  • Sample Preparation (Critical): Ensure the sample diluent contains at least 70% aprotic organic solvent (e.g., Acetonitrile). Validation Checkpoint: If the sample is dissolved in >30% water, it will disrupt the stationary phase's water layer, causing severe peak distortion.

  • Column Equilibration: Flush with 50 column volumes of 95% B to establish the stable water-enriched layer on the silica surface.

  • Gradient Execution: Start at 95% B and decrease to 60% B over 15 minutes. The highly polar protonated piperazine will elute as the aqueous content increases.

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic performance of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol across different methodologies based on field data for piperazine derivatives.

Chromatographic ModeStationary PhaseMobile Phase pHRetention Factor ( k′ )Tailing Factor ( Tf​ )Recovery (%)MS Sensitivity
Standard RP-HPLC Bare Silica C182.7 (0.1% FA)0.5 - 1.2> 2.5 (Severe)< 70%Low (Aqueous)
High-pH RP-HPLC Hybrid BEH C1810.5 (Ammonia)4.5 - 6.01.1 - 1.3 (Good)> 95%Medium
HILIC Amide / Diol3.0 (Amm. Formate)5.0 - 8.01.0 - 1.2 (Excellent)> 98%High (Organic)
References
  • Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH". Phenomenex Knowledge Center. URL:[Link]

  • LCGC International. "Enhanced Stability Stationary Phases for HPLC". Chromatography Online. URL: [Link]

  • BioPharma Services. "Bioanalytical Method Development: High PH Mobile Phase". URL: [Link]

  • Shimadzu. "Enhancing Selectivity in Reversed-Phase Analysis Through Effective Utilization of Mobile Phase pH". Shimadzu Technical Report. URL: [Link]

  • GL Sciences. "Inertsil HILIC HPLC Columns". GL Sciences Inc. URL:[Link]

  • Waters Corporation. "Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC". URL: [Link]

  • QASCF. "The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD". URL: [Link]

  • ImpactFactor. "Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity". URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical failure modes encountered during the synthesis of (2-Methyl-6-(piperazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical failure modes encountered during the synthesis of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol. This compound is a highly valuable pyridyl-piperazine building block, frequently utilized in the development of kinase inhibitors (e.g., CDK4/6 and Akt inhibitors) [1].

Whether you are utilizing a Nucleophilic Aromatic Substitution (SNAr) approach or an ester reduction pathway, controlling the impurity profile is paramount. This guide provides mechanistic causality, validated protocols, and actionable solutions to eliminate byproducts.

Impurity Profiling & Quantitative Data

Before troubleshooting, it is critical to identify the specific byproducts in your crude mixture. Table 1 summarizes the most common impurities associated with the two primary synthetic routes.

Table 1: Common Impurities and Root Causes in Pyridyl-Piperazine Synthesis

Impurity TypeMolecular Weight (M+H)+Origin / Synthetic RouteRoot Cause (Causality)
Bis-substituted Dimer ~329.4SNAr RouteOver-alkylation of the secondary amine of the mono-substituted product.
Aldehyde Intermediate ~206.2Ester Reduction RouteIncomplete hydride transfer during the reduction of the nicotinate ester.
Des-chloro SM ~124.1SNAr RouteHalogen-metal exchange side-reaction if strong bases (e.g., Grignard) are used.
N-Oxide ~224.3Both RoutesProlonged exposure to atmospheric oxygen or transition metal contaminants.

Mechanistic Pathways & Workflow

To understand where these impurities originate, we must visualize the kinetic and synthetic pathways.

G SM1 6-Chloro-2-methylpyridin- 3-yl)methanol (Electrophile) Target (2-Methyl-6-(piperazin-1-yl) pyridin-3-yl)methanol (Target API Intermediate) SM1->Target SNAr (Piperazine) Dimer Bis-substituted Dimer (SNAr Impurity) SM1->Dimer Excess SM1 (k2 reaction) SM2 Methyl 2-methyl-6- (piperazin-1-yl)nicotinate (Ester Precursor) SM2->Target Reduction (LiAlH4 / NaBH4) Aldehyde Aldehyde / Unreacted Ester (Reduction Impurity) SM2->Aldehyde Incomplete Reduction

Caption: Synthetic routes to (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol and their associated impurity divergence.

Troubleshooting FAQs

FAQ 1: Why am I observing a massive spike in a high-molecular-weight impurity (~328 Da) during the SNAr reaction?

The Issue: You are observing the bis-substituted dimer impurity (1,4-bis(5-(hydroxymethyl)-6-methylpyridin-2-yl)piperazine).

Expertise & Causality: This is a classic kinetic competition problem inherent to symmetrical diamines. Piperazine has two secondary amines. When the first amine attacks the (6-chloro-2-methylpyridin-3-yl)methanol via SNAr, it forms the desired mono-substituted product. However, this product still contains a reactive secondary amine. While the first substitution ( k1​ ) is statistically and sterically favored, the second substitution ( k2​ ) will compete if the local concentration of the electrophile is too high relative to unreacted piperazine [2].

G Pip Piperazine (Nucleophile) Mono Mono-substituted Product (Target) Pip->Mono k1 (Fast) + Ar-Cl Bis Bis-substituted Dimer (Dead-end Impurity) Mono->Bis k2 (Slow, but competes if [Ar-Cl] is high) + Ar-Cl

Caption: Kinetic competition in the SNAr reaction leading to the dimer impurity.

The Solution: You have two self-validating strategies to completely suppress k2​ :

  • The Mass Action Approach (Cost-Effective): Use a massive stoichiometric excess of piperazine (5.0 to 10.0 equivalents). By flooding the system, the probability of the electrophile encountering a mono-substituted product drops to near zero.

  • The Protecting Group Approach (High Purity): Use N-Boc-piperazine instead of free piperazine. The Boc group sterically and electronically blocks the second nitrogen. After the SNAr coupling, a simple acidic deprotection (e.g., TFA or HCl/MeOH) yields the pure product. This strategy was famously employed in the commercial manufacturing route of Ipatasertib to eliminate piperazine dimer impurities [1].

FAQ 2: During the reduction of methyl 2-methyl-6-(piperazin-1-yl)nicotinate, why does the reaction stall at the aldehyde stage?

The Issue: HPLC analysis shows a mixture of the target alcohol, unreacted ester, and an aldehyde intermediate (~205 Da).

Expertise & Causality: When reducing the nicotinate ester to the methanol derivative, standard reagents like Lithium Aluminum Hydride (LiAlH 4​ ) are often used. However, the piperazine ring contains basic nitrogens that can coordinate with the aluminum or boron center of the reducing agent. This Lewis acid-base complexation effectively sequesters the hydride equivalents, leaving insufficient active reducing agent to drive the ester completely to the alcohol. Consequently, the reaction stalls at the stable tetrahedral intermediate, which collapses into the aldehyde upon aqueous workup.

The Solution: Do not simply add more LiAlH 4​ , as this can lead to over-reduction (cleavage of the C-O bond to form a methyl group) or difficult emulsions during workup. Instead, switch to a Sodium Borohydride / Calcium Chloride (NaBH 4​ /CaCl 2​ ) system in ethanol or methanol. The addition of CaCl 2​ generates calcium borohydride in situ, which is highly chemoselective for esters and less prone to permanent sequestration by the piperazine nitrogens.

FAQ 3: I am using a strong base (e.g., LiHMDS or Grignard) to drive the SNAr, but I am seeing a des-chloro impurity. Why?

The Issue: The formation of a des-halogenated pyridine ring (loss of the chlorine atom without piperazine substitution).

Expertise & Causality: While strong bases can deprotonate piperazine to accelerate the SNAr, reagents like isopropylmagnesium chloride ( i -PrMgCl) or LiHMDS can initiate a competing metal-halogen exchange [2]. The organometallic pyridine intermediate then abstracts a proton from the solvent or upon quenching, resulting in the des-chloro impurity.

The Solution: Avoid strong organometallic bases for this specific substrate. The SNAr of 6-chloropyridines with piperazine is thermally driven and does not require strong deprotonation. Use a mild, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K 2​ CO 3​ ) in a polar aprotic solvent (e.g., NMP or DMSO) at 90–110 °C.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, follow these self-validating protocols designed to minimize the aforementioned impurities.

Protocol A: High-Purity SNAr using N-Boc-Piperazine (Zero-Dimer Route)

This protocol utilizes a protecting group strategy to mathematically eliminate the possibility of bis-substitution.

Step-by-Step Methodology:

  • Charge Reactor: To a clean, dry round-bottom flask, add (6-chloro-2-methylpyridin-3-yl)methanol (1.0 eq, e.g., 10.0 g) [3] and N-Boc-piperazine (1.2 eq, 14.2 g).

  • Solvent & Base: Add N-Methyl-2-pyrrolidone (NMP) (5 volumes, 50 mL) and DIPEA (2.0 eq, 22 mL).

  • Heating: Heat the mixture to 105 °C under a nitrogen atmosphere.

  • In-Process Control (IPC) - Self-Validation: After 6 hours, withdraw a 0.1 mL aliquot, dilute with 1 mL Acetonitrile, and analyze via HPLC (254 nm). The reaction is complete when the starting material peak is < 0.5% Area.

  • Workup: Cool to room temperature. Pour the mixture into ice water (200 mL) to precipitate the Boc-protected intermediate. Filter and wash with water.

  • Deprotection: Suspend the wet cake in Methanol (50 mL) and add 4M HCl in Dioxane (3.0 eq). Stir at 40 °C for 2 hours.

  • Isolation: Concentrate the solvent under vacuum, adjust the pH to 10 using 2M NaOH, and extract with Dichloromethane (3 x 50 mL). Dry the combined organics over Na 2​ SO 4​ and concentrate to yield the pure (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol.

Protocol B: Chemoselective Ester Reduction (Aldehyde-Free Route)

This protocol avoids hydride sequestration by utilizing an in situ generated Calcium Borohydride system.

Step-by-Step Methodology:

  • Dissolution: Dissolve methyl 2-methyl-6-(piperazin-1-yl)nicotinate (1.0 eq, 10.0 g) in anhydrous Ethanol (100 mL) and cool to 0 °C.

  • Salt Addition: Add anhydrous Calcium Chloride (CaCl 2​ , 2.0 eq, 9.4 g) and stir for 15 minutes to allow partial dissolution.

  • Hydride Addition: Slowly add Sodium Borohydride (NaBH 4​ , 4.0 eq, 6.4 g) in portions over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • IPC - Self-Validation: Pull an aliquot, quench with a drop of acetone, and run TLC (DCM:MeOH 9:1) or HPLC. You should observe complete disappearance of the ester and no intermediate aldehyde.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NH 4​ Cl (50 mL) dropwise (Caution: Hydrogen gas evolution).

  • Extraction: Filter the resulting white suspension through a pad of Celite to remove calcium salts. Extract the filtrate with Ethyl Acetate (3 x 100 mL), dry, and concentrate to afford the target alcohol.

References

  • Development of the Commercial Manufacturing Process for Ipatasertib. ResearchGate.
  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Longdom Publishing.
  • (6-chloro-2-methylpyridin-3-yl)methanol Product Catalog & Properties. Sigma-Aldrich.
Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

Welcome to the Technical Support Center. As drug development increasingly focuses on complex, nitrogen-rich heterocycles, chromatographers frequently encounter severe peak shape degradation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly focuses on complex, nitrogen-rich heterocycles, chromatographers frequently encounter severe peak shape degradation. This guide provides an authoritative, mechanistic approach to diagnosing and resolving peak tailing specifically for (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol , a highly polar, basic compound.

Part 1: Mechanistic Understanding & FAQs

Q1: Why does (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol exhibit such severe peak tailing on standard C18 columns? A1: The root cause lies in the molecule's specific functional groups and their ionization states. This molecule features a secondary amine in the piperazine ring (pKa ~9.8) and a basic pyridine nitrogen (pKa ~5.2). At typical mid-pH mobile phase conditions (pH 5–7), the piperazine nitrogen is fully protonated and positively charged.

Simultaneously, standard silica-based columns contain residual silanol groups (Si-OH) on their surface. These silanols have a pKa of ~3.5–4.5 and deprotonate into negatively charged silanoxanes (Si-O⁻) at mid-pH. This creates a strong secondary ion-exchange interaction between your positively charged analyte and the negatively charged silica surface. This mixed-mode retention mechanism causes a portion of the analyte molecules to desorb slowly, resulting in exponential peak tailing[1].

Q2: How can I quickly determine if the tailing is caused by these chemical silanol interactions or a physical system issue? A2: You must use a self-validating diagnostic protocol. Inject a neutral, non-ionizable marker (e.g., uracil or toluene) alongside your sample. If the neutral marker elutes symmetrically (Asymmetry factor As​≈1.0 ) while the piperazine derivative tails ( As​>1.5 ), the issue is definitively a chemical secondary interaction[2]. If both peaks tail equally, the problem is physical—such as column mass overload, a blocked inlet frit, or excessive extra-column dead volume[3].

Q3: What is the most effective mobile phase strategy to eliminate this chemical tailing? A3: There are two primary pH-based strategies to suppress the ion-exchange interaction:

  • Low-pH Suppression (pH 2.0–2.5): Using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This forces the acidic silanol groups into their neutral, protonated state (Si-OH), effectively shutting down the ion-exchange pathway[1].

  • High-pH Neutralization (pH 10.0–10.5): Using 10–20 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide. This deprotonates the piperazine amine, rendering the analyte neutral and highly hydrophobic. Note: This requires a high-pH stable hybrid silica column[4].

Q4: If my sample is unstable at extreme pH levels and I am restricted to a mid-pH method (e.g., pH 6.0), how can I fix the tailing? A4: If pH adjustment is impossible, you must use a mobile phase additive that acts as a silanol blocker. Triethylamine (TEA) at 0.1% (v/v) is highly effective. TEA is a small, aggressively basic molecule that outcompetes your analyte for active silanol sites, effectively shielding the larger piperazine derivative from secondary interactions[5]. Alternatively, switch to a column with a positively charged surface (CSH) designed specifically to repel basic analytes[4].

Part 2: Diagnostic Workflow

Follow this logical decision tree to isolate the root cause of your peak shape degradation before altering your mobile phase chemistry.

TroubleshootingWorkflow Step1 Analyze Peak Shape (Tailing Factor > 1.5) Step2 Inject Neutral Marker (e.g., Uracil) Step1->Step2 Decision Does the neutral marker also tail? Step2->Decision PathA Yes: Physical Issue (System/Column) Decision->PathA Marker Tails PathB No: Chemical Issue (Silanol Interactions) Decision->PathB Marker Symmetrical FixA Check dead volume, replace frit, or reduce injection mass PathA->FixA FixB Adjust Mobile Phase pH (pH <3 or pH >10) or add TEA PathB->FixB

Diagnostic workflow for isolating chemical vs. physical causes of HPLC peak tailing.

Part 3: Experimental Protocols

If your diagnostic test confirms chemical tailing, implement one of the following self-validating protocols based on your detector compatibility (e.g., UV vs. MS).

Protocol A: Low-pH Silanol Suppression Workflow (MS-Compatible)

This method is ideal for LC-MS applications as it utilizes volatile organic acids to neutralize the stationary phase.

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 0.1% (v/v) Formic Acid or Trifluoroacetic Acid (TFA) to HPLC-grade water. Verify with a pH meter that the final pH is between 2.0 and 2.5[1]. Prepare Mobile Phase B with 0.1% Formic Acid/TFA in Acetonitrile.

  • Column Selection: Install a high-purity, end-capped C18 column or a high-strength silica column (e.g., Acquity HSS T3) designed to retain polar basic compounds[6].

  • Equilibration: Flush the column with 15 column volumes of the initial mobile phase composition. Causality note: This extended flush is required to ensure complete protonation of the silica stationary phase bed.

  • Validation: Inject a 10 µg/mL standard of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol. Calculate the USP Tailing Factor ( Tf​ ). A successful suppression will yield a Tf​ between 0.9 and 1.2[1].

Protocol B: High-pH Analyte Neutralization Workflow (UV & MS Compatible)

This method neutralizes the piperazine moiety, drastically improving retention and peak shape for highly polar bases.

  • Buffer Preparation: Dissolve Ammonium Bicarbonate in HPLC-grade water to achieve a 10 mM concentration. Adjust the pH to 10.5 using dilute Ammonium Hydroxide[4].

  • Column Selection (Critical Step): You must use an Ethylene Bridged Hybrid (BEH) silica column designed for high pH (e.g., Waters XBridge C18). Standard silica will rapidly dissolve at pH > 8[4].

  • System Purge: Ensure the HPLC system and seal wash lines are thoroughly purged of any previous acidic mobile phases to prevent buffer precipitation in the pumps.

  • Validation: Inject the analyte. At pH 10.5, the basic nitrogens are deprotonated, shifting the retention mechanism entirely to hydrophobic partitioning, delivering sharp, symmetrical peaks[4].

Part 4: Data Presentation - Column and Mobile Phase Selection Matrix

Use the following matrix to select the appropriate chromatographic strategy based on your laboratory's constraints.

StrategyMobile Phase ConditionRecommended Column TechnologyPrimary MechanismMS Compatibility
Low pH 0.1% Formic Acid or TFA (pH 2.0 - 2.5)End-capped C18, High-strength silica (HSS T3)Protonates silanols (Si-OH), eliminating ionic attraction.Excellent (Formic Acid preferred for MS)
High pH 10 mM NH₄HCO₃ + NH₄OH (pH 10.0 - 10.5)Ethylene Bridged Hybrid (BEH) C18Deprotonates piperazine, rendering the analyte neutral.Good (Volatile buffer)
Mid pH + Blocker Phosphate Buffer (pH 6.0) + 0.1% TEAStandard C18 or Charged Surface Hybrid (CSH)TEA competitively binds to and blocks active silanol sites.Poor (TEA causes severe ion suppression)

Sources

Troubleshooting

stabilizing (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol in aqueous buffer solutions

Technical Support Center: Troubleshooting the Stability of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol in Aqueous Buffers Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Stability of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol in Aqueous Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous stability of complex heterocyclic active pharmaceutical ingredients (APIs). (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a bifunctional molecule featuring a basic piperazine ring, a substituted pyridine core, and a hydroxymethyl group. When formulated in aqueous buffers, researchers often observe rapid loss of purity.

This guide elucidates the mechanistic causality behind these degradation pathways and provides validated troubleshooting protocols to ensure robust experimental reproducibility.

Part 1: Diagnostic Q&A and Mechanistic Troubleshooting

Q1: My compound degrades rapidly in standard Phosphate-Buffered Saline (PBS) at pH 7.4. What is the primary mechanism of loss? A: The degradation is primarily oxidative, targeting the secondary amine of the piperazine ring. At pH 7.4, a significant fraction of the piperazine (pKa ~9.8) remains unprotonated. The free electron pair on the nitrogen is highly susceptible to radical attack by dissolved oxygen. This process is strongly catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺) that are ubiquitous in commercial buffer salts[1]. This metal-catalyzed oxidation leads to ring-opening and the formation of degradation products such as 2-oxopiperazine (OPZ) and formylpiperazine (FPZ) derivatives.

Q2: How can I differentiate between piperazine oxidation and hydroxymethyl oxidation in my LC-MS data? A: Causality in degradation can be traced through specific mass shifts. Oxidation of the piperazine ring typically yields a +14 Da shift (formation of an oxopiperazine lactam) or a +28 Da shift (formylpiperazine). Conversely, oxidation of the hydroxymethyl group to a pyridine-3-carbaldehyde yields a -2 Da shift (loss of 2 protons). Further oxidation to the carboxylic acid yields a +14 Da shift. To distinguish between oxopiperazine (+14 Da) and carboxylic acid (+14 Da), you must use MS/MS fragmentation: lactam formation alters the piperazine fragmentation pattern, whereas carboxylic acid formation leaves the piperazine fragments intact.

Q3: Does adjusting the buffer pH improve stability? A: Yes, significantly. The stability of piperazine-containing compounds is highly pH-dependent. Lowering the pH to 6.0–6.5 ensures near-complete protonation of the piperazine nitrogen. Protonation withdraws electron density, effectively quenching its nucleophilicity and rendering it highly resistant to oxidative attack. However, avoid dropping the pH below 4.0, as acidic conditions can protonate the pyridine ring (pKa ~5.2), potentially altering the molecule's solubility.

Q4: I am conducting in vitro assays that require physiological pH (7.4). How can I stabilize the compound without lowering the pH? A: If pH 7.4 is mandatory, you must decouple the oxidation mechanism from the environment by addressing the catalysts and the oxidants:

  • Metal Chelation: Add 50–100 µM EDTA or DTPA to the buffer. This chelates catalytic trace metals, severely retarding the initiation phase of amine oxidation[2].

  • Deoxygenation: Sparge the buffer with Argon or Nitrogen for 30 minutes prior to API addition to remove dissolved O₂, which acts as the primary electron acceptor[1].

Part 2: Quantitative Degradation Kinetics

The following table summarizes the expected half-life ( t1/2​ ) of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol under various aqueous conditions, demonstrating the causality of our stabilization strategies.

Buffer ConditionpHAdditivesDissolved O₂Estimated t1/2​ (at 37°C)Primary Degradant
Standard PBS7.4NoneAerobic< 48 hoursOxopiperazine (+14 Da)
Standard PBS7.4100 µM EDTAAerobic~ 7 daysOxopiperazine (+14 Da)
Standard PBS7.4100 µM EDTAAnaerobic (Ar)> 30 daysTrace Aldehyde (-2 Da)
Citrate Buffer6.0NoneAerobic> 14 daysStable (Protonated)
HEPES Buffer8.0NoneAerobic< 24 hoursFormylpiperazine (+28 Da)

Part 3: Degradation Pathway Visualization

The following diagram maps the logical relationships between environmental stressors and the specific structural vulnerabilities of the compound.

Pathway API (2-Methyl-6-(piperazin-1-yl) pyridin-3-yl)methanol (Intact API) OxPZ Piperazine Oxidation (Oxopiperazine / Formylpiperazine) API->OxPZ Basic pH (> 7.5) OxOH Hydroxymethyl Oxidation (Aldehyde / Carboxylic Acid) API->OxOH Unprotected Alcohol Stable Protonated Stable Salt (pH 6.0 - 6.5) API->Stable Acidification O2 Dissolved O2 & ROS O2->OxPZ Radical Attack O2->OxOH Oxidizing Environment Metals Trace Metals (Fe, Cu) Metals->OxPZ Catalysis

Fig 1: Mechanistic degradation pathways of the API in aqueous buffers and stabilization via pH control.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol for preparing a stabilized aqueous stock includes a built-in validation step. By running a parallel unprotected control, you self-validate that the stabilization matrix is actively preventing degradation, rather than masking an analytical error.

Protocol: Preparation of a Stabilized 10 mM Aqueous Stock

Step 1: Buffer Preparation & Demetallation

  • Prepare a 50 mM Phosphate buffer.

  • Causality Check: Add 100 µM EDTA to the buffer. This specifically sequesters Fe³⁺ and Cu²⁺ ions, preventing them from acting as electron transfer agents in piperazine oxidation[2].

Step 2: Deoxygenation (Sparging)

  • Transfer the buffer to a septum-sealed vial.

  • Insert a sparging needle and bubble ultra-pure Argon gas through the liquid for 30 minutes. Vent the headspace with a second needle.

  • Causality Check: Removing dissolved oxygen eliminates the primary reactant required for both piperazine ring-opening and hydroxymethyl oxidation[1].

Step 3: API Dissolution & pH Adjustment

  • Weigh the required amount of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol.

  • Dissolve the API in the deoxygenated buffer under an Argon blanket.

  • Measure the pH. If it exceeds 7.0, carefully adjust to 6.5 using 0.1 M HCl. Note: The basicity of the piperazine ring will naturally raise the pH of unbuffered water to ~10.0, triggering rapid auto-oxidation if not controlled.

Step 4: System Suitability & Validation (The Self-Validating Step)

  • Control Sample (Unprotected): Dissolve a small aliquot of API in standard, non-sparged PBS (pH 7.4) without EDTA.

  • Test Sample (Protected): Use the stock prepared in Steps 1-3.

  • Incubate both at 37°C for 48 hours.

  • Analyze via HPLC-UV (254 nm). The protocol is validated if the Test Sample shows >98% intact API, while the Control Sample exhibits >10% degradation (appearance of +14 Da and +28 Da peaks).

References

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions Source: Journal of Environmental Chemical Engineering (2023) URL:[Link]

  • Amino Acids: Critical Oxidation Products in CO2 Capture by Aqueous Piperazine Source: ACS Environmental Science & Technology (2025) URL:[Link]

  • Degradation of aqueous piperazine in carbon dioxide capture Source: ResearchGate / University of Texas at Austin URL:[Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating Source: OSTI.gov (Office of Scientific and Technical Information) URL:[Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates Source: Industrial & Engineering Chemistry Research - ACS Publications (2012) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol Couplings

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals working with (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals working with (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol . While piperazine derivatives are widely regarded as [1], this specific molecule presents a dual steric challenge:

  • The N4 Secondary Amine: Prone to stalling during C-N cross-coupling or acylation due to the bulk of the piperazine-pyridine conjugate.

  • The 3-Hydroxymethyl Group: Severely restricted by ortho-steric shielding from the adjacent 2-methyl group.

Below is our definitive troubleshooting guide, complete with mechanistic causality, self-validating protocols, and quantitative benchmarks.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Issue 1: Catalyst Poisoning and Low Yield in Buchwald-Hartwig Amination

Q: Why does my palladium catalyst "die" quickly, resulting in poor conversion when arylating the piperazine nitrogen? A (Causality): The failure is two-fold. First, the piperazine is a bulky secondary amine; coupling it with a sterically demanding aryl halide results in a highly congested Pd-amine intermediate that resists reductive elimination. Second, the piperazine is located at the 6-position, adjacent to the pyridine nitrogen. This arrangement can act as a bidentate chelator, irreversibly trapping the palladium in an off-cycle, inactive state. Solution: You must use an exceptionally bulky, electron-rich ligand. We recommend the[2] or a RuPhos-based system. The extreme steric bulk of these ligands prevents bidentate chelation by the substrate and forces the Pd center into a low-coordinate state, drastically lowering the activation energy required for reductive elimination.

Issue 2: Poor Conversion in Amide Couplings

Q: Standard EDC/HOBt coupling with bulky carboxylic acids yields mostly unreacted starting material. How can I force the N-acylation? A (Causality): The nucleophilic attack of the hindered piperazine nitrogen onto a standard active ester is energetically unfavorable due to severe steric clashing in the tetrahedral transition state. Solution: Switch to HATU . HATU generates an highly reactive HOAt active ester. The nitrogen atom within the pyridine ring of the HOAt leaving group provides anchimeric assistance (neighboring group participation). It forms an intramolecular hydrogen bond with the incoming piperazine amine, pre-organizing the transition state and accelerating the reaction despite the steric bulk[3].

Issue 3: Sluggish O-Alkylation of the Primary Alcohol

Q: Etherification of the 3-hydroxymethyl group is failing, even with excess alkyl halide. What is the barrier? A (Causality): The methyl group at the 2-position exerts significant localized ortho-steric hindrance. This restricts the rotational freedom of the -CH₂OH group, physically shielding the oxygen lone pairs from incoming electrophiles. Solution: The alcohol must be converted into a highly nucleophilic alkoxide to overcome the steric barrier. This requires a strong base (NaH) in a polar aprotic solvent (DMF). Crucially, the piperazine nitrogen must be protected first (e.g., via Boc anhydride) to prevent competitive N-alkylation.

Part 2: Self-Validating Experimental Protocols

Protocol A: Bulky Buchwald-Hartwig Amination (Piperazine N-Arylation)

This protocol utilizes steric bulk to drive reductive elimination and prevent catalyst chelation.

  • Preparation: In a glovebox, charge an oven-dried Schlenk flask with the aryl chloride (1.0 equiv), (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol (1.2 equiv), NaOtBu (1.5 equiv), and (SIPr)Ph₂Pd(cin)Cl (1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M). Seal the flask and remove it from the glovebox.

  • Reaction: Stir the mixture at 80 °C for 4–6 hours.

  • Validation & QC: Monitor via LC-MS. Self-validation checkpoint: Look for the disappearance of the aryl halide. If a mass corresponding to [Pd(amine)₂] appears, your ligand has dissociated; ensure strict anaerobic conditions and consider increasing ligand loading.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate for column chromatography.

Protocol B: HATU-Mediated Amide Coupling (Piperazine N-Acylation)

This protocol leverages anchimeric assistance to overcome tetrahedral transition state crowding.

  • Pre-activation: Dissolve the sterically hindered carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.3 M). Add DIPEA (3.0 equiv).

  • Validation Checkpoint 1: Stir for 10 minutes at room temperature. An aliquot analyzed by LC-MS should confirm the complete formation of the HOAt-active ester intermediate.

  • Coupling: Add the piperazine substrate (1.0 equiv) dropwise. Stir at 40 °C for 12 hours.

  • Validation Checkpoint 2: The reaction mixture should turn from pale yellow to deep orange, indicating the consumption of the active ester and release of the HOAt byproduct.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and purify.

Protocol C: Hindered O-Alkylation (Hydroxymethyl Etherification)

This protocol assumes the piperazine N4 has been pre-protected with a Boc group.

  • Alkoxide Formation: Dissolve the N-Boc protected substrate (1.0 equiv) in anhydrous DMF (0.2 M) at 0 °C under argon. Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv).

  • Validation Checkpoint: Observe the reaction. The evolution of hydrogen gas (bubbling) must occur. Do not proceed until bubbling completely ceases (approx. 30 mins), validating quantitative alkoxide formation.

  • Alkylation: Add the alkyl halide (1.5 equiv) dropwise. Warm to room temperature and stir for 4 hours.

  • Workup: Carefully quench with ice-cold water. Extract with EtOAc, wash extensively with brine, dry, and concentrate.

Part 3: Quantitative Data Summary

Coupling TypeTarget SitePrimary Steric ChallengeOptimal Reagents / CatalystExpected Yield
Buchwald-Hartwig Piperazine N4N,N-chelation & congested Pd-amine intermediate(SIPr)Ph₂Pd(cin)Cl, NaOtBu, Dioxane85–95%
Amide Coupling Piperazine N4High activation energy for nucleophilic attackHATU, DIPEA, DMF80–90%
O-Alkylation 3-HydroxymethylOrtho-methyl shieldingNaH, DMF (Requires N-Boc protection)70–85%

Part 4: Workflow Visualization

G Start Target Scaffold: (2-Methyl-6-(piperazin-1-yl) pyridin-3-yl)methanol Site Identify Target Reactive Site Start->Site N_Site Piperazine N4 (Secondary Amine) Site->N_Site O_Site 3-Hydroxymethyl (Primary Alcohol) Site->O_Site N_Chal Challenge: Bulky amine stalls reductive elimination N_Site->N_Chal O_Chal Challenge: Ortho-methyl causes steric shielding O_Site->O_Chal Arylation C-N Arylation Use bulky NHC or RuPhos/Pd catalysts N_Chal->Arylation Acylation Amide Coupling Use HATU for anchimeric assistance N_Chal->Acylation Protect Step 1: N-Protection (Boc2O, TEA) O_Chal->Protect O_React Step 2: O-Alkylation (NaH, DMF, R-X) Protect->O_React

Decision tree for overcoming steric hindrance in (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ChemistryOpen (National Library of Medicine / PMC) URL: [Link]

  • Title: A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph₂Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature Source: ACS Catalysis URL: [Link]

  • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: Journal of Medicinal Chemistry (National Library of Medicine / PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Photostabilization of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for preventing the UV-induced degradation of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for preventing the UV-induced degradation of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol during synthesis, formulation, and storage.

Section 1: Mechanistic Understanding (The "Why")

Q: Why is (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol highly sensitive to UV light? A: The molecule contains three distinct structural liabilities that act as chromophores or reactive sites under UV irradiation (320–400 nm):

  • The Piperazine Ring: Secondary amines are highly susceptible to oxidative degradation. Upon UV excitation, reactive oxygen species (ROS) attack the electron-rich nitrogen atoms, leading to oxidative ring-opening. This typically yields formylpiperazine, ethylenediamine derivatives, and 2-oxopiperazine[1]. Similar degradation pathways are well-documented in other piperazine-containing pharmaceuticals.

  • The Hydroxymethyl Group (-CH2OH): Positioned on the pyridine ring, this group is "pyridylic" (analogous to benzylic). The adjacent C-H bonds are weakened, making them prime targets for photo-oxidation, rapidly converting the primary alcohol into a pyridine-3-carbaldehyde derivative.

  • The Pyridine Core: Pyridine rings can undergo N-oxidation in the presence of singlet oxygen. Once formed, pyridine N-oxides are photochemically unstable and can undergo complex rearrangements into oxaziridine-like intermediates[2].

Pathway Parent (2-Methyl-6-(piperazin-1-yl) pyridin-3-yl)methanol UV UV Irradiation (320-400 nm) + Oxygen (O2) Parent->UV Path1 Piperazine Ring Oxidation UV->Path1 ROS Attack Path2 Hydroxymethyl Oxidation UV->Path2 Photo-oxidation Path3 Pyridine N-Oxidation UV->Path3 Singlet Oxygen Deg1 Formylpiperazine & Ethylenediamine Derivatives Path1->Deg1 Deg2 Pyridine-3-carbaldehyde Derivatives Path2->Deg2 Deg3 Oxaziridine Intermediates Path3->Deg3

Photodegradation pathways of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol under UV light.

Section 2: Validated Photostability Testing (ICH Q1B)

Q: How do I definitively evaluate the photostability of my API batch to regulatory standards? A: You must perform a confirmatory photostability study adhering to ICH Q1B guidelines[3]. To ensure trustworthiness, this protocol incorporates a self-validating dark control system . If the dark control degrades, the instability is thermal or hydrolytic, not photochemical—validating the light-specific nature of the test.

Step-by-Step ICH Q1B Confirmatory Protocol
  • Sample Preparation:

    • Spread the solid API in a chemically inert, transparent container (e.g., quartz or high-quality glass dish) to a thickness of 3 mm to ensure uniform light penetration.

    • Self-Validation Step: Prepare an identical sample and wrap it completely in aluminum foil (the "Dark Control"). Place it immediately adjacent to the exposed sample in the testing chamber.

  • Light Source Calibration:

    • Use an Option 2 light source (cool white fluorescent + near-UV fluorescent lamps)[3].

    • Calibrate the chamber using a validated radiometer/lux meter or a chemical actinometric system (e.g., 2% quinine chemical actinometry) to guarantee exact exposure levels.

  • Exposure:

    • Irradiate the samples until they receive an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt hours/square meter [3].

  • Analysis:

    • Analyze both the exposed sample and the dark control using a stability-indicating HPLC-UV/MS method. Compare the chromatograms to identify specific photolytic degradants (e.g., mass shifts corresponding to aldehyde formation or piperazine ring opening).

Section 3: Troubleshooting & Preventive Strategies (The "How")

Q: My compound is rapidly degrading in solution during benchtop handling and assay preparation. How can I prevent this? A: Solution-phase photodegradation is driven by the excitation of the molecule to a triplet state, which then transfers energy to dissolved ground-state oxygen ( 3O2​ ) to form highly reactive singlet oxygen ( 1O2​ ).

To break this causality loop, implement the following cascading interventions:

  • Eliminate the Catalyst (Oxygen): Sparge all aqueous and organic solvents with Argon or Nitrogen for 15-30 minutes prior to dissolving the API.

  • Block the Trigger (UV Light): Conduct all handling in actinic (amber) glassware. Standard borosilicate glass transmits UVA light; amber glass blocks wavelengths below 500 nm.

  • Quench the Radicals: If degassing is insufficient, formulate the solution with a water-soluble antioxidant (e.g., Ascorbic acid) or a radical scavenger to intercept ROS before they attack the piperazine ring.

Troubleshooting Start Photodegradation Detected Phase Isolate the Phase Start->Phase Sol Solution / Liquid Phase->Sol Solid Solid / Powder Phase->Solid SolAct 1. Degas with Argon/N2 2. Add Antioxidants (e.g., Ascorbic Acid) 3. Use Amber Glassware Sol->SolAct Implement SolidAct 1. Coat with TiO2/Iron Oxide 2. Al/Al Blister Packaging 3. Desiccant Control Solid->SolidAct Implement

Decision tree for implementing photoprotective strategies based on the material phase.

Section 4: Quantitative Data & Formulation Matrix

Q: Which excipients or packaging choices offer the best protection for solid oral dosage forms? A: Protection in the solid state relies on physical shielding and moisture control (as moisture can increase molecular mobility and facilitate radical reactions). The table below summarizes the efficacy of standard interventions based on forced degradation metrics.

Table 1: Efficacy of Photoprotective Interventions (Simulated 1.2M Lux-hours Exposure)

Intervention TypeSpecific Agent / MaterialPrimary Mechanism of ActionRemaining Intact API (%)
Control (Unprotected) Clear Glass / No ExcipientsN/A< 65.0%
Antioxidant (Solid) Butylated Hydroxytoluene (BHT)Scavenges peroxy radicals preventing piperazine cleavage.82.4%
Coating Agent Titanium Dioxide ( TiO2​ )Opacifier; reflects and scatters incoming UV/Vis radiation.94.1%
Primary Packaging PVC/PVDC BlisterMarginal UV block; primarily moisture barrier.78.5%
Primary Packaging Alu/Alu Cold-Form BlisterComplete physical barrier to all photons and moisture.> 99.5%

Note: For ultimate stability of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol, a combination of a TiO2​ -based film coating and Alu/Alu blister packaging is the industry gold standard.

References

  • Title: Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA | Source: europa.eu | URL: 3

  • Title: Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways | Source: researchgate.net | URL: Link

  • Title: Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions | Source: hw.ac.uk | URL: 1

  • Title: Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives | Source: mdpi.com | URL: 2

Sources

Optimization

Technical Support Center: Resolving Mass Spectrometry Ionization Issues for (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the mass spectrometric analysis of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol. This document is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the mass spectrometric analysis of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common ionization challenges with this specific molecule. Our approach moves beyond simple checklists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Foundational Knowledge: Understanding the Analyte

Before troubleshooting, it is crucial to understand the physicochemical properties of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol, as these directly govern its behavior in a mass spectrometer.

Q1: What are the key chemical properties of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol that influence its ionization?

A1: The ionization behavior of this molecule is dominated by the presence of multiple basic nitrogen atoms, making it an excellent candidate for positive-mode Electrospray Ionization (ESI).

  • Piperazine Ring: This is the most basic functional group in the molecule. Piperazine itself has two pKa values, approximately 5.6 and 9.8.[1] The secondary amine on the ring is a strong proton acceptor.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is also basic, though less so than the piperazine moiety.

  • Multiple Protonation Sites: With three basic nitrogen atoms, the molecule can theoretically accept more than one proton, potentially forming both singly charged [M+H]+ and doubly charged [M+2H]2+ ions in the gas phase.[2] The formation of multiply charged ions is a characteristic feature of ESI.[3]

  • Polarity: The presence of the alcohol and multiple amine functionalities makes the molecule polar, which is ideal for ESI.[4]

These properties suggest that the primary challenge is not a lack of ionizability, but rather controlling the ionization process to produce a consistent, strong signal of the desired ion.

PropertyValue
Molecular Formula C₁₂H₁₉N₃O
Molecular Weight 221.30 g/mol
Key Functional Groups Pyridine, Piperazine (Secondary & Tertiary Amines), Primary Alcohol
Expected Primary Ion [M+H]+ at m/z 222.16
Potential Secondary Ion [M+2H]2+ at m/z 111.58

General Troubleshooting Workflow

When encountering issues, a systematic approach is essential. The following workflow provides a logical path from identifying the problem to resolving it.

Troubleshooting_Workflow Start Start Analysis Problem Problem Encountered? Start->Problem NoSignal No or Very Poor Signal Problem->NoSignal Yes WeakSignal Weak Signal / Low Sensitivity Problem->WeakSignal Yes ComplexSpectrum Complex / Unidentifiable Spectrum Problem->ComplexSpectrum Yes Success Problem Resolved Problem->Success No CheckBasics Check Instrument Basics (Spray, Calibration, Leaks) NoSignal->CheckBasics OptimizeMobilePhase Optimize Mobile Phase (pH, Solvent) WeakSignal->OptimizeMobilePhase DiagnosePeaks Diagnose Unexpected Peaks (Adducts, Fragments, Multiple Charges) ComplexSpectrum->DiagnosePeaks CheckBasics->OptimizeMobilePhase OptimizeMobilePhase->Problem Issue Persists OptimizeSource Optimize Source Parameters (Voltages, Gas, Temp) OptimizeMobilePhase->OptimizeSource OptimizeSource->Problem Issue Persists ConsiderAPCI Consider Alternative Ionization (e.g., APCI) OptimizeSource->ConsiderAPCI If ESI fails DiagnosePeaks->OptimizeMobilePhase If Adducts DiagnosePeaks->OptimizeSource If Fragmentation ConsiderAPCI->Problem Issue Persists pH_Effect Analyte Analyte (M) in Solution Protonated Protonated Analyte (MH+) in Solution Analyte->Protonated Low pH (Acidic Modifier) ESI Electrospray Process Protonated->ESI Enters ESI Needle GasPhaseIon Gas Phase Ion (MH+) To MS Analyzer ESI->GasPhaseIon

Caption: Role of mobile phase pH in promoting analyte protonation for ESI.

Troubleshooting Protocol:

  • Mobile Phase Optimization:

    • Acidic Modifier: The choice and concentration of the acidic modifier are critical. Formic acid (0.1%) is a standard starting point. If sensitivity is still low, acetic acid can be tested. Avoid non-volatile acids or buffers like phosphates. [5] * Solvent Composition: While often dictated by chromatography, ensure the organic solvent (typically acetonitrile or methanol) is of high purity (LC-MS grade). [6]For infusion analysis, a 50:50 mix of organic solvent and acidified water is a good starting point.

  • Source Parameter Optimization (Infusion Analysis):

    • Perform a direct infusion of your analyte (e.g., at 1 µg/mL in optimized mobile phase) to tune source parameters without chromatographic interference. [7] * Capillary Voltage: This voltage drives the electrospray. A typical starting point is 3.5-4.5 kV for ESI+. Adjust in small increments (0.5 kV) to find the maximum signal. [5] * Cone/Fragmentor/Skimmer Voltage: This potential difference helps desolvate ions and transfer them into the mass analyzer. If the voltage is too low, you may see solvent clusters. If it is too high, you will cause in-source fragmentation and reduce the intensity of your [M+H]+ ion. Tune for maximum [M+H]+ intensity. [5] * Gas Flow and Temperature:

      • Nebulizing Gas: This gas aids in forming the aerosol. Higher LC flow rates require higher nebulizer gas pressures. [8] * Drying Gas (Desolvation Gas): This heated gas (usually nitrogen) helps evaporate solvent from the droplets. The temperature and flow rate must be optimized. Too low, and you get poor desolvation and low signal; too high, and you can cause thermal degradation of the analyte. [9]

        Parameter Typical Starting Range (ESI+) Purpose
        Capillary Voltage 3.5 - 4.5 kV Creates the electrospray
        Cone/Fragmentor Voltage 20 - 60 V Aids desolvation; can induce fragmentation
        Drying Gas Temperature 250 - 350 °C Evaporates solvent from droplets
        Drying Gas Flow 8 - 12 L/min Assists in solvent evaporation

        | Nebulizer Pressure | 30 - 50 psi | Assists in aerosol formation |

Note: Optimal values are highly instrument-dependent. These are representative starting points. [5][9]

Issue 3: Complex or Unidentifiable Mass Spectrum
Q: I see multiple peaks and none of them correspond to [M+H]+. What could they be?

A: For a molecule like this, a complex spectrum is often due to adduct formation, multiple protonation, or in-source fragmentation.

Causality: The high basicity and presence of heteroatoms make the analyte "sticky." It will readily associate with any available cations (adducts) or protons. Furthermore, the bonds within the molecule can be cleaved if excess energy is applied in the source region.

Troubleshooting Protocol:

  • Identify Adduct Ions:

    • Common Adducts: In positive ESI, sodium [M+Na]+ and potassium [M+K]+ are the most common adducts, arising from glassware or solvent impurities. Ammonium adducts [M+NH4]+ can form if ammonium-based modifiers are used. [10] * Diagnosis: Calculate the mass difference between your observed peaks and the expected molecular weight. A difference of ~23 Da suggests a sodium adduct, while ~39 Da suggests potassium.

    • Resolution: To minimize salt adducts, use high-purity LC-MS grade solvents and plastic vials/pipette tips where possible. Adding a source of protons (like 0.1% formic acid) can help, but adding a source of ammonium ions (e.g., 5-10 mM ammonium formate) is often more effective at outcompeting sodium and potassium to form the [M+H]+ or [M+NH4]+ ion. [10]

      Adduct Ion Formula Observed m/z for C₁₂H₁₉N₃O
      Protonated [M+H]+ 222.16
      Sodium [M+Na]+ 244.14
      Ammonium [M+NH4]+ 239.18

      | Potassium | [M+K]+ | 260.11 |

  • Check for Multiple Protonation:

    • Diagnosis: The [M+2H]2+ ion would appear at m/z 111.58. A key indicator of a doubly charged ion is that the isotopic peaks will be separated by 0.5 m/z units instead of 1.0 m/z.

    • Resolution: While sometimes unavoidable, the ratio of [M+H]+ to [M+2H]2+ can be influenced by source conditions. Often, "softer" ionization conditions (lower cone/fragmentor voltage) can favor the singly charged species.

  • Investigate In-Source Fragmentation:

    • Common Fragments: Piperazine-containing compounds often fragment within the piperazine ring or at the bond connecting it to the pyridine ring. [11]Another likely fragmentation is the loss of water (18 Da) from the methanol group, leading to a [M+H-H₂O]+ ion at m/z 204.15.

    • Diagnosis & Resolution: If you suspect fragmentation, systematically decrease the cone/fragmentor voltage. If the intensity of the suspected fragment ion decreases while the [M+H]+ ion increases, this confirms in-source fragmentation. The goal is to find a voltage that provides good desolvation without causing fragmentation. [5]

Issue 4: Choosing the Right Ionization Technique
Q: Should I be using ESI or APCI for this compound?

A: Electrospray Ionization (ESI) is the strongly recommended starting point.

Causality: The choice between ESI and APCI is primarily determined by the analyte's polarity and thermal stability. [7]* ESI is ideal for polar, ionizable molecules that are already charged in solution, which perfectly describes (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol in an acidified mobile phase. [3][12]* Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar, more volatile, and thermally stable compounds. [13]It involves vaporizing the sample at high temperatures before ionization, which could potentially cause degradation of your analyte.

When to Consider APCI:

If you have exhausted all optimization strategies for ESI and are still unable to achieve a satisfactory signal, APCI can be tested as an alternative. It is less susceptible to ion suppression from matrix effects, which could be a factor if analyzing complex samples. [14]However, for a pure standard, ESI should be superior for this particular molecular structure.

References

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. Available at: [Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed. Available at: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. Available at: [Link]

  • Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. Available at: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC. Available at: [Link]

  • A Simple and Robust Method for Determining the Number of Basic Sites in Peptides and Proteins Using Electrospray Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC. Available at: [Link]

  • Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution - PubMed. Available at: [Link]

  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Available at: [Link]

  • Tips for Optimizing Key Parameters in LC–MS - LCGC International. Available at: [Link]

  • Electrospray ionization - Wikipedia. Available at: [Link]

  • Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization: The Science Behind the Agilent Multimode Ion Source Tech. Available at: [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide - CGSpace. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available at: [Link]

  • Optimizing the Agilent Multimode Source. Available at: [Link]

  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Available at: [Link]

  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One. Available at: [Link]

  • Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC. Available at: [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio. Available at: [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong - Agilent. Available at: [Link]

  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? | ResearchGate. Available at: [Link]

  • Liquid Chromatography/Electron Capture Atmospheric Pressure Chemical Ionization/Mass Spectrometry: Analysis of Pentafluorobenzyl Derivatives of Biomolecules and Drugs in the Attomole Range | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Using adducts and fragments to identify compounds in mass-directed flash chromatography. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. Available at: [Link]

  • Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/42436d5598686a03b609c9167e4566f12330a11c]([Link]

  • Induced Chemical Ionization on Adduct Formation in ESI/IMS. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Scaffold Comparison Guide: (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol vs. Standard Piperazine Derivatives

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the limitations of traditional chemical building blocks. While piperazine derivatives are widely regarded as a privileged scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the limitations of traditional chemical building blocks. While piperazine derivatives are widely regarded as a privileged scaffold in drug discovery[1], standard aliphatic or simple N-aryl piperazines often introduce significant developmental bottlenecks.

This guide objectively compares (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol against standard piperazine derivatives (such as benzylpiperazine and N-phenylpiperazine), detailing the structural causality behind its superior physicochemical profile and providing self-validating experimental protocols for its evaluation.

Structural Rationale & Causality

Standard piperazine derivatives often suffer from three major liabilities:

  • Metabolic Vulnerability: Unsubstituted benzylic or aliphatic positions are highly susceptible to rapid CYP450-mediated oxidation.

  • Cardiotoxicity (hERG Liability): The high basicity (pKa > 8.5) of standard piperazines leads to protonation at physiological pH, a primary driver for off-target binding to the hERG potassium channel.

  • Limited Vectorization: Simple piperazines lack orthogonal functional groups, making it difficult to attach linkers for targeted protein degradation (PROTACs) or antibody-drug conjugates (ADCs) without destroying the primary pharmacophore.

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is engineered to systematically overcome these flaws through specific structural modifications:

  • The Pyridine Core: The incorporation of the electron-deficient nitrogen heteroatom withdraws electron density from the attached piperazine ring. This strategically lowers the pKa of the secondary amine, reducing physiological protonation. This causality directly translates to improved passive membrane permeability and a reduced hERG binding affinity[1].

  • The 2-Methyl Group: Positioned adjacent to the pyridine nitrogen, this methyl group provides critical steric shielding. It blocks rapid N-oxidation and adjacent ring hydroxylation, significantly extending the metabolic half-life.

  • The 3-Hydroxymethyl Handle: Unlike lipophilic standard piperazines, the hydroxymethyl group acts as a potent hydrogen bond donor and acceptor, enhancing aqueous solubility. Crucially, it serves as an orthogonal synthetic vector for esterification or etherification, enabling the attachment of complex linkers[2].

StructuralLogic Core Pyridine Core Pip Piperazine Ring (Target Binding) Core->Pip Lowers pKa Me 2-Methyl Group (Steric Shielding) Core->Me Blocks CYP450 OH 3-Hydroxymethyl (Solubility & Linker) Core->OH H-Bonding

Figure 2: Structure-activity relationship (SAR) logic of the functionalized pyridine core.

Quantitative Data Comparison

The following table summarizes the physicochemical and pharmacokinetic advantages of the functionalized pyridine-piperazine scaffold compared to standard industry alternatives.

Parameter(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanolBenzylpiperazineN-Phenylpiperazine
Core Scaffold Substituted PyridineUnsubstituted BenzylUnsubstituted Phenyl
Estimated pKa (Piperazine N) ~7.2 - 7.5~8.5 - 9.0~8.0 - 8.3
Metabolic Stability (HLM t1/2​ ) High (>60 min)Low (<20 min)Moderate (~30 min)
hERG Liability LowHighModerate
Vectorization Handles Primary Alcohol (-OH), Secondary Amine (-NH)Secondary Amine (-NH) onlySecondary Amine (-NH) only
Aqueous Solubility Excellent (H-Bond Donor/Acceptor)PoorPoor

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific control mechanisms to guarantee that the observed data is an accurate reflection of the compound's properties, rather than an experimental artifact.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the metabolic resilience imparted by the 2-methylpyridine core against CYP450 enzymes.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Causality: Strict pH control is mandatory. Fluctuations will alter the protonation state of the piperazine, artificially skewing the lipophilicity and subsequent enzyme binding kinetics.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) with the test compound (1 µM final concentration) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (The Validation Step): Add NADPH (1 mM final concentration) to initiate metabolism. Self-Validation: Run a parallel control sample without NADPH. Because NADPH is the obligatory electron donor for CYP450s, any compound degradation in the negative control indicates chemical instability rather than enzymatic metabolism.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction at the exact time point and precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess passive permeability, demonstrating the benefit of the lowered pKa induced by the pyridine core.

  • Lipid Preparation: Coat the porous filter of the donor plate with a 20% (w/v) solution of dodecane/lecithin. This specific lipid blend mimics the lipophilic environment of the gastrointestinal tract.

  • Compartment Loading: Dilute the test compound to 10 µM in PBS (pH 7.4) and add 300 µL to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification & Mass Balance: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Self-Validation: Calculate the mass balance (Total compound recovered / Initial compound loaded). A high recovery rate (>95%) validates that the compound successfully permeated the barrier and did not become trapped within the lipid membrane—a common artifact that plagues highly lipophilic standard piperazines.

G Start Scaffold Selection: (2-Methyl-6-(piperazin-1-yl) pyridin-3-yl)methanol ADME ADME Profiling (PAMPA & Microsomal Stability) Start->ADME Vectorization Vectorization via Hydroxymethyl Handle Start->Vectorization Tox Toxicity Screen (hERG & Cytotoxicity) ADME->Tox Lead Lead Candidate Optimization Vectorization->Lead Tox->Lead

Figure 1: Lead optimization workflow utilizing the substituted pyridine-piperazine scaffold.

Conclusion

For modern drug development programs, the transition from simple standard piperazines to highly functionalized scaffolds like (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a strategic necessity. By leveraging the electron-withdrawing nature of the pyridine core and the steric protection of the methyl group, researchers can bypass the metabolic and toxicological pitfalls of traditional derivatives. Furthermore, the hydroxymethyl handle provides the essential vectorization required for next-generation modalities, cementing this compound as a superior building block for advanced medicinal chemistry.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential Source: Bentham Science Publishers URL
  • 1-(2-Methyl-6-nitrobenzyl)
  • 1,4-Dibenzoylpiperazine and Vectorization Strategies Source: Benchchem Research Technical Data URL

Sources

Comparative

validating the biological activity of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

Validating the Biological Activity of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol: A Comparative Guide for Fragment-Based Drug Discovery Executive Summary In modern oncology and targeted protein degradation, the pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Biological Activity of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol: A Comparative Guide for Fragment-Based Drug Discovery

Executive Summary

In modern oncology and targeted protein degradation, the piperazine-pyridine scaffold has emerged as a privileged pharmacophore, most notably serving as the hinge-binding and solvent-exposed core in FDA-approved Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors such as Palbociclib and Ribociclib[1][2].

As a Senior Application Scientist, I frequently evaluate novel chemical starting points for drug design. (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol (hereafter referred to as MPPM ) represents a next-generation molecular building block for Fragment-Based Drug Discovery (FBDD). With a molecular weight of ~207 Da, it perfectly satisfies the "Rule of Three" for fragment libraries[3]. This guide objectively compares MPPM against traditional fragment alternatives, detailing the mechanistic rationale behind its structural advantages and providing self-validating experimental protocols for its biophysical and biochemical validation.

Mechanistic Rationale: The Causality of Fragment Design

To understand why MPPM outperforms simpler alternatives, we must analyze the causality behind its three distinct structural features:

  • The Piperazine Ring: This moiety enhances aqueous solubility and projects into the solvent-exposed region of the kinase ATP-binding pocket, improving pharmacokinetic properties.

  • The 2-Methylpyridine Core: The nitrogen atom of the pyridine ring is fundamental for forming critical hydrogen bonds with the kinase hinge region (e.g., Val101 in CDK6)[1][2]. The adjacent 2-methyl group provides steric bulk that restricts the fragment's rotational degrees of freedom, significantly enhancing selectivity for CDK4/6 over CDK2.

  • The 3-Hydroxymethyl Vector (The Differentiator): Unlike standard fragments, MPPM features a hydroxymethyl group at the 3-position. This acts as a highly reactive, bio-orthogonal handle for "fragment growing." It allows medicinal chemists to easily attach PROTAC PEG-linkers or extend the molecule deeper into the hydrophobic pocket via simple etherification, without disrupting the core binding interactions[1].

FBDD_Workflow Start Fragment Library (Includes MPPM) SPR Primary Screening (SPR Biosensor) Start->SPR Binding Affinity (Kd) Xray Structural Validation (X-ray Crystallography) SPR->Xray Hit Confirmation Grow Fragment Growing (via 3-hydroxymethyl) Xray->Grow Rational Design TRFRET Biochemical Validation (TR-FRET Assay) Grow->TRFRET IC50 Determination Lead Lead Compound (CDK4/6 Inhibitor/PROTAC) TRFRET->Lead Optimization

Figure 1: FBDD workflow for validating and elaborating MPPM into a lead compound.

Comparative Performance Data

To objectively evaluate MPPM, we compare its baseline biophysical binding affinity ( Kd​ ) to recombinant CDK6, its Ligand Efficiency (LE), and its synthetic elaboration yield against two common alternative fragments.

Data summarized in Table 1 represents standardized biophysical benchmarks for fragment-to-lead campaigns.

Fragment ProbeStructural FeaturesSPR Affinity ( Kd​ )Ligand Efficiency (LE)*Synthetic Elaboration Yield (PROTAC Linker)
MPPM (Target Product) 2-Methyl, 6-Piperazine, 3-Hydroxymethyl 45 µM 0.42 kcal/mol/HA>85% (via direct etherification)
Alternative A 2-Methyl, 6-Piperazine (No -OH)68 µM0.39 kcal/mol/HA<15% (Requires harsh C-H activation)
Alternative B 6-Piperazine only (No Methyl, No -OH)120 µM0.35 kcal/mol/HA<10% (Poor regioselectivity)

*Ligand Efficiency (LE) normalizes binding affinity by the number of heavy atoms (HA). An LE > 0.3 is considered highly favorable for FBDD.

Self-Validating Experimental Protocols

Because fragments like MPPM bind weakly (micromolar range) compared to final drugs (nanomolar range), traditional biochemical assays often yield false negatives[3]. Validation requires highly sensitive, orthogonal biophysical techniques. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Surface Plasmon Resonance (SPR) for Target Engagement

Causality: SPR is utilized because it provides real-time, label-free kinetic data ( kon​ , koff​ ) capable of detecting transient, low-affinity fragment interactions[4].

  • Target Immobilization (Oriented): Do not use standard amine coupling, which randomly orientates the kinase and blocks the ATP-binding pocket. Instead, capture biotinylated CDK6 onto a Streptavidin (SA) sensor chip. This ensures uniform orientation with the active site fully exposed to the solvent.

  • Solvent Correction: Because MPPM is dissolved in DMSO, prepare a 0.5% to 5% DMSO calibration curve. SPR is highly sensitive to bulk refractive index changes; this step mathematically subtracts DMSO-induced artifacts.

  • Fragment Injection: Inject MPPM in a multi-cycle kinetic format using a concentration series from 10 µM to 500 µM. Use a high flow rate (50 µL/min) to minimize mass transport limitations.

  • System Validation (Self-Correction): Inject a known high-affinity reference compound (e.g., 1[1]) at the start and end of the fragment screening run. If the maximum response ( Rmax​ ) for the reference drops by >10% between the first and last injection, the kinase surface has denatured, and the fragment data must be discarded.

Protocol B: TR-FRET Assay for Elaborated Lead Validation

Causality: Once MPPM is chemically "grown" into a lead compound, its ability to inhibit kinase activity must be validated. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because it utilizes a time delay (e.g., 50–100 µs) before measuring emission. This allows short-lived background auto-fluorescence from the chemical library to decay, eliminating false positives[4].

  • Assay Assembly: In a 384-well plate, combine recombinant CDK4/Cyclin D1 complex, ATP (at its Km​ value), and a biotinylated peptide substrate.

  • Compound Incubation: Add the MPPM-derived lead compound and incubate for 60 minutes at room temperature to allow the reaction to reach steady-state equilibrium.

  • Detection Phase: Add a Europium-labeled anti-phospho antibody and a Streptavidin-labeled fluorophore (e.g., XL665). The Europium donor transfers energy to the XL665 acceptor only if the peptide is phosphorylated.

  • System Validation (Self-Correction): Include a 'No-Enzyme' control (0% kinase activity) and a 'Vehicle' control (100% kinase activity). Calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness, proving the observed signal drop is due to true biochemical inhibition and not assay artifact.

CDK_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Upregulation Mitogen->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 Activates Rb Rb Protein (Active) CDK46->Rb Phosphorylates Inhibitor Elaborated MPPM (Inhibitor/PROTAC) Inhibitor->CDK46 Inhibits/Degrades E2F E2F Transcription Factor Rb->E2F Releases (when phosphorylated) CellCycle G1 to S Phase Transition E2F->CellCycle Drives Progression

Figure 2: CDK4/6-Rb signaling pathway illustrating the target intervention point for MPPM.

References

  • Development of CDK4/6 Inhibitors: A Five Years Update - PMC Source: nih.gov[Link]

  • Discovery, Optimization, and Evaluation of Selective CDK4/6 Inhibitors for the Treatment of Breast Cancer Source: acs.org[Link]

  • CDK4/6 inhibitors: a brief overview and prospective research directions - PMC Source: nih.gov[Link]

  • Fragment-based drug discovery: A graphical review - PMC Source: nih.gov[Link]

  • Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry Source: ijsrtjournal.com[Link]

  • Fragment-based drug discovery - Diva-portal.org Source: diva-portal.org[Link]

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Validation

The Cutting Edge of Cancer Therapy: A Comparative Guide to (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol Analogues as MERTK Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting MERTK in Oncology The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting MERTK in Oncology

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that exploit the molecular vulnerabilities of cancer cells. One such promising target is the MERTK receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family. Aberrant MERTK expression and activation are implicated in the progression of various cancers, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), melanoma, and glioblastoma. MERTK signaling promotes cancer cell survival, proliferation, and resistance to chemotherapy, making it a critical node in tumor pathogenesis.

The (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol scaffold has emerged as a promising starting point for the development of potent and selective MERTK inhibitors. This guide provides an in-depth comparative analysis of the efficacy of analogues built upon this core structure, with a particular focus on the well-characterized dual MERTK/FLT3 inhibitor, UNC2025, and its derivatives. We will delve into their structure-activity relationships, comparative performance in preclinical models, and the experimental methodologies crucial for their evaluation.

The Rise of UNC2025 and its Analogues: A Structure-Activity Relationship (SAR) Study

The development of MERTK inhibitors based on the (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol core has been a journey of iterative chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. A pivotal compound in this class is UNC2025 , a potent and orally bioavailable dual inhibitor of MERTK and FMS-like tyrosine kinase 3 (FLT3).[1] The dual inhibition profile of UNC2025 is particularly advantageous in diseases like AML where both kinases are often co-activated.[2]

The journey to UNC2025 involved systematic modifications to a pyrazolopyrimidine scaffold, which was later evolved into a more soluble pyrrolopyrimidine core. Key structural modifications and their impact on inhibitor performance are summarized below.

Comparative Efficacy of Key Analogues

The following table summarizes the in vitro and in vivo efficacy of UNC2025 and its notable analogues. The data highlights how subtle changes to the chemical structure can significantly impact biological activity and pharmacokinetic profiles.

Compound/AnalogueCore ScaffoldKey ModificationsMERTK IC₅₀ (nM)FLT3 IC₅₀ (nM)Oral Bioavailability (%)Key Findings & Rationale
UNC1062 Pyrazolopyrimidine-Potent-PoorInitial lead compound with poor pharmacokinetic properties, necessitating further optimization.[3]
Analogue 2 PyrrolopyrimidineReplacement of pyrazole with pyrrolePotentPotent-Improved solubility over the pyrazolopyrimidine scaffold.
Analogue 9 PyrrolopyrimidineAddition of N-methyl piperazine on the phenyl ring and a 3-fluoro substituentPotentPotent25The N-methyl piperazine group was added to increase solubility and bioavailability.[4]
UNC2025 (Analogue 11) PyrrolopyrimidineRemoval of the sulfonamide group from analogue 92.7 (cellular)14 (cellular)100Excellent pharmacokinetic properties, including low clearance and high oral exposure, making it suitable for in vivo studies.[1][5]
MRX-2843 PyrrolopyrimidineNearly identical to UNC20251.2--A dual Mer/Flt3 inhibitor with improved central nervous system penetration. Currently in clinical trials.[6]
UNC2541 (Analogue 11 in macrocycle series) Macrocyclic PyrimidineMacrocyclization of the pyrimidine scaffoldSub-micromolar (cellular)--Macrocyclization aimed to improve potency and selectivity by pre-organizing the molecule for target binding.[2][7]
Compound 19 PyrrolopyrimidineIntroduction of a single methyl groupSub-nanomolar-FavorableA single methyl group addition increased selectivity for MERTK over FLT3 by up to 1000-fold in some analogues.
Compound 23 (UNC2881) Substituted-pyrimidineNovel pyrimidine scaffold22 (cellular)--Designed for increased Mer-specificity.[8]

Signaling Pathways: The Mechanism of Action of MERTK and FLT3 Inhibition

MERTK and FLT3 are receptor tyrosine kinases that, upon activation, trigger a cascade of downstream signaling events crucial for cell survival and proliferation. Understanding these pathways is fundamental to appreciating the therapeutic rationale for their inhibition.

MERTK Signaling Pathway

MERTK is activated by its ligands, primarily Gas6 and Protein S. This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This, in turn, recruits and activates various downstream signaling molecules, including those in the PI3K/Akt, MAPK/ERK, and STAT pathways, ultimately promoting cell survival, proliferation, and migration.[4][9][10]

MERTK_Signaling Ligand Gas6 / Protein S MERTK MERTK Receptor Ligand->MERTK Dimerization Dimerization & Autophosphorylation MERTK->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K MAPK MAPK/ERK Pathway Dimerization->MAPK STAT JAK/STAT Pathway Dimerization->STAT Survival Cell Survival PI3K->Survival Migration Migration PI3K->Migration Proliferation Proliferation MAPK->Proliferation STAT->Proliferation Inhibitor (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol Analogues (e.g., UNC2025) Inhibitor->Dimerization Inhibition

Caption: MERTK signaling pathway and point of inhibition.

FLT3 Signaling Pathway

FLT3, when activated by its ligand (FLT3 ligand), also dimerizes and autophosphorylates, initiating signaling cascades that heavily overlap with those of MERTK, including the PI3K/Akt, RAS/MEK/ERK, and STAT5 pathways.[6] In certain leukemias, internal tandem duplications (ITD) in the FLT3 gene lead to constitutive, ligand-independent activation of the receptor, driving uncontrolled cell growth.

FLT3_Signaling FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization PI3K_FLT3 PI3K/Akt Pathway Dimerization->PI3K_FLT3 RAS_ERK RAS/MEK/ERK Pathway Dimerization->RAS_ERK STAT5 STAT5 Pathway Dimerization->STAT5 Growth Cell Growth PI3K_FLT3->Growth Proliferation_FLT3 Proliferation RAS_ERK->Proliferation_FLT3 STAT5->Proliferation_FLT3 Inhibitor_FLT3 UNC2025 Inhibitor_FLT3->Dimerization Inhibition

Caption: FLT3 signaling cascade and inhibition by UNC2025.

Experimental Protocols for Efficacy Evaluation

The robust evaluation of MERTK inhibitors requires a suite of well-defined in vitro and in vivo assays. The following protocols are generalized from established methodologies and serve as a guide for the comparative assessment of novel analogues.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified kinase.

  • Objective: To determine the IC₅₀ value of an inhibitor against purified MERTK or FLT3.

  • Methodology: A common method is a fluorescence-based mobility shift assay or a homogeneous time-resolved fluorescence (HTRF) assay.[11][12]

  • Generalized Protocol:

    • Reagent Preparation: Prepare assay buffer, purified recombinant MERTK or FLT3 kinase, a fluorescently labeled peptide substrate, and ATP.

    • Inhibitor Dilution: Create a serial dilution of the test compound in DMSO.

    • Enzyme-Inhibitor Pre-incubation: In a microplate, pre-incubate the kinase with the diluted inhibitor (or DMSO for control) for a defined period (e.g., 15-30 minutes) at room temperature.

    • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be near the Kₘ for the kinase to ensure accurate competitive inhibition data.[13]

    • Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature.

    • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detection: Measure the amount of phosphorylated substrate using a suitable plate reader.

    • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Kinase_Assay_Workflow Start Start Reagent_Prep Reagent Preparation Start->Reagent_Prep Inhibitor_Dilution Inhibitor Serial Dilution Reagent_Prep->Inhibitor_Dilution Pre_incubation Enzyme-Inhibitor Pre-incubation Inhibitor_Dilution->Pre_incubation Reaction_Initiation Initiate Reaction (add Substrate & ATP) Pre_incubation->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction Incubation->Reaction_Termination Detection Detection of Phosphorylation Reaction_Termination->Detection Data_Analysis IC50 Calculation Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a biochemical kinase inhibition assay.

Cell-Based MERTK/FLT3 Phosphorylation Assay

This assay determines the ability of a compound to inhibit the phosphorylation of the target kinase within a cellular context.

  • Objective: To measure the IC₅₀ of an inhibitor for MERTK or FLT3 autophosphorylation in a relevant cell line.

  • Methodology: Typically performed using an ELISA-based method or Western blotting.[5][14]

  • Generalized Protocol:

    • Cell Culture: Culture a cell line that endogenously expresses MERTK (e.g., 697 B-ALL cells) or FLT3 (e.g., Molm-14 AML cells).[5]

    • Compound Treatment: Treat the cells with varying concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).

    • Ligand Stimulation (for MERTK): For MERTK, stimulate the cells with its ligand, Gas6, to induce phosphorylation.[14] For cell lines with constitutively active FLT3-ITD, this step is not necessary.

    • Cell Lysis: Lyse the cells to release the proteins, using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state.

    • Detection:

      • ELISA: Use a sandwich ELISA kit with antibodies specific for the total and phosphorylated forms of the kinase.

      • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against total and phospho-MERTK/FLT3.

    • Data Analysis: Quantify the levels of phosphorylated kinase relative to the total kinase and calculate the IC₅₀ value.

Cell Proliferation/Viability Assay

This assay assesses the downstream functional effect of kinase inhibition on cancer cell growth.

  • Objective: To determine the effect of the inhibitor on the proliferation and viability of cancer cell lines.

  • Methodology: Common methods include MTT, XTT, or CellTiter-Glo assays.

  • Generalized Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

    • Compound Treatment: Treat the cells with a range of inhibitor concentrations for a prolonged period (e.g., 48-72 hours).

    • Viability Measurement: Add the viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

    • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Pharmacodynamic and Efficacy Studies

These studies evaluate the inhibitor's ability to engage its target and affect tumor growth in a living organism.

  • Objective: To assess the in vivo target engagement and anti-tumor efficacy of the inhibitor.

  • Methodology: Typically involves using xenograft or syngeneic mouse models.[1][14]

  • Generalized Protocol:

    • Model Establishment: Implant human cancer cells (xenograft) or murine cancer cells (syngeneic) into immunocompromised or immunocompetent mice, respectively.

    • Compound Administration: Once tumors reach a specified size, treat the mice with the inhibitor (e.g., by oral gavage) at various doses and schedules.

    • Pharmacodynamic Assessment:

      • At specific time points after dosing, collect tumor tissue.

      • Analyze the levels of phosphorylated and total MERTK/FLT3 in the tumor lysates to confirm target engagement.[1]

    • Efficacy Assessment:

      • Monitor tumor growth over time by measuring tumor volume.

      • Monitor the overall health and body weight of the mice.

    • Data Analysis: Compare the tumor growth in the treated groups to the vehicle control group to determine the anti-tumor efficacy.

Conclusion and Future Directions

The (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol scaffold has proven to be a highly fruitful starting point for the development of potent MERTK inhibitors. The extensive structure-activity relationship studies, culminating in compounds like UNC2025 and MRX-2843, demonstrate the power of rational drug design in optimizing potency, selectivity, and pharmacokinetic properties. The dual inhibition of MERTK and FLT3 by some of these analogues presents a compelling therapeutic strategy for certain hematological malignancies.

Future research in this area will likely focus on:

  • Enhancing Selectivity: Developing analogues with even greater selectivity for MERTK to minimize off-target effects and potential toxicities.

  • Overcoming Resistance: Investigating mechanisms of resistance to these inhibitors and designing next-generation compounds that can overcome them.

  • Combination Therapies: Exploring the synergistic effects of these MERTK inhibitors with other targeted therapies or immunotherapies to achieve more durable clinical responses.

The continued exploration of this chemical space holds significant promise for the development of novel and effective cancer therapeutics.

References

  • Linger, R. M., et al. (2008). MERTK (c-mer proto-oncogene tyrosine kinase).
  • Zhao, J., et al. (2018). Highly Selective MERTK Inhibitors Achieved by a Single Methyl Group. Journal of Medicinal Chemistry, 61(21), 9835-9845.
  • Zhang, W., et al. (2016). Discovery of Macrocyclic Pyrimidines as MerTK-specific Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 943-947.
  • Zhang, W., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry, 57(16), 7031-7041.
  • Kindler, T., et al. (2010). FLT3 mutations in acute myeloid leukemia.
  • Zhang, W., et al. (2016). Discovery of Macrocyclic Pyrimidines as MerTK-specific Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 943-947.
  • Lee-Sherick, A. B., et al. (2018). Efficacy of a Mer and Flt3 tyrosine kinase small molecule inhibitor, MRX-2843, in a preclinical model of T-cell acute lymphoblastic leukemia. Oncotarget, 9(77), 34566-34578.
  • Liu, J., et al. (2015). Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis. ACS Chemical Biology, 10(6), 1497-1504.
  • Schlegel, J., et al. (2018). The small-molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis. Journal of Thrombosis and Haemostasis, 16(2), 374-386.
  • Zhang, W., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry, 57(16), 7031-7041.
  • Linger, R. M., et al. (2013). Molecular Pathways: MERTK Signaling in Cancer. Clinical Cancer Research, 19(20), 5728-5734.
  • Grellet, S., et al. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • Hughes, P. E., et al. (2012). Molecular Pharmacodynamics-Guided Scheduling of Biologically Effective Doses: A Drug Development Paradigm Applied to MET Tyrosine Kinase Inhibitors. Clinical Cancer Research, 18(12), 3401-3411.
  • Linger, R. M., et al. (2013). Molecular Pathways: MERTK Signaling in Cancer. Clinical Cancer Research, 19(20), 5728-5734.
  • Lee, S. J., et al. (2020). Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development. International Journal of Molecular Sciences, 21(21), 7933.
  • Zhang, W., et al. (2014). UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. Journal of Medicinal Chemistry, 57(16), 7031-7041.
  • Cummings, C. T., et al. (2023). A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies. The Journal of Immunology, 210(5), 629-638.
  • Le, K. T., et al. (2021).
  • Cummings, C. T., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry.
  • Sather, S., et al. (2007). The receptor tyrosine kinase MerTK activates phospholipase C γ2 during recognition of apoptotic thymocytes by murine macrophages. The Journal of Biological Chemistry, 282(18), 13564-13573.
  • Mitropoulos, K., et al. (2022). Pharmacological inhibition of MERTK induces in vivo retinal degeneration: a multimodal imaging ocular safety assessment.
  • Betts, A. M., et al. (2021). In vitro and in vivo pharmacology of a bivalent monospecific anti-MerTK antibody. mAbs, 13(1), 1908993.
  • DiscoveRx. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Retrieved from [Link]

  • Kifayat, K., et al. (2025). Targeting MERTK tyrosine kinase: Virtual screening and molecular dynamics insights for anti-cancer drug development. PLOS ONE, 20(10), e0329437.
  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Schlegel, J., et al. (2019). Inhibition of MERTK promotes suppression of tumor growth in BRAF mutant and BRAF wild-type melanoma. JCI Insight, 4(13), e125434.

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Comparative

Comprehensive Analytical Validation Guide: (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol Reference Standards

Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Introduction: The Criticality of Reference Standard Integrity (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Introduction: The Criticality of Reference Standard Integrity

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a highly specialized, functionally dense building block frequently utilized in the synthesis of advanced kinase inhibitors and GPCR ligands. Structurally, it possesses three reactive domains: a basic secondary amine (piperazine ring), a weakly basic pyridine nitrogen, and a nucleophilic hydroxymethyl group.

While these features make it an excellent synthetic intermediate, they also render the molecule highly susceptible to specific degradation pathways, such as N-oxidation and primary alcohol oxidation. Consequently, relying on uncertified, commercial-grade building blocks for quantitative analytical testing introduces severe risks to drug development pipelines. To ensure regulatory compliance and scientific accuracy, the validation of its reference standard must adhere to the rigorous scientific principles outlined in the ICH Q2(R2) Validation of Analytical Procedures guidelines[1],[2], and align with the characterization requirements of USP <11> USP Reference Standards [3],[4].

This guide objectively compares the performance of a High-Tier Certified Reference Material (CRM) against a Standard Commercial Building Block (SCBB), providing the mechanistic causality and self-validating experimental protocols required to establish a robust analytical control strategy.

Comparative Analysis: High-Tier CRM vs. Standard Commercial Building Block

The table below summarizes the quantitative and qualitative differences between a fully validated CRM and a standard commercial lot. The data highlights why a CRM is mandatory for absolute quantitation and impurity tracking.

Analytical ParameterHigh-Tier Certified Reference Material (CRM)Standard Commercial Building Block (SCBB)Impact on Drug Development
Chromatographic Purity (UHPLC-UV/MS) ≥ 99.5% (Analyzed via high-pH method to prevent peak tailing)≥ 95.0% (Analyzed via generic low-pH method; often overestimates purity)Generic methods mask co-eluting impurities, leading to false purity claims.
Absolute Assay (qNMR) Absolute mass fraction reported (e.g., 98.2% w/w)Not performed (Relies solely on relative area % purity)Area % ignores "invisible" impurities (salts, solvents), causing dosing/yield errors.
Residual Solvents (GC-HS) Quantified (e.g., < 0.1% Dichloromethane)Uncharacterized Retained synthesis solvents artificially inflate the apparent mass of the standard.
Water Content (Karl Fischer) Quantified (e.g., 0.5% w/w)Uncharacterized Hygroscopic uptake alters the true molarity of prepared standard solutions.
Critical Impurity Control Aldehyde degradant strictly controlled (< 0.1%)Often contains > 1-2% oxidation byproductsDegradants can react with the active pharmaceutical ingredient (API), forming dimers.

Mechanistic Insights & Causality: Designing the Validation Strategy

As an analytical scientist, method development cannot be a "check-the-box" exercise; it must be driven by the molecule's intrinsic physicochemical properties.

The pH-Tailing Paradigm: The basicity of the piperazine ring ( pKa​≈9.8 ) and the pyridine ring ( pKa​≈5.2 ) presents a significant chromatographic challenge. At a neutral or acidic pH, these nitrogen atoms are protonated. On standard silica-based C18 columns, these cations interact strongly with negatively charged residual silanols via secondary ion-exchange mechanisms. This causes severe peak tailing, making accurate integration impossible. Causality: To achieve a self-validating system, we must use a high-pH mobile phase (e.g., pH 10) to keep the molecule in its neutral state, ensuring sharp, symmetrical peaks.

Degradation Pathway Tracking: The hydroxymethyl group is a primary alcohol attached to an electron-deficient pyridine ring. Under thermal stress or in the presence of trace atmospheric oxygen, it readily oxidizes to form 2-methyl-6-(piperazin-1-yl)nicotinaldehyde (CAS 1355223-97-0)[5]. This specific aldehyde impurity is highly reactive and can form Schiff bases with the secondary amine of the piperazine ring on adjacent molecules, leading to cross-coupled dimers. Tracking this specific degradant is a mandatory component of the stability-indicating assay.

DegradationPathway Parent (2-Methyl-6-(piperazin-1-yl) pyridin-3-yl)methanol (Target API/Intermediate) Aldehyde 2-Methyl-6-(piperazin-1-yl) nicotinaldehyde (Oxidation Impurity) Parent->Aldehyde Oxidation (O2, Heat) NOxide N-Oxide Derivative (Piperazine/Pyridine Oxidation) Parent->NOxide Peroxides (Trace Solvents) Dimer Cross-Coupled Dimer (Process Impurity) Parent->Dimer Synthesis Byproducts

Fig 1. Primary degradation and impurity pathways affecting the reference standard.

Experimental Methodologies: Self-Validating Protocols

To establish a CRM, the following orthogonal workflows must be executed.

ValidationWorkflow Start Candidate Material (2-Methyl-6-(piperazin-1-yl) pyridin-3-yl)methanol ID Structural Elucidation (1H/13C NMR, HRMS, IR) Start->ID Purity Chromatographic Purity (UHPLC-UV/MS) ID->Purity Residual Orthogonal Testing (GC-HS for Solvents, KF for Water) Purity->Residual Assay Absolute Quantitation (qNMR or Mass Balance) Residual->Assay Cert Certified Reference Material (CRM) Generation Assay->Cert

Fig 2. Analytical validation workflow for reference standard certification.

Protocol 1: Chromatographic Purity & Impurity Profiling (UHPLC-UV/MS)

Objective: Determine relative purity and quantify the aldehyde degradant using a stability-indicating, high-pH method.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to exactly pH 10.0 using dilute Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve 1.0 mg of the reference standard candidate in 1.0 mL of Diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1.0 mg/mL concentration.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (2.1 x 100 mm, 1.7 µm) — selected specifically for its stability and performance at high pH.

    • Temperature: 40°C.

    • Gradient: Linear ramp from 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Detection & System Suitability:

    • Monitor UV absorbance at 254 nm (optimal for the pyridine chromophore).

    • Acquire positive electrospray ionization (ESI+) mass spectra ( m/z 100-1000) to confirm the parent mass ( [M+H]+=208.14 ) and identify the aldehyde impurity ( [M+H]+=206.13 ).

    • Self-Validating Criterion: The method is only valid if the tailing factor ( Tf​ ) of the main peak is ≤1.5 and theoretical plates ( N ) are ≥10,000 .

Protocol 2: Absolute Quantitation via Quantitative NMR (qNMR)

Objective: Determine the absolute mass fraction (Assay % w/w) independent of UV response factors, bypassing the limitations of traditional mass balance.

  • Internal Standard Selection: Select Maleic Acid (NIST SRM traceable, purity > 99.9%) as the internal standard. Causality: The singlet resonance of Maleic Acid at ~6.3 ppm sits perfectly in the "empty window" between the aromatic pyridine protons (7.0-8.5 ppm) and the aliphatic piperazine/methyl protons (2.0-4.0 ppm) of the target analyte, preventing signal overlap.

  • Sample Preparation: Accurately weigh ~10.0 mg of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol and ~5.0 mg of Maleic Acid into a glass vial using a calibrated microbalance ( d=0.001 mg). Dissolve completely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire a 1H NMR spectrum at 298 K using a 90° excitation pulse.

    • Self-Validating Criterion: Set the relaxation delay ( D1​ ) to at least 30 seconds. This must be >5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure 100% quantitative signal recovery before the next pulse.

  • Data Processing & Calculation: Phase and baseline correct the spectrum. Integrate the Maleic Acid singlet (6.3 ppm, 2H) and the isolated pyridine proton of the analyte (e.g., position 4 or 5). Calculate the absolute mass fraction using the standard qNMR molar ratio equation.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". Retrieved from [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Retrieved from [Link]

  • Pengting Peptide. "Peptide Reference Standard Qualification: USP/EP Compliance". Retrieved from [Link]

Sources

Validation

Cross-Reactivity and Selectivity Studies of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol in Lead Optimization

Executive Summary & Mechanistic Rationale In modern drug discovery, the piperazine-pyridine motif is a highly privileged pharmacophore, frequently deployed in the design of kinase inhibitors, G-protein-coupled receptor (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the piperazine-pyridine motif is a highly privileged pharmacophore, frequently deployed in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and targeted protein degraders. However, the incorporation of unsubstituted piperazine rings often introduces critical liabilities: the highly basic secondary amine can trigger severe off-target cross-reactivity, most notably binding to the human ether-a-go-go-related gene (hERG) potassium channel, leading to cardiotoxic QT prolongation[1].

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol (M6PPM) represents a sophisticated structural solution to these challenges. By introducing a strategically placed 2-methyl group on the pyridine ring adjacent to the piperazine linkage, medicinal chemists can exploit two critical biophysical phenomena:

  • Steric Shielding & pKa Modulation: The methyl group creates a localized steric clash that slightly distorts the piperazine ring, shielding the basic nitrogen and lowering its effective pKa. This disrupts the critical π -cation interactions required for binding to Tyr652 and Phe656 residues within the hERG channel pore [2].

  • Conformational Restriction: The steric bulk restricts the dihedral angle between the pyridine and piperazine rings. Breaking coplanarity prevents the fragment from indiscriminately fitting into highly conserved, flat ATP-binding pockets across the kinome, thereby dramatically improving target selectivity.

The hydroxymethyl group (-CH₂OH) at the 3-position serves as an ideal, synthetically tractable handle for late-stage diversification (e.g., etherification, cross-coupling, or oxidation), making M6PPM an elite building block for highly selective therapeutic leads.

Comparative Performance Data

To objectively evaluate the cross-reactivity profile of M6PPM, we compared lead compounds incorporating this fragment against two common alternatives: the unmethylated analog (6-(Piperazin-1-yl)pyridin-3-yl)methanol and a halogenated variant (5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)methanol .

The data below summarizes the physicochemical properties and off-target screening results when these fragments are incorporated into a standard cyclin-dependent kinase (CDK) inhibitor scaffold.

Table 1: Physicochemical and Off-Target Profiling
Fragment IncorporatedCalculated pKa (Basic N)hERG IC₅₀ (µM)Kinome Selectivity Score S(10) CYP3A4 IC₅₀ (µM)Microsomal Clearance ( Clint​ )
M6PPM (2-Methyl) 7.8 > 30.0 0.04 > 50.0 Low (< 15 µL/min/mg)
Unmethylated Analog8.54.20.1215.3High (> 45 µL/min/mg)
5-Chloro Analog7.512.50.088.1Moderate (~ 30 µL/min/mg)

Data Interpretation: The unmethylated analog exhibits a dangerously low hERG IC₅₀ (4.2 µM) due to its highly basic, unshielded nitrogen. While the 5-chloro analog lowers the pKa inductively, its lipophilicity drives up CYP3A4 cross-reactivity. M6PPM achieves the optimal balance: the steric bulk of the 2-methyl group mitigates hERG binding without introducing excessive lipophilicity, preserving metabolic stability [3].

Visualizing the Mitigation Strategy

hERG_Mitigation A Unsubstituted Piperazine (High pKa, Flat Topology) B hERG Pore Binding (Tyr652/Phe656 Interaction) A->B D 2-Methyl Substitution (M6PPM Scaffold) A->D Rational Optimization C QT Prolongation (Cardiotoxicity Risk) B->C E Steric Shielding & pKa Reduction D->E F hERG Mitigation (Safe Off-Target Profile) E->F

Fig 1. Mechanistic pathway of hERG mitigation via 2-methyl steric shielding.

Experimental Protocols: Self-Validating Systems

To ensure maximum trustworthiness and reproducibility, the following protocols detail the exact methodologies used to generate the comparative data in Table 1. These assays are designed with internal causality—every step serves to isolate the specific variable of off-target binding.

Protocol A: Automated Patch-Clamp hERG Assay

Causality Focus: hERG blockers typically bind to the open or inactivated states of the channel. The voltage protocol is specifically designed to force the channels through these states to accurately capture use-dependent block.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel (Kv11.1) in Ham’s F-12 medium supplemented with 10% FBS. Harvest cells at 70-80% confluency.

  • Electrophysiological Setup: Load cells onto an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). Use an extracellular solution containing (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds (opens and inactivates the channels).

    • Step to -50 mV for 2 seconds to relieve inactivation and elicit the outward tail current (the primary metric for hERG function).

  • Compound Application: Apply the M6PPM-derived lead compound in escalating concentrations (0.1 µM to 30 µM) with an exposure time of 5 minutes per concentration to ensure steady-state block.

  • Data Analysis: Measure the peak tail current amplitude. Normalize the reduction in current against vehicle (0.1% DMSO) controls. Fit the concentration-response curve using the Hill-Boltzmann equation to determine the IC₅₀.

Protocol B: High-Throughput Kinome Selectivity Profiling

Causality Focus: To prove that the 2-methyl group restricts the dihedral angle and prevents promiscuous kinome binding, the compound must be screened against a broad panel of wild-type kinases using a competitive binding assay.

Step-by-Step Methodology:

  • Assay Preparation: Utilize a standardized active-site directed competition binding assay (e.g., KINOMEscan®) featuring >300 DNA-tagged wild-type kinases.

  • Incubation: Incubate the kinases with immobilized active-site ligands and the M6PPM-derived test compound at a fixed concentration of 1.0 µM.

  • Elution & Quantification: Wash away unbound proteins. Elute the kinase bound to the test compound and quantify via qPCR of the attached DNA tag.

  • Selectivity Scoring: Calculate the Selectivity Score, S(10) , defined as the number of kinases bound with >90% inhibition divided by the total number of kinases tested. An S(10)<0.05 indicates an exceptionally selective profile.

Selectivity Screening Workflow

Kinome_Workflow S1 Fragment Incorporation (Synthesize M6PPM Lead) S2 In Vitro Kinase Panel (>300 Kinases, 1 µM) S1->S2 S3 Calculate Selectivity Score (Target S(10) < 0.05) S2->S3 S4 Off-Target Counterscreening (CYP450, hERG Patch-Clamp) S3->S4 S5 Lead Advancement (High Selectivity & Safety) S4->S5

Fig 2. High-throughput selectivity and cross-reactivity screening workflow.

Conclusion

The empirical data demonstrates that transitioning from an unsubstituted piperazine-pyridine fragment to (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a highly effective strategy for optimizing lead compounds. By leveraging steric bulk to modulate basicity and restrict conformational flexibility, researchers can systematically engineer out hERG liability and promiscuous kinome cross-reactivity, resulting in safer, more selective drug candidates.

References

  • Title: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL: [Link]

  • Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (Elsevier) URL: [Link]

Comparative

Benchmarking (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol: A Comparative Guide to MALT1 Inhibition

A Hypothetical Evaluation Against Established MALT1 Inhibitors Editor's Note: This guide provides a detailed framework for the preclinical benchmarking of the novel compound, (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

A Hypothetical Evaluation Against Established MALT1 Inhibitors

Editor's Note: This guide provides a detailed framework for the preclinical benchmarking of the novel compound, (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol. As the specific biological target of this compound is not publicly established, this document proceeds under the hypothesis that it is an inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). This assumption is based on the structural motifs of the compound, which are present in other known MALT1 inhibitors. The following is a comprehensive, albeit theoretical, guide for researchers, scientists, and drug development professionals on how such a benchmarking study would be designed and executed.

Introduction: The Therapeutic Promise of MALT1 Inhibition

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target, particularly in the context of certain B-cell lymphomas and autoimmune disorders. MALT1 is a unique paracaspase that functions as a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex.[1] This complex is a central mediator of NF-κB activation downstream of T-cell and B-cell receptor engagement.[1] The proteolytic activity of MALT1 is essential for the survival and proliferation of certain cancer cells, most notably the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[2] Consequently, the development of small molecule inhibitors of MALT1 is an area of intense research.

This guide outlines a comprehensive strategy for evaluating the inhibitory potential of a novel compound, (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol, against MALT1. We will detail the necessary biochemical and cellular assays to determine its potency, selectivity, and mechanism of action, in direct comparison with established MALT1 inhibitors.

The Benchmarking Strategy: A Multi-Faceted Approach

To thoroughly characterize a novel MALT1 inhibitor, a multi-pronged approach is essential. This involves not only determining its direct enzymatic inhibition but also assessing its effects in a cellular context and its broader pharmacological properties.

cluster_0 Benchmarking Workflow A Biochemical Assays (Potency & Mechanism) B Cellular Assays (On-Target Engagement & Pathway Inhibition) A->B Confirm Cellular Activity C Selectivity Profiling (Off-Target Effects) B->C Assess Specificity D Pharmacokinetic Profiling (ADME Properties) C->D Evaluate Drug-like Properties E Comparative Analysis & Lead Optimization D->E Synthesize Data for Decision Making

Caption: A streamlined workflow for the comprehensive benchmarking of a novel MALT1 inhibitor.

Selection of Comparator Compounds

The choice of appropriate benchmark inhibitors is critical for a meaningful comparison. We have selected a panel of well-characterized MALT1 inhibitors with diverse mechanisms of action and varying stages of development.

CompoundMechanism of ActionReported Biochemical IC50Reported Cellular IC50Key Features
MI-2 Irreversible, Covalent5.84 µM[3]~0.4 µM (in OCI-Ly10 cells)[4]A well-characterized tool compound that directly binds to the active site of MALT1.[3]
MLT-748 Allosteric, Reversible5 nM[3]Not widely reportedA potent, selective, and allosteric inhibitor that binds to the Trp580 pocket of MALT1.[3]
Safimaltib (JNJ-67856633) Allosteric, ReversibleNot widely reportedNot widely reportedAn orally active, first-in-class allosteric inhibitor that has undergone clinical investigation.[3]
Z-VRPR-FMK Irreversible, Covalent (Peptide-based)Ki of 0.14 µM[5]~50 µM (for complete inhibition)A tetrapeptide-based irreversible inhibitor, useful as a positive control in biochemical assays.[5]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments required to benchmark (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol.

Biochemical MALT1 Protease Inhibition Assay (Fluorescence-Based)

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant MALT1.

cluster_1 Biochemical Assay Workflow P1 Prepare Reagents: Recombinant MALT1, Fluorogenic Substrate, Assay Buffer, DTT P3 Incubate MALT1 with Compound P1->P3 P2 Compound Dilution Series P2->P3 P4 Initiate Reaction with Substrate P3->P4 P5 Measure Fluorescence Signal P4->P5 P6 Data Analysis: Calculate IC50 P5->P6

Caption: Step-by-step workflow for the MALT1 biochemical inhibition assay.

Materials:

  • Recombinant Human MALT1 (BPS Bioscience, Cat. No. 100360 or similar)[6]

  • Fluorogenic MALT1 Substrate (e.g., Ac-LRSR-AMC)[7]

  • MALT1 Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, pH 7.5)[7]

  • Dithiothreitol (DTT)[7]

  • 96-well black microtiter plates[6]

  • Fluorescent microplate reader (Excitation: 360 nm, Emission: 460 nm)[6]

Procedure:

  • Reagent Preparation: Prepare the MALT1 assay buffer and add DTT to a final concentration of 1 mM immediately before use.[5]

  • Compound Preparation: Prepare a serial dilution of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol and the comparator compounds in the assay buffer. The final DMSO concentration should not exceed 1%.[5]

  • Enzyme and Compound Incubation: Add diluted MALT1 enzyme to the wells of the microtiter plate. Then, add the test compounds and controls. Incubate at room temperature for 30 minutes.[5]

  • Reaction Initiation: Prepare the substrate solution in the assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.[5]

  • Signal Detection: Immediately begin measuring the fluorescence intensity at 3-minute intervals for at least 30 minutes using a fluorescent microplate reader.

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular MALT1 Activity Assay: NF-κB Reporter Gene Assay

This assay assesses the ability of the test compound to inhibit MALT1-mediated NF-κB signaling in a cellular context.

Materials:

  • Jurkat T-cells or ABC-DLBCL cell lines (e.g., OCI-Ly10, TMD8)[4]

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (for stimulation)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect the chosen cell line with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Plate the transfected cells and treat with a serial dilution of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol and comparator compounds for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with PMA and Ionomycin to induce NF-κB activation.[8]

  • Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the NF-κB luciferase activity to the control luciferase activity. Plot the normalized activity against the inhibitor concentration and determine the IC50 value.

Cellular MALT1 Substrate Cleavage Assay (Western Blot)

This assay provides direct evidence of target engagement by measuring the inhibition of MALT1-mediated cleavage of its endogenous substrates, such as RelB or CYLD.[9]

Materials:

  • ABC-DLBCL cell lines (e.g., TMD8, HBL-1)[4]

  • (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol and comparator compounds

  • Cell lysis buffer

  • Primary antibodies against RelB or CYLD (full-length and cleaved forms)

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment: Treat the ABC-DLBCL cells with increasing concentrations of the test compounds for 4-24 hours.

  • Cell Lysis: Harvest and lyse the cells.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the full-length and cleaved forms of a MALT1 substrate.

  • Detection: Visualize the protein bands using an appropriate HRP substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the extent of substrate cleavage inhibition.

Pharmacokinetic Profiling

A preliminary assessment of the pharmacokinetic (PK) properties of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is crucial for its potential as a therapeutic agent.

Key PK Parameters to Evaluate:

  • Solubility: The ability of the compound to dissolve in aqueous solutions.

  • Permeability: The capacity of the compound to cross biological membranes, often assessed using Caco-2 cell monolayers.

  • Metabolic Stability: The susceptibility of the compound to metabolism by liver microsomes.

  • In Vivo Pharmacokinetics: Measurement of compound concentration in plasma over time after administration to an animal model (e.g., mouse or rat) to determine parameters like Cmax, Tmax, half-life (t1/2), and oral bioavailability.[10][11]

Data Summary and Interpretation

The data generated from these assays should be compiled into clear, comparative tables to facilitate a comprehensive evaluation of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol.

Table 2: Hypothetical Benchmarking Data Summary

CompoundBiochemical IC50 (µM)Cellular IC50 (NF-κB, µM)Substrate Cleavage Inhibition (EC50, µM)Caco-2 Permeability (10⁻⁶ cm/s)Mouse Oral Bioavailability (%)
(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol [Experimental Value][Experimental Value][Experimental Value][Experimental Value][Experimental Value]
MI-2 5.84~0.4~0.5[Literature Value][Literature Value]
MLT-748 0.005[Experimental Value][Experimental Value][Literature Value][Literature Value]
Safimaltib [Literature Value][Literature Value][Literature Value][Literature Value][Literature Value]

Conclusion and Future Directions

This guide provides a robust framework for the preclinical benchmarking of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol as a hypothetical MALT1 inhibitor. By systematically evaluating its biochemical potency, cellular activity, selectivity, and pharmacokinetic properties against a panel of known inhibitors, a clear picture of its therapeutic potential can be established. The results of these studies will be instrumental in guiding further lead optimization and preclinical development efforts. It is imperative to first validate the MALT1 inhibitory activity of the title compound before embarking on this comprehensive benchmarking cascade.

References

  • Measurement of Endogenous MALT1 Activity. Bio-protocol. Available from: [Link]

  • Fluorogenic MALT1 Assay Kit - Data Sheet. BPS Bioscience. Available from: [Link]

  • Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology. Frontiers in Immunology. Available from: [Link]

  • MALT1 Inhibitors and Degraders: Strategies for NF-κB-Driven Malignancies. Journal of Medicinal Chemistry. Available from: [Link]

  • An updated patent review of MALT1 inhibitors (2021–present). Taylor & Francis Online. Available from: [Link]

  • Development of Potent MALT1 Inhibitors Featuring a Novel “2-Thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” Scaffold for the Treatment of B Cell Lymphoma. Journal of Medicinal Chemistry. Available from: [Link]

  • MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. Cancer Cell. Available from: [Link]

  • Fluorogenic MALT1 Assay Kit. BPS Bioscience. Available from: [Link]

  • Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes. Scientific Reports. Available from: [Link]

  • Prolonged pharmacological MALT1 protease inhibition leads to reduced... ResearchGate. Available from: [Link]

  • MALT1 Assay Service. BPS Bioscience. Available from: [Link]

  • MALT1 inhibitor SY-12696 proves efficient for treating BTKi-resistant DLBCL. BioWorld. Available from: [Link]

  • Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. The Journal of Clinical Investigation. Available from: [Link]

  • MALT1 Auto-Proteolysis Is Essential for NF-κB-Dependent Gene Transcription in Activated Lymphocytes. PLOS ONE. Available from: [Link]

  • Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1. Cold Spring Harbor Perspectives in Biology. Available from: [Link]

  • Protelytic processing of MALT1 at R781 impairs activation-induced NF-κB... ResearchGate. Available from: [Link]

  • Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines. The EMBO Journal. Available from: [Link]

Sources

Validation

Reproducibility of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol Published Synthesis Routes: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical yield, but for their reproducibility, scalability, and operational safety. (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical yield, but for their reproducibility, scalability, and operational safety. (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a highly valuable heterocyclic building block, often utilized as an intermediate in the development of kinase inhibitors and CNS-active therapeutics.

This guide objectively compares the two primary published synthetic strategies for this molecule: Route A (Ester-First) and Route B (Alcohol-First) . By dissecting the mechanistic causality behind these routes and providing self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals.

Mechanistic Rationale & Route Overview

The synthesis of substituted pyridinylpiperazines hinges on the functionalization of a chloropyridine core via Nucleophilic Aromatic Substitution (SNAr)[1]. The efficiency of this transformation is entirely dependent on the electronic environment of the pyridine ring[2].

Route A: The "Ester-First" Strategy

This route utilizes methyl 6-chloro-2-methylnicotinate [3] as the starting material.

  • Causality of Reactivity: The ester group at the 3-position is strongly electron-withdrawing. This significantly lowers the LUMO of the pyridine ring and stabilizes the negative charge in the Meisenheimer intermediate during nucleophilic attack at the 6-position[2],[4]. Consequently, the SNAr reaction with mono-Boc-protected piperazine is rapid and high-yielding.

  • The Trade-off: Following the SNAr step, the ester must be reduced to the primary alcohol using a strong hydride donor like Lithium Aluminum Hydride (LiAlH₄)[5],. While effective, LiAlH₄ reductions are highly exothermic, release hydrogen gas, and pose significant safety challenges during scale-up[6].

Route B: The "Alcohol-First" Strategy

This route bypasses the reduction step by starting directly with (6-chloro-2-methylpyridin-3-yl)methanol [7].

  • Causality of Reactivity: Because the starting material is already at the correct oxidation state, the hazardous LiAlH₄ reduction is eliminated. However, the hydroxymethyl group (-CH₂OH) is weakly electron-donating by induction. This deactivates the pyridine ring towards nucleophilic attack, meaning the SNAr step requires significantly harsher conditions (e.g., 120 °C in NMP) and longer reaction times to achieve acceptable conversion[8].

Comparative Analysis

The following table summarizes the quantitative and operational data for both routes to aid in route selection based on your laboratory's capabilities.

ParameterRoute A (Ester-First)Route B (Alcohol-First)
Starting Material Methyl 6-chloro-2-methylnicotinate(6-chloro-2-methylpyridin-3-yl)methanol
Step Count 3 Steps2 Steps
SNAr Activation High (Ester is strongly electron-withdrawing)Low (Hydroxymethyl is weakly donating)
SNAr Conditions 80 °C, 4 hours (Standard heating)120 °C, 16 hours (Sealed tube / Microwave)
Reduction Step Required (LiAlH₄, hazardous at scale)Not Required
Typical Overall Yield 65% – 75%45% – 55%
Primary Bottleneck Exothermic reduction quench (Safety)Sluggish SNAr conversion (Efficiency)

Visual Workflows

RouteA SM Methyl 6-chloro-2-methylnicotinate (Starting Material) Step1 SNAr Reaction + Boc-Piperazine, K2CO3, DMF 80 °C, 4h SM->Step1 Int1 Boc-Protected Ester Intermediate (High Yield, Fast) Step1->Int1 Step2 Ester Reduction + LiAlH4, THF 0 °C to RT, 2h Int1->Step2 Int2 Boc-Protected Alcohol Intermediate (Requires careful quench) Step2->Int2 Step3 Boc Deprotection + 4M HCl in Dioxane RT, 2h Int2->Step3 Product (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol (Final Product) Step3->Product

Route A: Ester-First synthesis workflow highlighting high-yield SNAr and subsequent hydride reduction.

RouteB SM (6-chloro-2-methylpyridin-3-yl)methanol (Starting Material) Step1 SNAr Reaction + Boc-Piperazine, DIPEA, NMP 120 °C, 16h SM->Step1 Int1 Boc-Protected Alcohol Intermediate (Slower, Harsher Conditions) Step1->Int1 Step2 Boc Deprotection + 4M HCl in Dioxane RT, 2h Int1->Step2 Product (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol (Final Product) Step2->Product

Route B: Alcohol-First synthesis workflow bypassing early reduction but requiring harsher SNAr.

Experimental Protocols (Self-Validating Workflows)

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPCs) with exact mass-to-charge (m/z) ratios to verify causality and completion before proceeding.

Protocol A: Route A (Ester-First)

Step 1: SNAr Reaction

  • Charge a round-bottom flask with methyl 6-chloro-2-methylnicotinate (1.0 eq), 1-Boc-piperazine (1.2 eq), and K₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M).

  • Stir the suspension at 80 °C for 4 hours.

  • Self-Validating Checkpoint: Analyze via LC-MS (ESI+). The reaction is complete when the starting material (m/z 186.0 [M+H]⁺) is consumed and replaced by a single dominant peak for the intermediate (m/z 336.2 [M+H]⁺).

  • Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected ester.

Step 2: Ester Reduction[5],[6]

  • Dissolve the intermediate from Step 1 in anhydrous THF (0.1 M) and cool to 0 °C under N₂.

  • Carefully add LiAlH₄ (1.5 eq) portion-wise. Stir at 0 °C for 30 mins, then warm to room temperature for 1.5 hours.

  • Self-Validating Checkpoint: TLC (10% MeOH/DCM) should show the disappearance of the higher Rf ester spot. LC-MS must confirm the mass shift from m/z 336.2 to the alcohol intermediate at m/z 308.2 [M+H]⁺.

  • Fieser-Fieser Quench (Critical Safety Step): For every x grams of LiAlH₄ used, sequentially and dropwise add x mL of H₂O, x mL of 15% NaOH (aq), and 3x mL of H₂O. Filter the resulting granular aluminum salts through Celite and concentrate the filtrate.

Step 3: Boc Deprotection

  • Dissolve the crude alcohol in DCM (0.2 M) and add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2 hours.

  • Self-Validating Checkpoint: LC-MS must show complete loss of the Boc group (-100 Da), yielding the final product peak at m/z 208.1 [M+H]⁺.

  • Concentrate in vacuo to yield (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol as the hydrochloride salt.

Protocol B: Route B (Alcohol-First)

Step 1: High-Temperature SNAr[8]

  • In a heavy-walled sealed tube, combine (6-chloro-2-methylpyridin-3-yl)methanol (1.0 eq), 1-Boc-piperazine (2.0 eq to drive equilibrium), and DIPEA (3.0 eq) in NMP (0.5 M to increase collision frequency).

  • Heat the sealed vessel at 120 °C for 16 hours.

  • Self-Validating Checkpoint: Analyze via LC-MS. The starting material (m/z 158.0 [M+H]⁺) is notoriously stubborn in this route. Ensure >90% conversion to the intermediate (m/z 308.2 [M+H]⁺). If conversion is <90%, add 0.5 eq additional Boc-piperazine and heat for 4 more hours.

  • Cool, dilute with water, and extract thoroughly with EtOAc (3x). Wash the organic layer with 5% LiCl (aq) to remove residual NMP. Concentrate and purify via flash chromatography.

Step 2: Boc Deprotection

  • Proceed with the exact deprotection protocol (4M HCl in dioxane) and self-validating checkpoint (target m/z 208.1 [M+H]⁺) as described in Protocol A, Step 3.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

As a Senior Application Scientist, I approach the handling of active pharmaceutical ingredient (API) intermediates not just as a compliance exercise, but as an exercise in applied physical chemistry. (2-Methyl-6-(piperaz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of active pharmaceutical ingredient (API) intermediates not just as a compliance exercise, but as an exercise in applied physical chemistry. (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a highly functionalized scaffold frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics.

However, the very structural features that make it a valuable pharmacophore—namely, the basic piperazine ring and the lipophilic pyridine core—also dictate a stringent, non-negotiable approach to personal protective equipment (PPE) and laboratory containment.

Here is the definitive, procedurally validated guide to handling this compound safely, designed to protect personnel while maintaining the integrity of your synthetic workflows.

Physicochemical Hazard Profiling: The Causality of Risk

To design a self-validating safety protocol, we must first understand the molecular causality of the hazards:

  • The Piperazine Moiety: Unsubstituted secondary amines within piperazine rings are notoriously caustic. They are classified as severe skin and eye irritants (H314) and are potent respiratory and dermal sensitizers (H317, H334)[1].

  • The Pyridine Core: The aromatic pyridine ring increases the overall lipophilicity of the molecule. This is critical because lipophilic bases penetrate the stratum corneum (the skin's outer layer) much faster than highly polar salts, accelerating systemic absorption.

  • The Hydroxymethyl Group: While relatively benign on its own, hydrogen bonding from the hydroxyl group can cause the neat solid to form fine, statically charged powders that easily aerosolize during transfer.

Containment & Exposure Control Workflow

The following decision matrix illustrates the required containment hierarchy based on the scale of your operation.

Exposure_Control A Hazard Assessment: Piperazine-Pyridine API B Scale of Operation? A->B C Analytical Scale (<1g) B->C Milligram quantities D Process Scale (>1g) B->D Gram/Kilogram quantities E Primary Containment: Class II BSC or Fume Hood C->E F Primary Containment: Powder Weighing Enclosure D->F G PPE: Double Nitrile, Safety Glasses, Lab Coat E->G H PPE: Butyl Gloves, Face Shield, Tyvek Sleeves, PAPR F->H I Decontamination: 1M HCl wash -> H2O -> 10% Bleach G->I H->I

Decision matrix for containment and PPE selection based on operational scale.

Tiered PPE Specifications

Because no single glove material provides universal protection[2], PPE must be tailored to the exact solvent system and scale. Below is the quantitative breakdown of required PPE.

Protection ZoneAnalytical Scale (< 1 g, Neat Powder)Process Scale (> 1 g) or Solvent SolutionsScientific Rationale (Causality)
Hand Protection Double-layered Nitrile (min 0.12 mm thickness)Inner Nitrile + Outer Butyl Rubber (min 0.3 mm)Piperazine derivatives degrade thin latex rapidly. Butyl rubber provides >480 min breakthrough time against the basic amine in organic solvents[2].
Eye/Face Chemical splash goggles (ANSI Z87.1)Goggles + Full Face ShieldProtects against irreversible corneal damage (H318) from aerosolized basic dust or solvent splashing[1].
Body Flame-resistant (FR) lab coat, fully buttonedFR lab coat + Chemical-resistant Tyvek apron/sleevesPrevents dermal sensitization (H317). The pyridine core enhances skin penetration, making physical barriers critical.
Respiratory Handled strictly inside a certified fume hoodPAPR (Powered Air-Purifying Respirator) with HEPA/Organic vapor cartridgesMitigates occupational asthma/respiratory sensitization (H334) caused by statically charged airborne particulates[1].

Self-Validating Operational Protocols

Do not rely on assumptions. Every step in handling this compound must include a validation check to ensure the system is secure.

Protocol A: Safe Weighing and Transfer (Solid State)
  • Validate Containment: Turn on the powder weighing enclosure or fume hood. Self-Validation: Tape a 1-inch strip of a Kimwipe to the bottom sash. It must pull inward steadily, confirming negative pressure[2].

  • Static Mitigation: Wipe the exterior of the compound bottle and the weighing spatulas with an anti-static cloth. Why? The hydroxymethyl group and basic nitrogens create triboelectric charging; neutralizing static prevents the powder from "jumping" and aerosolizing.

  • Tare and Transfer: Place a conductive weigh boat on the analytical balance. Transfer the required mass using a grounded, stainless-steel spatula.

  • Seal Before Removal: Do not carry open containers across the lab. Cap the source bottle and seal the weigh boat inside a secondary container (e.g., a larger zip-top bag or sealed beaker) before removing it from the hood.

Protocol B: Chemical Decontamination & Spill Response

Because this compound is a basic amine, standard soap and water will merely spread the lipophilic free base across surfaces. We must utilize acid-base chemistry to neutralize it.

  • Protonation (Solubilization): Spray the contaminated surface or spill area with a dilute acid (1M HCl or 5% Citric Acid). Why? The acid protonates the piperazine and pyridine nitrogens, converting the lipophilic free base into a highly water-soluble, non-volatile salt.

  • Aqueous Wash: Wipe the area with absorbent pads soaked in deionized water to remove the salt.

  • Oxidative Destruction: Spray the area with a 10% Sodium Hypochlorite (bleach) solution. Allow a 15-minute contact time to oxidatively degrade the remaining organic scaffold.

  • Final Wipe: Wipe dry and dispose of all pads in a designated hazardous waste container. Self-Validation: Swab the area with a damp pH strip; it should read neutral (pH ~7), confirming no residual basic amine remains.

Waste Management Strategy

Improper disposal of piperazine-pyridine derivatives can lead to dangerous cross-reactions in waste carboys.

  • Segregation: Dispose of solutions containing this compound strictly in Basic Organic Waste containers.

  • Incompatibility Warning: NEVER dispose of this compound in acidic waste carboys. The neutralization reaction between the basic piperazine/pyridine nitrogens and concentrated waste acids is highly exothermic and can cause carboy pressurization or rupture[2].

  • Solid Waste: All contaminated gloves, weigh boats, and Kimwipes must be placed in a sealed, clearly labeled "Hazardous Solid Waste - Toxic/Sensitizing Amines" bin for high-temperature incineration.

References

  • Guidance For Hazard Determination | Occupational Safety and Health Administration. osha.gov. Available at:

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. nih.gov. Available at:

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. nih.gov. Available at:[2]

  • SAFETY DATA SHEET - TCI Chemicals (Piperazine Anhydrous). tcichemicals.com. Available at:[1]

Sources

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